Homatropine
描述
Structure
3D Structure
属性
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIKZXZYLEVOL-DGKWVBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044014, DTXSID00858826 | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87-00-3, 16175-57-8 | |
| Record name | Homatropine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homatropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMATROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QS6WCL55Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
191°C as methylbromide and 212°C as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Homatropine's Mechanism of Action on Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Homatropine and the Muscarinic Acetylcholine Receptor System
This compound is a synthetic tertiary amine alkaloid that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] It is structurally related to atropine but has a shorter duration of action. Muscarinic receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[2] These receptors are integral to the parasympathetic nervous system, regulating a wide array of physiological functions including heart rate, smooth muscle contraction, and glandular secretions.[2]
There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling profile. This diversity allows for fine-tuned cholinergic regulation of various bodily functions. Consequently, muscarinic receptors are significant targets for therapeutic intervention in a range of clinical conditions. This technical guide provides an in-depth exploration of the mechanism of action of this compound on these critical receptors.
Core Mechanism of Action: Competitive Antagonism
This compound exerts its effects by acting as a competitive antagonist at muscarinic receptors.[1] This means that this compound binds reversibly to the same site as the endogenous agonist, acetylcholine, but it does not activate the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the downstream signaling cascade that leads to a physiological response. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (acetylcholine).
The chemical structure of this compound, featuring a bulky aromatic group in place of the acetyl group of acetylcholine, facilitates its binding to the muscarinic receptor without inducing the conformational change necessary for receptor activation.[1]
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Homatropine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Homatropine hydrobromide is a synthetic tertiary amine alkaloid and a well-established anticholinergic agent.[1] Functioning as a competitive antagonist at muscarinic acetylcholine receptors, it is primarily utilized in ophthalmology as a mydriatic (to dilate the pupil) and cycloplegic (to paralyze accommodation).[2][3][4] Its action is more rapid and less prolonged than that of atropine, making it a valuable tool for diagnostic eye examinations and the treatment of inflammatory conditions like uveitis.[2][3] This document provides a comprehensive overview of the chemical properties, synthesis methodologies, mechanism of action, and analytical protocols for this compound hydrobromide, intended for professionals in pharmaceutical research and development.
Chemical and Physical Properties
This compound hydrobromide is a white, odorless, crystalline powder.[5] It is sensitive to light and should be stored accordingly.[3][5] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2RS)-2-hydroxy-2-phenylacetate hydrobromide | [5][6] |
| Molecular Formula | C₁₆H₂₁NO₃·HBr | [5][7] |
| Molecular Weight | 356.25 g/mol | [5][8] |
| Appearance | White crystals or crystalline powder | [3][5] |
| Melting Point | Approximately 214-215°C (with decomposition) | [5][9] |
| Solubility | Freely soluble in water; sparingly soluble in ethanol; practically insoluble in diethyl ether. | [5] |
| pH | 5.5 - 7.0 (for a 20 mg/mL solution) | [9] |
| CAS Number | 51-56-9 | [6][10] |
Synthesis of this compound Hydrobromide
The synthesis of this compound has evolved from classical condensation reactions to more refined, multi-step processes that improve yield and safety. A common approach involves the esterification of tropine with a derivative of mandelic acid, followed by salification with hydrobromic acid.
Synthetic Pathways Overview
Several methods for synthesizing this compound have been reported:
-
Direct Esterification: The condensation of tropine with mandelic acid, often in the presence of an acid catalyst like hydrochloric or sulfuric acid.[11][12] Early methods utilized toxic solvents such as benzene.[13][14]
-
Transesterification: The reaction of tropine with a mandelic acid ester, such as DL-methyl mandelate, using an alkali metal alkoxide as a catalyst.[11][12]
-
Protected Mandelic Acid Route: A modern approach that avoids the harsh conditions of direct esterification involves protecting the hydroxyl group of mandelic acid. One such method uses O-formylmandeloyl chloride, which reacts with tropine, followed by acidic hydrolysis to remove the formyl protecting group.[12][13] This method avoids toxic solvents and improves reaction control.[13]
The final step in each pathway is the conversion of the this compound base to its hydrobromide salt by reacting it with hydrobromic acid.[12]
Detailed Experimental Protocol: A Modern Approach
The following protocol is based on a method that utilizes a protected mandelic acid derivative, enhancing safety and yield.[13][14]
Step 1: Esterification of Tropine with O-Formylmandeloyl Chloride
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 10g of tropine and 14g of triethylamine in 80 mL of a suitable organic solvent (e.g., dichloromethane or toluene).[14]
-
While stirring at room temperature, add 17g of O-formylmandeloyl chloride dropwise to the solution.
-
Continue stirring at room temperature for 5-8 hours until the reaction is complete (monitored by TLC or HPLC).[14]
-
Wash the reaction mixture with water. Separate and concentrate the organic layer to obtain the crude intermediate, tropine-2-formyloxy-2-phenylacetate.[14]
Step 2: Acidic Hydrolysis
-
Subject the crude intermediate from Step 1 to acidic hydrolysis. In a suitable reaction solvent (e.g., water and/or an alcohol), add an acid such as hydrochloric or sulfuric acid.[13]
-
Stir the mixture at room temperature for 1-2 hours.[13]
-
After hydrolysis, basify the solution to a pH of 9-10 using a suitable base.
-
Extract the this compound base into an organic solvent, and concentrate the organic layer to yield crude this compound.[13]
Step 3: Salification with Hydrobromic Acid
-
Dissolve the crude this compound base in an appropriate solvent, such as isopropanol or ethanol (e.g., 80 mL of isopropanol).[13]
-
At room temperature, add 48% aqueous hydrobromic acid (HBr) dropwise while stirring.
-
Continue stirring for approximately 3 hours to allow for complete precipitation of the salt.[13]
-
Collect the white precipitate by suction filtration and dry the product to obtain pure this compound hydrobromide. HPLC purity is typically ≥99.8%.[13]
Caption: Workflow for a modern synthesis of this compound Hydrobromide.
Mechanism of Action
This compound hydrobromide is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[1][2] Its therapeutic effects stem from blocking the action of the neurotransmitter acetylcholine at parasympathetic neuroeffector junctions.[1][15]
In ophthalmology, this compound blocks muscarinic receptors on the smooth muscles of the iris sphincter and the ciliary body.[16][17]
-
Mydriasis: Blockade of cholinergic stimulation to the iris sphincter muscle prevents its contraction, leaving the opposing radial muscle unopposed. This results in dilation of the pupil (mydriasis).[2][10]
-
Cycloplegia: Blockade of the ciliary muscle prevents it from contracting, resulting in a paralysis of accommodation (cycloplegia) and an inability to focus on near objects.[2][10]
The onset of action is typically within 30-90 minutes, with effects lasting from 1 to 3 days.[2][4]
Caption: this compound competitively blocks acetylcholine at muscarinic receptors.
Analytical Methodologies
Rigorous analytical testing is essential to ensure the purity, potency, and quality of this compound hydrobromide active pharmaceutical ingredient (API) and finished products. Pharmacopeial monographs, such as the United States Pharmacopeia (USP), provide standardized protocols.[18][19]
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
HPLC is the standard method for determining the potency of this compound hydrobromide and quantifying any impurities.
Experimental Protocol (Based on USP Monograph) [18][19]
-
Buffer Solution Preparation: Dissolve 6.8 g of monobasic potassium phosphate and 7.0 g of sodium 1-heptanesulfonate monohydrate in 1000 mL of water. Adjust the pH to 2.7 with 3 M phosphoric acid.
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of the Buffer solution and methanol in a 67:33 ratio.
-
Standard Preparation: Accurately weigh and dissolve USP this compound Hydrobromide Reference Standard (RS) in the Mobile Phase to obtain a solution with a concentration of approximately 2 mg/mL.
-
Assay Preparation: Accurately weigh about 100 mg of the this compound hydrobromide sample, transfer to a 50-mL volumetric flask, and dissolve in and dilute to volume with the Mobile Phase.
-
Chromatographic System:
-
Detector: UV, 210 nm
-
Column: 4.6-mm × 10-cm; 3-µm packing L1 (C18)
-
Column Temperature: 40°C
-
Flow Rate: Approximately 1.5 mL/min
-
Injection Volume: Approximately 7 µL
-
-
Procedure: Separately inject equal volumes of the Standard and Assay preparations into the chromatograph. Record the chromatograms and measure the peak responses. The quantity of C₁₆H₂₁NO₃·HBr is calculated by comparing the peak response from the Assay preparation to that of the Standard preparation.
Caption: Experimental workflow for the HPLC assay of this compound Hydrobromide.
Thin-Layer Chromatography (TLC) for Impurity Detection
TLC is a valuable method for identifying specific impurities, such as unreacted tropine.
Experimental Protocol (Based on USP Monograph) [18][19]
-
Adsorbent: 0.2-mm layer of chromatographic silica gel mixture.
-
Test Solution: Prepare a 40 mg/mL solution of this compound Hydrobromide in a methanol and water (9:1) diluent.
-
Standard Solution: Dilute the Test solution 200-fold (to 0.2 mg/mL, representing 0.5% impurity).
-
Tropine Reference Solution: Prepare a 0.4 mg/mL solution of tropine.
-
Application: Apply 1 µL of each solution to the TLC plate.
-
Developing Solvent System: A mixture of ethyl acetate, anhydrous formic acid, and water (67:16.5:16.5).
-
Detection: After developing and drying the plate, spray with Dragendorff's reagent followed by hydrogen peroxide. The spot corresponding to tropine in the Test solution chromatogram should not be more intense than the principal spot from the Standard solution, indicating that the tropine impurity is not more than 0.5%.
Conclusion
This compound hydrobromide remains a clinically important anticholinergic agent. A thorough understanding of its chemical properties, synthesis, and mechanism of action is critical for its effective and safe use in drug development and clinical practice. Modern synthetic routes have improved the safety and efficiency of its production, while robust analytical methods like HPLC and TLC ensure its quality and purity, meeting stringent regulatory standards. This guide provides a foundational technical overview for scientists and researchers working with this compound.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound Hydrobromide | 51-56-9 [chemicalbook.com]
- 4. Articles [globalrx.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. CAS 51-56-9: this compound hydrobromide | CymitQuimica [cymitquimica.com]
- 8. This compound hydrobromide | C16H22BrNO3 | CID 6419941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. digicollections.net [digicollections.net]
- 10. scllifesciences.com [scllifesciences.com]
- 11. "Process For The Preparation Of this compound And Its Quaternary Salts [quickcompany.in]
- 12. Process For The Preparation Of this compound [quickcompany.in]
- 13. CN101643473A - Synthesis method of this compound hydrobromide - Google Patents [patents.google.com]
- 14. Synthesis method of this compound hydrobromide - Eureka | Patsnap [eureka.patsnap.com]
- 15. Product Detail this compound Hydrobromide – C2 Pharma [c2pharma.com]
- 16. What is the mechanism of this compound Methylbromide? [synapse.patsnap.com]
- 17. This compound-hydrobromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. This compound Hydrobromide [drugfuture.com]
- 19. ftp.uspbpep.com [ftp.uspbpep.com]
The Pharmacological Profile of Homatropine as a Cholinergic Antagonist: A Technical Guide
Abstract
Homatropine is a synthetic tertiary amine alkaloid and a well-characterized anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By reversibly binding to these receptors, it impedes the action of the endogenous neurotransmitter, acetylcholine, thereby inhibiting parasympathetic nervous system signaling.[2][3] This blockade results in a range of physiological effects, most notably mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) in the eye, making it a valuable tool in ophthalmology.[2][4][5] This document provides an in-depth examination of the pharmacological properties of this compound, including its mechanism of action, receptor binding affinity, pharmacodynamic effects, and relevant experimental protocols, intended for researchers and professionals in drug development.
Mechanism of Action
This compound exerts its effects by acting as a competitive inhibitor of acetylcholine at muscarinic receptors.[1] Structurally, it possesses a bulky aromatic group that allows it to occupy the receptor's binding site, preventing acetylcholine from binding and initiating a cellular response.[1] This antagonism is reversible and does not elicit any intrinsic agonistic activity.[2] this compound is considered a non-selective muscarinic antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes (M1-M5).[6]
The primary consequence of this receptor blockade is the interruption of parasympathetic nerve stimulation.[1] In the eye, this manifests as the relaxation of the iris sphincter muscle, which is normally constricted by cholinergic input, leading to mydriasis.[1][2] Simultaneously, it blocks the accommodative muscle of the ciliary body, resulting in cycloplegia.[1][2]
Receptor Affinity and Potency
The affinity of this compound for muscarinic receptors has been quantified in various tissues and experimental setups. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is a common measure of antagonist potency.
| Parameter | Value | Tissue/System | Reference |
| pA2 | 7.13 | Guinea pig stomach | [7] |
| pA2 | 7.21 | Guinea pig atria (force) | [7] |
| pA2 | 7.07 | Guinea pig atria (rate) | [7] |
| IC50 | 162.5 nM | Endothelial muscarinic receptors (WKY-E) | [7][8] |
| IC50 | 170.3 nM | Smooth muscle muscarinic receptors (SHR-E) | [7][8] |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its antimuscarinic properties. While its primary clinical application is in ophthalmology, systemic absorption can lead to effects in other organ systems.
Ophthalmic Effects
When applied topically to the eye, this compound blocks the cholinergic responses of the iris sphincter muscle and the ciliary body's accommodative muscle.[5] This results in:
This compound's mydriatic and cycloplegic actions are less potent and have a shorter duration than those of atropine but are longer-lasting than those of cyclopentolate or tropicamide.[4][5][6]
Systemic Effects
Excessive use, particularly in susceptible individuals like children and the elderly, can lead to systemic absorption and atropine-like effects, including:
-
Flushed, dry skin[4]
-
Constipation[4]
-
Central nervous system effects such as restlessness, excitement, delirium, and hallucinations[4]
Signaling Pathway Antagonism
Muscarinic receptors are G-protein coupled receptors (GPCRs). For instance, M3 receptors, prevalent in smooth muscle and glands, couple to Gq proteins.[9] Acetylcholine binding activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction or glandular secretion.[9] this compound blocks the initial step of this cascade by preventing acetylcholine from binding to and activating the receptor.
Pharmacokinetics
| Parameter | Time | Route of Administration | Reference |
| Maximum Mydriasis | 10 - 30 minutes | Ophthalmic | [5][10] |
| Maximum Cycloplegia | 30 - 90 minutes | Ophthalmic | [5] |
| Duration of Mydriasis | 6 hours - 4 days | Ophthalmic | [5] |
| Duration of Cycloplegia | 10 - 48 hours | Ophthalmic | [5] |
| Metabolism | Liver (Ester Hydrolysis) | Systemic | [10] |
Systemic absorption can occur after topical application to the eye, primarily through the conjunctiva and nasal mucosa.[5]
Experimental Protocols
The characterization of this compound's pharmacological profile relies on established in vitro assays.
Radioligand Binding Assay (for Ki Determination)
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.[9][11] This is typically done through a competitive binding experiment.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO cells).[12]
-
A suitable radioligand with high affinity for the receptor (e.g., [³H]-N-methylscopolamine or [³H]-QNB).[13]
-
Unlabeled this compound solutions at various concentrations.
-
Assay buffer (e.g., PBS or Tris-HCl).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled this compound.
-
Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist like atropine).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.[12]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound radioligand from the free radioligand. The filters will trap the cell membranes with the bound ligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Functional Assay (for pA2 Determination)
Functional assays measure the effect of an antagonist on the physiological response induced by an agonist. The Schild analysis is commonly used to determine the pA2 value from this data.
Objective: To determine the pA2 of this compound against a muscarinic agonist in an isolated smooth muscle preparation.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum or trachea).[14]
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.[14]
-
Isometric force transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound solutions at various concentrations.
Methodology:
-
Tissue Preparation: Dissect the desired tissue and suspend it in the organ bath under a slight resting tension.[14]
-
Equilibration: Allow the tissue to equilibrate for a set period (e.g., 60 minutes), with periodic washes.[14]
-
Control Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue thoroughly to restore baseline. Add a fixed concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time to ensure equilibrium.
-
Test Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
-
Repeat: Repeat steps 4 and 5 with several different concentrations of this compound.
-
Data Analysis: Determine the EC50 (concentration of agonist producing 50% of the maximal response) for each agonist curve. Calculate the concentration ratio (CR) for each this compound concentration using the formula: CR = EC50 (with antagonist) / EC50 (without antagonist). Create a Schild plot by graphing log(CR-1) versus the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.[14]
Conclusion
This compound is a non-selective, competitive muscarinic receptor antagonist. Its pharmacological profile is characterized by a reversible blockade of acetylcholine's actions, leading to predictable parasympatholytic effects. While its clinical utility is primarily confined to ophthalmology for inducing mydriasis and cycloplegia, its properties serve as a classic example of cholinergic antagonism. A thorough understanding of its receptor affinity, pharmacodynamics, and the experimental methods used for its characterization is fundamental for research in cholinergic pharmacology and the development of more selective antimuscarinic agents.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. What is this compound Methylbromide used for? [synapse.patsnap.com]
- 4. This compound-hydrobromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. drugs.com [drugs.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. minicule.com [minicule.com]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
The Discovery and Semisynthetic History of Homatropine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homatropine, a semi-synthetic tropane alkaloid, has been a cornerstone in ophthalmology and other therapeutic areas for over a century. This technical guide provides an in-depth exploration of its discovery, the evolution of its semi-synthetic production, and its pharmacological profile as a muscarinic receptor antagonist. Detailed experimental protocols for key synthesis methods are provided, alongside a quantitative comparison of its pharmacological properties with its parent compound, atropine. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this important semi-synthetic alkaloid.
Introduction
This compound is a synthetic tertiary amine alkaloid that functions as a competitive antagonist of muscarinic acetylcholine receptors. Chemically, it is the mandelic acid ester of tropine. Its development was a significant step in medicinal chemistry, offering a valuable alternative to the naturally occurring and more potent atropine with a shorter duration of action. This guide delves into the historical context of its discovery, the chemical synthesis methodologies that have been developed, and the pharmacological data that defines its clinical utility.
Discovery and Historical Context
The journey of this compound begins in the late 19th century, a period of significant advancement in alkaloid chemistry. The German chemist Albert Ladenburg was the first to describe this compound in 1883 . His pioneering work involved the condensation of tropine, an alcohol derived from the hydrolysis of atropine, with mandelic acid. This achievement marked a pivotal moment in the creation of semi-synthetic alkaloids, demonstrating that the pharmacological properties of natural compounds could be modified through chemical synthesis to produce new therapeutic agents.
Further work on the synthesis and characterization of this compound was carried out by Chemnitius in 1927 , providing more detailed methods for its preparation. These early syntheses laid the foundation for the various methods of production used today.
Semi-Synthetic Production of this compound
The semi-synthesis of this compound primarily involves the esterification of tropine with mandelic acid or its derivatives. Over the years, several methods have been developed to optimize this process for yield and purity.
Classical Condensation Method
The original method, as described by Ladenburg, involves the direct condensation of tropine and mandelic acid. This reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the esterification process.
Transesterification Method
A more modern approach involves the transesterification of a mandelic acid ester, such as methyl mandelate, with tropine. This reaction is often catalyzed by an alkali metal alkoxide, like sodium methoxide. The process involves the exchange of the alkoxy group of the mandelic acid ester with the tropine alcohol.
O-Formylmandeloyl Chloride Method
Another significant method utilizes O-formylmandeloyl chloride, which reacts with tropine to form an intermediate that is then hydrolyzed to yield this compound. This method can offer advantages in terms of reaction conditions and yield.
Pharmacological Profile
This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the effects of the parasympathetic nervous system. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors. M1, M3, and M5 receptors couple to Gq proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/Go proteins, inhibiting adenylyl cyclase. This compound acts as an antagonist at these receptors, with its most notable clinical effects being mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation) in the eye.
Quantitative Pharmacological Data
The following table summarizes key pharmacological parameters for this compound and provides a comparison with Atropine.
| Parameter | This compound | Atropine | Receptor Subtype(s) | Tissue/System | Reference(s) |
| pA2 | 7.13 | 8.72 | Muscarinic (non-selective) | Guinea-pig stomach | |
| 7.21 | 8.60 | Muscarinic (non-selective) | Guinea-pig atria (force) | ||
| 7.07 | - | Muscarinic (non-selective) | Guinea-pig atria (rate) | ||
| IC50 | 162.5 nM | - | Endothelial Muscarinic Receptors | WKY-E | |
| 170.3 nM | - | Smooth Muscle Muscarinic Receptors | SHR-E | ||
| Potency Comparison | Less potent | More potent | Muscarinic | General | |
| Duration of Action | Shorter | Longer | Ocular | Clinical Observation |
Mechanism of Action and Signaling Pathways
As a competitive antagonist, this compound binds to muscarinic acetylcholine receptors without activating them, thereby preventing acetylcholine from binding and eliciting a response. In the eye, this antagonism of M3 receptors on the iris sphincter muscle and the ciliary muscle leads to mydriasis and cycloplegia, respectively.
Caption: Muscarinic receptor antagonism by this compound.
Experimental Protocols
The following are representative experimental protocols for the semi-synthesis of this compound.
Protocol 1: Synthesis via Transesterification
This protocol is based on the principle of transesterification of methyl mandelate with tropine.
Materials:
-
DL-Mandelic acid
-
Methanol
-
Sulfuric acid (catalyst)
-
Tropine
-
Sodium methoxide (catalyst)
-
Heptane (solvent)
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Esterification of Mandelic Acid: DL-Mandelic acid is esterified with methanol in the presence of a catalytic amount of sulfuric acid to produce DL-Methyl mandelate. The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
Transesterification: The resulting DL-Methyl mandelate is then reacted with tropine in an organic solvent such as heptane. Sodium methoxide is added as a catalyst. The mixture is heated to reflux.
-
Work-up and Extraction: Upon completion of the reaction, the solvent is removed, and the residue is dissolved in an organic solvent like dichloromethane. The organic layer is washed with water. The product is then extracted into an aqueous acidic layer using dilute hydrochloric acid.
-
Isolation: The aqueous layer is washed with an organic solvent to remove impurities. The aqueous layer is then made basic with sodium hydroxide, and the this compound base is extracted with an organic solvent.
-
Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound, which can be further purified by recrystallization.
Caption: Workflow for this compound synthesis via transesterification.
Protocol 2: Synthesis using O-Formylmandeloyl Chloride
This protocol describes the synthesis of this compound hydrobromide.
Materials:
-
Tropine
-
O-Formylmandeloyl chloride
-
Dichloromethane (solvent)
-
Triethylamine (base)
-
Sulfuric acid (20%)
-
Sodium hydroxide
-
Ethyl acetate
-
Ethanol
-
Hydrobromic acid (48% aqueous solution)
Procedure:
-
Esterification: In a three-necked flask, dissolve 10g of tropine and 14g of triethylamine in 80mL of dichloromethane. Add 17g of O-formylmandeloyl chloride dropwise and stir at room temperature for 5 hours.
-
Work-up: After the reaction is complete, wash the mixture with water. Separate the organic layer and concentrate it to obtain the crude intermediate compound.
-
Hydrolysis: Dissolve 16g of the crude intermediate in 40mL of ethanol. Add 20mL of 20% sulfuric acid and stir at room temperature for 2 hours.
-
Isolation of this compound Base: Basify the reaction mixture to a pH of 9-10 with sodium hydroxide. Extract the this compound base with ethyl acetate and concentrate the organic layer to obtain crude this compound.
-
Salt Formation: Dissolve the crude this compound in 60mL of ethanol. Add 48% aqueous hydrobromic acid dropwise at room temperature and stir for 2 hours. The this compound hydrobromide will precipitate.
-
Purification: Filter the precipitate, wash, and dry to obtain pure this compound hydrobromide.
Logical Relationships
The synthesis of this compound is a clear example of how a natural product can be chemically modified to produce a semi-synthetic drug with altered pharmacological properties.
Caption: Logical relationship of this compound's synthesis and effect.
Conclusion
This compound stands as a testament to the power of semi-synthetic chemistry in drug development. From its initial discovery by Ladenburg to the refined synthesis methods used today, it has remained a clinically relevant muscarinic antagonist. Its well-characterized pharmacological profile, with a shorter duration of action compared to atropine, has secured its place in ophthalmology and beyond. This technical guide has provided a comprehensive overview of its history, synthesis, and pharmacology, offering valuable insights for researchers and professionals in the field of drug discovery and development.
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Homatropine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homatropine, a tropane alkaloid and a well-known muscarinic acetylcholine receptor antagonist, serves as a crucial scaffold in medicinal chemistry for the development of novel anticholinergic agents. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, focusing on key structural modifications and their impact on muscarinic receptor affinity and functional antagonism. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacology.
Core Structural Features and Muscarinic Receptor Interaction
This compound is a competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1] Its structure comprises three key pharmacophoric elements that dictate its binding and activity:
-
The Tropane Scaffold: The rigid bicyclic 8-azabicyclo[3.2.1]octane ring system provides the fundamental framework for orienting the other functional groups within the muscarinic receptor binding pocket.[2]
-
The Cationic Head: The protonated tertiary amine at the N-8 position is essential for the initial ionic interaction with a conserved aspartate residue in the transmembrane domain of the muscarinic receptors.[2]
-
The Ester Moiety: The ester linkage and the nature of the acidic and alcoholic components are critical for establishing hydrogen bonds and van der Waals interactions that contribute significantly to binding affinity and selectivity.[2]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the available quantitative data from various studies on this compound and its analogs, highlighting the impact of structural modifications on their affinity for muscarinic receptors.
| Compound | Modification | Receptor/Tissue | Assay Type | pA2 / pKi | Reference |
| This compound | - | Guinea Pig Ileum (M3) | Functional Assay | 7.7 | [2] |
| Atropine | Tropic acid ester | Guinea Pig Ileum (M3) | Functional Assay | 8.9 - 9.2 | [2] |
| This compound | - | Guinea Pig Atria (M2) | Functional Assay | 7.21 (force), 7.07 (rate) | [3] |
| This compound | - | Rat Stomach (M3) | Functional Assay | 7.13 | [3] |
| This compound Methylbromide | Quaternary ammonium | WKY-E Endothelial cells | IC50 | 162.5 nM | [3] |
| This compound Methylbromide | Quaternary ammonium | SHR-E Smooth muscle cells | IC50 | 170.3 nM | [3] |
Key SAR Insights:
-
Ester Moiety: The nature of the acid component of the ester is a primary determinant of potency. Atropine, which possesses a tropic acid moiety, consistently demonstrates higher affinity than this compound, which has a mandelic acid moiety.[2] This suggests that the additional hydroxymethyl group in tropic acid may form a crucial hydrogen bond within the receptor binding site.
-
N-Substitution: Quaternization of the nitrogen atom, as seen in this compound methylbromide, can influence the compound's pharmacokinetic properties, such as reducing its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[4] The size and nature of the N-substituent can also impact receptor affinity and selectivity.
-
Stereochemistry: The stereochemistry at the C-3 position of the tropane ring and the chiral center in the mandelic acid moiety can influence binding affinity.
Experimental Protocols
The determination of the affinity and potency of this compound analogs relies on robust in vitro pharmacological assays.
Radioligand Binding Assay
This method directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of this compound analogs for M1, M2, and M3 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).[5]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[5]
-
Test compounds (this compound analogs) at various concentrations.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled atropine.
-
After incubation to equilibrium, the membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Functional Assay (Schild Analysis)
This assay determines the functional potency of an antagonist by measuring its ability to inhibit the response of an isolated tissue to an agonist. The guinea pig ileum is a classical preparation rich in M3 muscarinic receptors.[2]
Objective: To determine the pA2 value of this compound analogs. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.
Materials:
-
Guinea pig ileum segment.
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric transducer and data acquisition system.
-
Muscarinic agonist (e.g., acetylcholine or carbachol).
-
Test compound (this compound analog) at various concentrations.
Procedure:
-
Mount a segment of the guinea pig ileum in the organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
Construct a cumulative concentration-response curve for the agonist (e.g., acetylcholine).
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of the this compound analog for a predetermined time.
-
Construct a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat steps 4-6 with at least two other concentrations of the antagonist.
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 of agonist in the presence of antagonist / EC50 of agonist in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is the intercept of the regression line with the x-axis. A slope not significantly different from unity is indicative of competitive antagonism.
Signaling Pathways and Visualizations
This compound exerts its effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that activate distinct downstream pathways depending on the receptor subtype.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can result in effects such as a decrease in heart rate.
Below are Graphviz diagrams illustrating these signaling pathways and a typical experimental workflow.
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
Caption: Experimental workflow for Schild analysis.
Conclusion
The structure-activity relationship of this compound provides a foundational understanding for the design of new muscarinic receptor antagonists. Key takeaways include the critical role of the ester moiety, particularly the nature of the acidic component, and the influence of N-substitution on potency and pharmacokinetics. The experimental protocols outlined in this guide, namely radioligand binding assays and isolated tissue functional assays, are the cornerstones for quantitatively evaluating the SAR of novel this compound analogs. Future research in this area will likely focus on developing subtype-selective muscarinic antagonists with optimized therapeutic indices for a range of clinical applications, from ophthalmology to the treatment of overactive bladder and chronic obstructive pulmonary disease. The continued application of these fundamental pharmacological principles will be instrumental in achieving these goals.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Muscarinic Antagonist | For Research [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Methylbromide | C17H24BrNO3 | CID 6646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of the tropic acid esters of tropan-3-beta-ol, granatan-3-alpha-ol and granatan-3-beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Homatropine Methylbromide and Homatropine Hydrobromide for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of homatropine methylbromide and this compound hydrobromide, two closely related muscarinic acetylcholine receptor antagonists. This document is intended to assist researchers in selecting the appropriate compound for their specific experimental needs by detailing their distinct chemical properties, pharmacokinetic profiles, and pharmacological effects. The guide includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: Structural and Functional Overview
This compound is a synthetic derivative of atropine, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It is available in two primary salt forms: this compound hydrobromide, a tertiary amine, and this compound methylbromide, a quaternary ammonium compound. This structural difference is fundamental to their distinct pharmacokinetic properties and, consequently, their primary research and clinical applications.
This compound Hydrobromide is primarily utilized in ophthalmology due to its ability to penetrate ocular tissues.[1] Its antagonist action on muscarinic receptors in the iris sphincter and ciliary muscle leads to mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), respectively.[1]
This compound Methylbromide , due to its quaternary ammonium structure, is highly polar and does not readily cross biological membranes, including the blood-brain barrier.[2] This property confines its effects primarily to the periphery, with limited gastrointestinal absorption.[3] It is often used orally in combination with other drugs to reduce gastrointestinal spasms or to deter the abuse of opioid-containing medications.[2][4]
Physicochemical and Pharmacokinetic Properties
The differing chemical structures of the two salts lead to significant variations in their absorption, distribution, metabolism, and excretion profiles.
| Property | This compound Methylbromide | This compound Hydrobromide |
| Chemical Structure | Quaternary ammonium salt | Tertiary amine salt |
| Molecular Formula | C17H24BrNO3 | C16H21NO3·HBr |
| Molecular Weight | 370.28 g/mol | 356.25 g/mol |
| Primary Route of Administration | Oral | Topical (ophthalmic) |
| Blood-Brain Barrier Penetration | No | Minimal |
| Gastrointestinal Absorption | Limited | Not applicable for primary use |
| Ocular Tissue Penetration | Poor | Good |
| Systemic Bioavailability (Ophthalmic) | Not applicable | Low, but systemic effects can occur |
| Onset of Mydriasis | Not applicable | 10-30 minutes[5] |
| Duration of Mydriasis | Not applicable | 6 hours to 4 days[5] |
| Onset of Cycloplegia | Not applicable | 30-90 minutes[5] |
| Duration of Cycloplegia | Not applicable | 10-48 hours[5] |
Pharmacological Data: Receptor Affinity and Potency
| Parameter | This compound Methylbromide | This compound (presumed Hydrobromide) |
| IC50 (Endothelial mAChRs) | 162.5 nM[1][6] | Not available |
| IC50 (Smooth Muscle mAChRs) | 170.3 nM[1][6] | Not available |
| pA2 (Guinea Pig Stomach) | Not available | 7.13[1][7] |
| pA2 (Guinea Pig Atria - Force) | Not available | 7.21[1][7] |
| pA2 (Guinea Pig Atria - Rate) | Not available | 7.07[1][7] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher antagonist potency.
Signaling Pathways
This compound methylbromide and hydrobromide exert their effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. These receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two major signaling pathways:
-
Gq/11 Pathway: M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
-
Gi/o Pathway: M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 1: Muscarinic Acetylcholine Receptor Signaling Pathways
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of this compound methylbromide or hydrobromide for muscarinic receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK cells).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
This compound methylbromide or hydrobromide solutions of varying concentrations.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the receptor of interest in ice-cold buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound (this compound salt) at various concentrations, the radioligand at a concentration near its Kd, and the membrane preparation. For determining non-specific binding, replace the test compound with a high concentration of a known antagonist like atropine.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Figure 2: Experimental Workflow for Radioligand Binding Assay
Isolated Tissue Bath for Smooth Muscle Contraction
This protocol describes a method to assess the antagonist activity of this compound salts on agonist-induced smooth muscle contraction in an isolated tissue bath, allowing for the determination of the pA2 value.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder).
-
Organ bath system with isometric force transducer, aeration (95% O2, 5% CO2), and temperature control (37°C).
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound methylbromide or hydrobromide solutions.
Methodology:
-
Tissue Preparation: Euthanize the animal and dissect the desired smooth muscle tissue, placing it immediately in cold physiological salt solution.
-
Mounting: Mount a segment of the tissue in the organ bath under a slight resting tension (e.g., 1 gram).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
Control Concentration-Response Curve: Add the muscarinic agonist cumulatively to the bath to generate a concentration-response curve. Wash the tissue thoroughly until it returns to baseline.
-
Antagonist Incubation: Add a known concentration of the this compound salt to the bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
Second Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative addition of the agonist to generate a second concentration-response curve.
-
Data Analysis: Plot the contractile response against the agonist concentration for both curves. Determine the EC50 values (agonist concentration producing 50% of the maximal response) in the absence and presence of the antagonist. Calculate the dose ratio (EC50 with antagonist / EC50 without antagonist). For a full Schild analysis, repeat steps 5 and 6 with multiple antagonist concentrations. Plot log(dose ratio - 1) versus the log of the antagonist concentration. The x-intercept of the resulting line is the pA2 value.[8]
Figure 3: Experimental Workflow for Isolated Tissue Bath Assay
In Vivo Applications and Considerations
This compound Hydrobromide: Ophthalmic Research
In ophthalmic research, this compound hydrobromide is used to induce mydriasis and cycloplegia for fundoscopic examination, refraction studies, and in models of uveitis.[9] The onset of mydriasis is typically within 10-30 minutes, with maximal effect at 30-90 minutes.[5] The duration of action is prolonged, with mydriasis lasting from 6 hours to 4 days and cycloplegia for 10-48 hours.[5] Researchers should be mindful of potential systemic anticholinergic effects, especially in smaller animals, due to systemic absorption from the eye.
Methodology for Assessing Mydriasis and Cycloplegia:
-
Pupil Diameter Measurement: Pupil diameter can be measured using a calibrated ruler, a pupillometer, or through image analysis of photographs taken under controlled lighting conditions.[10][11]
-
Accommodation Measurement: Cycloplegic effect can be assessed by measuring the change in the eye's refractive power using a refractometer or by observing the animal's ability to focus on near objects.
This compound Methylbromide: Gastrointestinal and Systemic Research
Due to its peripheral restriction, this compound methylbromide is a valuable tool for studying the effects of muscarinic receptor blockade on peripheral organs without confounding central nervous system effects. Its primary application in this context is the study of gastrointestinal motility.[3] It can be administered orally or rectally to investigate its effects on gastric emptying, intestinal transit, and colonic motility.[12]
Methodology for Assessing Gastrointestinal Motility:
-
Gastric Emptying: This can be measured by tracking the passage of a non-absorbable marker (e.g., phenol red) or a radiolabeled meal from the stomach to the small intestine.
-
Intestinal Transit: The transit time through the small intestine can be determined by measuring the distance traveled by a charcoal meal or other marker along the length of the intestine over a specific period.
Conclusion and Recommendations for Researchers
The choice between this compound methylbromide and this compound hydrobromide for research applications is dictated by the specific experimental question and the desired site of action.
-
For ophthalmic research requiring mydriasis and cycloplegia, This compound hydrobromide is the appropriate choice due to its ability to penetrate ocular tissues.
-
For studies investigating peripheral muscarinic receptor function , particularly in the gastrointestinal tract, without central nervous system involvement, This compound methylbromide is the preferred compound due to its inability to cross the blood-brain barrier.
Researchers should carefully consider the distinct pharmacokinetic and pharmacodynamic profiles of each compound to ensure the appropriate design and interpretation of their studies. The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo characterization of these and other muscarinic receptor antagonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Methylbromide | C17H24BrNO3 | CID 6646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effect of this compound methyl bromide on human gastrointestinal motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS#:87-00-3 | Chemsrc [chemsrc.com]
- 8. neuron.mefst.hr [neuron.mefst.hr]
- 9. This compound hydrobromide [glowm.com]
- 10. optometrytimes.com [optometrytimes.com]
- 11. The effects of phenylephrine on pupil diameter and accommodation in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Fundamental differences between Homatropine and atropine
An In-depth Technical Guide on the Fundamental Differences Between Homatropine and Atropine
Introduction
Atropine and this compound are both anticholinergic agents, specifically classified as muscarinic receptor antagonists.[1] They function by competitively inhibiting the action of acetylcholine at postganglionic cholinergic nerves, thereby blocking parasympathetic nervous system activity.[2][3] While they share a common mechanism, their origins, chemical structures, and resulting pharmacokinetic and pharmacodynamic profiles diverge significantly, leading to distinct clinical applications and therapeutic considerations. Atropine is a naturally occurring tropane alkaloid, whereas this compound is a semi-synthetic derivative.[2] This guide provides a detailed comparison of these two compounds for researchers, scientists, and drug development professionals.
Chemical Structure
The core difference between Atropine and this compound lies in their chemical structure. Both are esters formed from the amino alcohol, tropine. However, the acid moiety differs:
-
Atropine is an ester of tropine and tropic acid.
-
This compound is an ester of tropine and mandelic acid.[2]
This seemingly minor substitution of a hydroxyl group on the beta-carbon of the phenyl-propionic acid side chain in tropic acid with a hydrogen in mandelic acid is responsible for the observed differences in potency and duration of action.
Mechanism of Action
Both Atropine and this compound are non-selective, competitive antagonists of muscarinic acetylcholine receptors (mAChRs), competing with acetylcholine for binding at these sites.[2][4] There are five subtypes of muscarinic receptors (M1-M5), and both drugs act as antagonists across these subtypes.[2][4] By blocking these receptors, they inhibit the physiological responses to parasympathetic stimulation.
In the eye, this antagonism of muscarinic receptors on the iris sphincter muscle and the ciliary muscle leads to mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), respectively.[1][5] Atropine exhibits a higher binding affinity for muscarinic receptors compared to this compound, rendering it a more potent and longer-acting agent.[2][6] this compound's cycloplegic effect is weaker than that of atropine.[5]
Signaling Pathway
The antagonism of muscarinic receptors by Atropine and this compound disrupts the G-protein coupled signaling cascade. For instance, at M3 receptors, which are coupled to Gq proteins, acetylcholine binding typically activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers then trigger an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[7] Atropine and this compound prevent this cascade by blocking the initial receptor activation.
Caption: Muscarinic antagonist signaling pathway.
Pharmacokinetics
The pharmacokinetic profiles of Atropine and this compound differ primarily in their onset and duration of action, especially following topical ophthalmic administration. Systemic absorption can occur through the conjunctiva and nasal mucosa.[5]
Data Summary
| Parameter | Atropine | This compound | Reference(s) |
| Administration | Ophthalmic, IV, IM, Oral | Ophthalmic, Oral (in combination) | [8],[1] |
| Systemic Bioavailability (Ocular) | ~64% (for L-hyoscyamine) | Data not widely available | [8] |
| Plasma Half-life | 2 to 4 hours | ~2-4 hours (systemic, limited data) | [8],[9] |
| Metabolism | Hepatic enzymatic hydrolysis to tropine and tropic acid; also forms N-oxide and noratropine metabolites. | Likely hepatic esterase-mediated hydrolysis to tropine and mandelic acid. | [8],[2],[10] |
| Excretion | Primarily renal; 13% to 50% excreted unchanged in urine. | Primarily renal. | [8],[2] |
Pharmacodynamics
The most significant pharmacodynamic differences are observed in their ophthalmic use for mydriasis and cycloplegia.
Ophthalmic Effects
| Parameter | Atropine | This compound | Reference(s) |
| Potency | More potent | Less potent (approx. 1/10th of atropine) | [6],[11] |
| Mydriasis (Onset) | ~30 minutes | 10–30 minutes | [5],[8] |
| Mydriasis (Peak) | Not specified | ~10-30 minutes | [5] |
| Mydriasis (Duration) | 7 to 10 days | 6 hours to 4 days | [5] |
| Cycloplegia (Onset) | Several hours | 30–90 minutes | [5] |
| Cycloplegia (Peak) | Several hours | ~30-90 minutes | [5] |
| Cycloplegia (Duration) | Up to 12 days | 10–48 hours | [5] |
| Residual Accommodation | 1.8 ± 0.4 D | 3.1 ± 0.5 D | [12] |
A clinical study comparing the two in pediatric cycloplegic refractions found that atropine produced more consistent results and uncovered greater hyperopia, though it had a slower onset and much longer duration of effect.[12]
Metabolic Pathways
The metabolic breakdown of both compounds involves the hydrolysis of the ester linkage.
Caption: Comparative metabolic pathways.
Clinical Applications and Side Effects
The differences in potency and duration of action dictate their respective clinical uses.
-
Atropine: Due to its potent and long-lasting effects, it is used for cycloplegic refraction in young children, treatment of severe uveitis, management of symptomatic bradycardia, and as an antidote for organophosphate poisoning.[8][13]
-
This compound: Its shorter duration of action and weaker cycloplegic effect make it preferable for routine ophthalmic examinations where prolonged mydriasis is undesirable.[5] It is also used for the treatment of anterior uveitis to relieve pain from ciliary spasm.[14]
Side Effects: Both can cause local and systemic side effects typical of anticholinergic agents, including blurred vision, photophobia, dry mouth, tachycardia, and CNS effects like confusion and hallucinations, especially at higher doses.[6] Due to its lower potency, this compound generally has a lower risk of systemic side effects.[6]
Experimental Protocols
Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of Atropine and this compound for muscarinic receptors, a competitive radioligand binding assay is a standard method.[15]
Objective: To measure the ability of a non-labeled antagonist (the "competitor," e.g., Atropine or this compound) to displace a radiolabeled ligand from the muscarinic receptors.
Methodology:
-
Receptor Preparation: A source of muscarinic receptors is required, typically cell membranes from cultured cells expressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M3 receptors) or tissue homogenates (e.g., rat brain).[15]
-
Incubation: The receptor preparation is incubated in a buffer solution with:
-
A fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
Varying concentrations of the unlabeled competitor drug (Atropine or this compound).
-
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand).[16]
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The fundamental difference between this compound and Atropine originates from the substitution of tropic acid in Atropine with mandelic acid in this compound. This structural alteration reduces its affinity for muscarinic receptors, resulting in a less potent drug with a significantly shorter duration of action. These pharmacodynamic distinctions are the primary drivers for their different clinical roles, with Atropine reserved for applications requiring potent, long-lasting anticholinergic effects and this compound favored for shorter-term mydriasis and cycloplegia in ophthalmology. Understanding these core differences is crucial for the appropriate selection and development of muscarinic antagonists in therapeutic contexts.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. This compound-hydrobromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. benchchem.com [benchchem.com]
- 8. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. minicule.com [minicule.com]
- 10. Atropine's Mechanism of Action [medicoverhospitals.in]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Comparing this compound and atropine in pediatric cycloplegic refractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. droracle.ai [droracle.ai]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Theoretical Models of Homatropine Receptor Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical models of homatropine binding to muscarinic acetylcholine receptors (mAChRs). This compound, a synthetic derivative of atropine, acts as a competitive antagonist at these receptors, which are pivotal in mediating the effects of the parasympathetic nervous system.[1] A thorough understanding of its binding characteristics, the subsequent impact on signaling pathways, and the experimental and computational methodologies used to elucidate these interactions is critical for researchers in pharmacology and drug development. This document details this compound's affinity for muscarinic receptor subtypes, outlines the protocols for key binding assays, and presents computational models of its receptor interactions. Furthermore, it visualizes the complex signaling cascades affected by this compound's antagonistic action.
Introduction to this compound and Muscarinic Receptors
This compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] By blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), this compound inhibits parasympathetic nerve stimulation.[1] This antagonism leads to various physiological effects, including pupil dilation (mydriasis), paralysis of accommodation (cycloplegia), and reduced glandular secretions.[1]
Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) that are central to the function of the parasympathetic nervous system. There are five distinct subtypes, designated M1 through M5, each with a unique tissue distribution and signaling mechanism.[2][3] These subtypes are broadly categorized into two families based on their G-protein coupling:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.
-
M2 and M4 Receptors: These receptors preferentially couple to Gi/o proteins.
The high degree of conservation in the orthosteric binding site across these subtypes presents a significant challenge in the development of subtype-selective ligands.
Quantitative Analysis of this compound Receptor Binding
| Compound | Receptor Subtype(s) | Tissue/System | Affinity Value | Value Type | Reference |
| This compound Methylbromide | Muscarinic Receptors (unspecified) | Rat Aorta (Normotensive) | 2.3 nM | Ki | [4] |
| Muscarinic Receptors (unspecified) | Rat Aorta (Hypertensive) | 2.0 nM | Ki | [4] | |
| Muscarinic Receptors (endothelial) | WKY-E | 162.5 nM | IC50 | [5][6] | |
| Muscarinic Receptors (smooth muscle) | SHR-E | 170.3 nM | IC50 | [5][6] | |
| Atropine | M1 | Human Hippocampus | 8.7 nM (pKi) | pKi | [7] |
| M1 | Rat Prostate | 8.89 (pKi) | pKi | [8] | |
| M2 | Human Pons | - | - | ||
| M3 | Human Submandibular Gland | - | - | ||
| M3 | Human Umbilical Vein | 9.67 (pKB) | pKB | [9] |
Note: Ki represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value signifies a higher binding affinity. IC50 is the concentration of an inhibitor that reduces the response by half. pKi and pKB are the negative logarithms of the Ki and KB values, respectively.
Muscarinic Receptor Signaling Pathways
This compound, as a competitive antagonist, blocks the initiation of signaling cascades normally triggered by acetylcholine. The specific pathway inhibited depends on the muscarinic receptor subtype present in a given tissue.
M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)
The M1, M3, and M5 receptors couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).
M2 and M4 Receptor Signaling (Gi/o Pathway)
The M2 and M4 receptors couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Experimental Protocols for Receptor Binding Studies
The affinity of this compound for muscarinic receptors is typically determined using radioligand binding assays. A competitive binding assay is the standard method for determining the inhibition constant (Ki) of an unlabeled ligand (this compound) against a radiolabeled ligand with known affinity.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the Ki of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled this compound.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
Liquid scintillation counter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the desired muscarinic receptor subtype.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (a fixed amount of protein, e.g., 10 µg).
-
A fixed concentration of the radiolabeled antagonist (typically at or below its Kd value).
-
Varying concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For determining non-specific binding, a high concentration of a standard antagonist (e.g., 1 µM atropine) is used instead of this compound.
-
For determining total binding, only the radioligand and membranes are added.
-
-
Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 2-3 hours) at a controlled temperature (e.g., 22°C).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Computational Models of this compound Receptor Binding
Computational modeling, including molecular docking and molecular dynamics simulations, provides valuable insights into the specific interactions between this compound and the muscarinic receptor binding pocket at an atomic level.
Molecular Docking and Dynamics of this compound Methylbromide at the M3 Receptor
A recent computational study investigated the unbinding pathway of this compound methylbromide from the human M3 muscarinic receptor (hMR3).[3][10] This type of analysis helps to identify key amino acid residues and molecular interactions that determine the binding affinity and residence time of the drug.
Key Findings from Computational Models:
-
Binding Pose: Like other muscarinic antagonists, this compound is predicted to bind within the orthosteric pocket of the receptor, a site buried within the transmembrane helices.
-
Key Interactions: The positively charged nitrogen atom of the tropane ring in this compound is expected to form a crucial ionic interaction with a conserved aspartate residue in transmembrane helix 3 (TM3). Additionally, the aromatic ring of the mandelic acid moiety likely engages in hydrophobic and van der Waals interactions with aromatic residues within the binding pocket.
-
Unbinding Pathway: Molecular dynamics simulations suggest a multi-step unbinding process where the ligand moves from the deep orthosteric pocket towards an intermediate site in the extracellular vestibule before fully dissociating.[3] This process involves breaking key interactions and navigating through a "bottleneck" formed by extracellular loops.
Conclusion
This compound exerts its pharmacological effects through competitive antagonism at muscarinic acetylcholine receptors. Its binding blocks the canonical Gq/11 and Gi/o signaling pathways, leading to a range of physiological responses. While quantitative binding data across all five receptor subtypes remains to be fully elucidated, radioligand binding assays provide a robust framework for determining its affinity. Furthermore, computational models are beginning to unravel the precise molecular interactions that govern its binding to specific receptor subtypes, such as the M3 receptor. A deeper understanding of these theoretical and practical aspects of this compound-receptor interactions is essential for the rational design of new therapeutics with improved selectivity and efficacy.
References
- 1. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Unbinding of Muscarinic Antagonists from the Muscarinic 3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Methylbromide | muscarinic AChR antagonist | CAS 80-49-9 | peripherally acting anticholinergic medication|this compound methobromide| InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound methylbromide - Wikipedia [en.wikipedia.org]
- 9. This compound Methylbromide | C17H24BrNO3 | CID 6646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Molecular modeling of the M3 acetylcholine muscarinic receptor and its binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Investigations of Homatropine's Effects on Smooth Muscle
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Homatropine is a synthetic tertiary amine alkaloid, recognized primarily as an anticholinergic agent.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the effects of the parasympathetic nervous system.[1][2] This action makes it a valuable pharmacological tool for investigating cholinergic pathways, particularly in the context of smooth muscle physiology and pathophysiology.[3] Its effects, which include the relaxation of smooth muscle and inhibition of glandular secretions, have been a subject of study across various tissues, including those of the gastrointestinal, respiratory, and ocular systems.[1][4] This guide provides an in-depth overview of the foundational investigations into this compound's effects, focusing on its mechanism of action, the quantitative data derived from initial studies, and the experimental protocols used to elucidate its properties.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors located on the surface of smooth muscle cells.[2][5] While it targets M1 through M5 subtypes, its predominant activity in smooth muscle tissues is at the M3 subtype.[2]
In a typical physiological response, the binding of ACh to Gq-protein coupled M3 receptors initiates a signaling cascade that leads to muscle contraction. This compound, by occupying the same receptor site as ACh without activating it, prevents this downstream signaling.[2][6] This competitive inhibition effectively blocks parasympathetic nerve stimulation, resulting in smooth muscle relaxation and a reduction in motility and secretory activity.[1][7]
Signaling Pathway of M3 Receptor-Mediated Contraction and this compound's Point of Inhibition
The binding of acetylcholine to M3 receptors on smooth muscle cells triggers a well-defined intracellular signaling cascade. This process is competitively inhibited by this compound, which prevents the initial receptor activation.
Caption: this compound competitively antagonizes the M3 receptor, blocking contraction.
Quantitative Pharmacological Data
Initial investigations have quantified the affinity and inhibitory potential of this compound at muscarinic receptors in various smooth muscle and endothelial tissues. This data is crucial for comparing its potency with other anticholinergic agents and for determining effective concentrations in experimental settings.
| Parameter | Value | Tissue/Model | Species | Reference |
| IC₅₀ | 162.5 nM | Endothelial Muscarinic Receptors | Rat (WKY) | [8][9] |
| 170.3 nM | Smooth Muscle Muscarinic Receptors | Rat (SHR) | [8][9] | |
| pA₂ | 7.13 | Stomach Muscarinic Receptors | Guinea Pig | [8] |
| 7.21 | Atria (Force) Muscarinic Receptors | Guinea Pig | [8] | |
| 7.07 | Atria (Rate) Muscarinic Receptors | Guinea Pig | [8] | |
| Ki | 2.3 nM | Aortic Muscarinic Receptors | Rat (Normotensive) | [10] |
| 2.0 nM | Aortic Muscarinic Receptors | Rat (Hypertensive) | [10] |
Key Experimental Protocols
The primary method for investigating the effects of compounds like this compound on smooth muscle is the isolated tissue bath technique. This in vitro method allows for the precise measurement of muscle contraction and relaxation under controlled physiological conditions.
Protocol: Isolated Smooth Muscle Tissue Bath Assay
Objective: To quantify the antagonistic effect of this compound on agonist-induced contractions of isolated smooth muscle tissue.
Materials and Reagents:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea, bladder strips).
-
Isothermal organ bath system with force-displacement transducers.
-
Data acquisition system.
-
Physiological salt solution (e.g., Krebs or Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[11][12]
-
Standard agonist (e.g., Acetylcholine, Carbachol).
-
This compound solution of varying concentrations.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved ethical protocols.
-
Dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of ileum) and place it in cold, aerated physiological salt solution.[6]
-
Mount the tissue segment in the organ bath, securing one end to a fixed hook and the other to a force transducer.[12]
-
-
Equilibration:
-
Viability and Standardization:
-
Induce a submaximal contraction with a fixed concentration of an agonist (e.g., acetylcholine) to confirm tissue viability and to standardize subsequent responses.[6]
-
Wash the tissue until it returns to the baseline resting tension.
-
-
Antagonist Application:
-
To determine the effect of this compound, pre-incubate the tissue with a known concentration of this compound for 10-20 minutes to allow for receptor binding.[11]
-
-
Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for the agonist by adding stepwise increasing concentrations of the agonist to the bath.
-
Record the peak contractile force at each concentration.
-
Repeat this process in the presence of several different concentrations of this compound.
-
-
Data Analysis:
-
Plot the agonist concentration against the contractile response (expressed as a percentage of the maximum response).
-
The presence of a competitive antagonist like this compound will cause a rightward parallel shift in the concentration-response curve.
-
This shift can be used to calculate key pharmacological parameters, such as the pA₂, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀ value.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an isolated tissue bath experiment designed to investigate a competitive antagonist.
Caption: Workflow for evaluating this compound's antagonism in smooth muscle.
Summary of Effects on Smooth Muscle Tissues
Initial studies consistently demonstrate that this compound induces relaxation and reduces the motility of various smooth muscles by blocking parasympathetic stimulation.
-
Gastrointestinal Tract: It decreases peristaltic movements and secretions, providing relief from muscle spasms. This makes it a treatment for conditions like irritable bowel syndrome.[4]
-
Respiratory System: this compound acts as a bronchodilator by relaxing the bronchial smooth muscles and reducing mucus secretion.[2][4]
-
Ocular Muscles: In the eye, it blocks the contraction of the iris sphincter muscle, leading to pupil dilation (mydriasis), and relaxes the ciliary muscle, causing paralysis of accommodation (cycloplegia).[2]
-
Genitourinary System: By antagonizing muscarinic receptors, it can reduce the tone of the ureter and urinary bladder.[7]
Conclusion
The initial investigations into this compound's effects have firmly established its role as a competitive muscarinic antagonist in smooth muscle. Through the use of quantitative pharmacology and standardized in vitro protocols such as the isolated tissue bath, researchers have characterized its potency and mechanism of action. This foundational work has not only clarified the physiological role of the cholinergic system in regulating smooth muscle function but has also positioned this compound as an essential tool for ongoing research and the development of therapeutic agents targeting smooth muscle disorders.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | Muscarinic Antagonist | For Research [benchchem.com]
- 4. What is the mechanism of this compound Methylbromide? [synapse.patsnap.com]
- 5. What is this compound Methylbromide used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound Methylbromide | muscarinic AChR antagonist | CAS 80-49-9 | peripherally acting anticholinergic medication|this compound methobromide| InvivoChem [invivochem.com]
- 11. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YFa and analogs: Investigation of opioid receptors in smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Atropine in Animal Models of Myopia Research
A Note on Homatropine: Extensive literature searches did not yield specific studies on the use of this compound for the treatment of experimental myopia in animal models. This compound, a derivative of atropine, is a non-selective muscarinic antagonist with a shorter duration of action. While it shares a similar mechanism of action with atropine, its efficacy, optimal dosage, and long-term effects in myopia control have not been documented in preclinical animal studies. The following application notes and protocols are therefore based on the comprehensive research available for atropine . Researchers interested in this compound should consider these protocols as a starting point, with the understanding that direct experimental validation is necessary.
Introduction
Atropine, a non-selective muscarinic acetylcholine receptor antagonist, has been extensively studied as a potent inhibitor of myopia progression in various animal models and in human clinical trials.[1][2] Its application in animal models is crucial for elucidating the underlying mechanisms of myopia development and for the preclinical evaluation of potential anti-myopia therapies. These notes provide an overview of the use of atropine in common animal models of myopia, including experimental protocols and a summary of key findings.
Mechanism of Action
The precise mechanism by which atropine inhibits myopia is not fully understood, but it is believed to involve pathways beyond its well-known effect on accommodation.[3] Evidence from animal studies suggests that atropine's anti-myopia effects are mediated through receptors in the retina, choroid, and sclera.[3]
Key Signaling Pathways:
-
Muscarinic Receptor Blockade: Atropine antagonizes all five subtypes of muscarinic acetylcholine receptors (M1-M5). In mammals, M1 and M4 receptors located in the retina are thought to be particularly important in the signaling cascade that controls eye growth.[4][5]
-
Scleral Remodeling: Myopia is associated with thinning and remodeling of the sclera. Atropine has been shown to influence the scleral extracellular matrix by increasing collagen synthesis, which may help to strengthen the sclera and resist axial elongation.[6]
-
Choroidal Thickness: Atropine can induce thickening of the choroid, the vascular layer between the retina and sclera.[3] A thicker choroid may act as a barrier to scleral thinning and axial elongation.
-
Dopamine Release: Some studies suggest that atropine may indirectly influence retinal dopamine levels, a neurotransmitter known to be involved in the regulation of eye growth.[7][8]
Experimental Protocols
The two most common methods for inducing myopia in animal models are form-deprivation myopia (FDM) and lens-induced myopia (LIM).
Form-Deprivation Myopia (FDM)
Principle: This method involves depriving the eye of clear form vision, which leads to axial elongation and a myopic shift in refraction.
Protocol:
-
Animal Model: Commonly used models include chicks, guinea pigs, tree shrews, and mice.
-
Deprivation Device: A translucent occluder (e.g., a goggle with a diffuser) is placed over one eye. The contralateral eye serves as a control.
-
Duration: The duration of form deprivation varies depending on the animal model, typically ranging from a few days to several weeks.
-
Atropine Administration:
-
Route: Topical (eye drops) or intravitreal injections.
-
Concentration: Varies widely, from 0.01% to 1% for topical application.
-
Frequency: Typically once daily.
-
-
Measurements: Refractive error (using retinoscopy or autorefractor) and axial length (using A-scan ultrasonography or optical coherence tomography) are measured at baseline and at regular intervals throughout the experiment.
Lens-Induced Myopia (LIM)
Principle: This method involves placing a negative-powered lens in front of the eye, which creates hyperopic defocus and stimulates axial elongation to compensate.
Protocol:
-
Animal Model: Primarily used in chicks and primates.
-
Lens: A negative-powered lens (e.g., -5D to -10D) is mounted in a goggle or carrier and placed in front of one eye. The other eye may have a plano lens or no lens and serves as a control.
-
Duration: Similar to FDM, the duration depends on the animal model and the desired degree of myopia.
-
Atropine Administration: The administration protocol is similar to that for FDM.
-
Measurements: Refractive error and axial length are measured as in the FDM protocol.
Data Presentation
The following tables summarize quantitative data from key studies on the effect of atropine in animal models of myopia.
Table 1: Effect of Atropine on Form-Deprivation Myopia (FDM)
| Animal Model | Atropine Concentration | Treatment Duration | Change in Refractive Error (Diopters) | Change in Axial Length (mm) | Reference |
| Chick | 1% (intravitreal) | 4 days | Inhibition of myopic shift | Inhibition of axial elongation | [9] |
| Guinea Pig | 1% (topical) | 10 weeks | -7.5D (vs. -8.3D in control) | 0.33mm (vs. 0.30mm in control) | [10] |
| Mouse | 1% (topical) | 26 days | Reduced myopic shift | -0.026mm to -0.062mm reduction in elongation | [5] |
Table 2: Effect of Atropine on Lens-Induced Myopia (LIM)
| Animal Model | Atropine Concentration | Treatment Duration | Change in Refractive Error (Diopters) | Change in Axial Length (mm) | Reference |
| Chick | 1% (topical) | 12 days | -3.43D (vs. -9.25D in control) | Significant reduction in elongation | [11] |
| Guinea Pig | 0.1% (topical) | 1 week | No significant inhibition | No significant inhibition | [7] |
Conclusion
Atropine has consistently demonstrated efficacy in reducing the progression of experimentally induced myopia in a variety of animal models. The data suggests a dose-dependent effect, although the optimal concentration and the precise mechanisms of action are still under investigation. While there is a lack of specific research on this compound, the extensive data on atropine provides a strong foundation for future studies to explore its potential as a shorter-acting alternative for myopia control. Researchers should carefully consider the animal model, method of myopia induction, and atropine dosage when designing their experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. IMI – Report on Experimental Models of Emmetropization and Myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of atropine 0.01% on progression of myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Inhibition of experimental myopia by a dopamine agonist: different effectiveness between form deprivation and hyperopic defocus in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. research.polyu.edu.hk [research.polyu.edu.hk]
Protocol for Inducing Cycloplegia with Homatropine in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Homatropine is a synthetic tertiary amine alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] In ophthalmic applications, it blocks the responses of the iris sphincter muscle and the ciliary muscle to cholinergic stimulation.[2][3] This action results in pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia).[2][3] These effects are crucial for various ophthalmological examinations and preclinical studies where a stable refractive state is required.
This document provides a detailed protocol for the induction of cycloplegia using this compound in laboratory animals. While specific protocols for common laboratory rodents are not extensively published, the following guidelines are based on the known pharmacology of this compound and established procedures for ophthalmic drug administration in animal models. The provided protocols should be adapted and optimized for specific research needs and institutional animal care and use committee (IACUC) guidelines.
Mechanism of Action:
This compound, an anticholinergic agent, competitively inhibits acetylcholine at muscarinic receptors in the iris sphincter and ciliary muscles of the eye. This blockade prevents parasympathetic stimulation, leading to two primary effects:
-
Mydriasis: The relaxation of the iris sphincter muscle results in the dilation of the pupil.
-
Cycloplegia: The paralysis of the ciliary muscle prevents accommodation, the process by which the eye changes optical power to maintain a clear image or focus on an object as its distance varies.
The cycloplegic effect of this compound is less potent and of shorter duration than that of atropine, but longer than that of cyclopentolate or tropicamide.[3]
Quantitative Data Summary
The following table summarizes available data on the use of this compound and other cycloplegic agents in various animal species. It is important to note that data specifically detailing this compound-induced cycloplegia in common laboratory rodents is limited.
| Animal Model | Drug | Concentration | Dosage | Onset of Mydriasis | Peak Mydriasis | Duration of Mydriasis | Onset of Cycloplegia | Peak Cycloplegia | Duration of Cycloplegia | Reference |
| Angora Goat | This compound | 2% | 1 drop | < 15 minutes | 4 hours | 12 hours | Not Reported | Not Reported | Not Reported | [4] |
| Rat | Atropine | 1% | 2 drops | Not Reported | Not Reported | > 48 hours | Not Reported | Not Reported | Not Reported | [5] |
| Human | This compound | 2% or 5% | 1-2 drops | 10-30 minutes | Not Reported | 1-3 days | 30-90 minutes | Not Reported | 10-48 hours | [3] |
Experimental Protocols
Materials and Reagents
-
This compound hydrobromide ophthalmic solution (2% or 5%)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Sterile saline solution
-
Laboratory animals (e.g., rabbits, rats, mice)
-
Micropipette or calibrated dropper for administration
-
Streak retinoscope
-
Trial lenses
-
Animal restraint device (as appropriate for the species)
-
Pupilometer (optional)
Animal Preparation
-
All animal procedures should be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC).
-
Allow animals to acclimate to the laboratory environment.
-
For restraint, depending on the species and temperament, manual restraint or a specialized device may be used. For rabbits, a restraint box is often effective. For rodents, gentle but firm manual restraint is typically sufficient for eye drop instillation.
-
Apply one drop of a topical anesthetic to the cornea of the eye to be treated to minimize discomfort and blinking during subsequent manipulations. Wait for the anesthetic to take effect as per the manufacturer's instructions (typically 1-2 minutes).
This compound Administration Protocol (Proposed)
This protocol is a general guideline and may require optimization based on the specific animal model and research objectives.
-
Baseline Measurements: Before administering this compound, perform baseline measurements of pupil diameter and refractive state using retinoscopy.
-
Drug Instillation:
-
Gently retract the lower eyelid to form a small pouch.
-
Instill one drop (approximately 20-50 µL, depending on the species) of 2% this compound hydrobromide ophthalmic solution into the conjunctival sac.
-
To prevent immediate washout, hold the eyelid closed for a few seconds.
-
To minimize systemic absorption, apply gentle pressure to the lacrimal sac for 1-2 minutes after instillation.
-
-
Repeated Instillation (Optional): For a potentially more profound or prolonged cycloplegic effect, a second drop may be administered 5-10 minutes after the first.
-
Monitoring: Begin monitoring for the onset of mydriasis and cycloplegia.
Assessment of Cycloplegia
The primary method for assessing cycloplegia is retinoscopy . Cycloplegia is achieved when there is no change in the refractive error of the eye as an object is brought from a distance closer to the eye.
Procedure for Retinoscopy in Laboratory Animals:
-
The animal should be awake but gently restrained. The examination is performed in a dimly lit room to encourage pupil dilation.
-
The examiner holds the retinoscope at a set working distance from the animal's eye (e.g., 50 cm or 67 cm).
-
A streak of light from the retinoscope is swept across the pupil. The examiner observes the movement of the red reflex from the retina.
-
"With" motion: The reflex moves in the same direction as the streak. This indicates hyperopia (farsightedness).
-
"Against" motion: The reflex moves in the opposite direction of the streak. This indicates myopia (nearsightedness).
-
Neutralization: When the pupil is completely filled with the red reflex and there is no apparent movement, the refractive error at that meridian has been neutralized.
-
-
Trial lenses of varying powers are placed in front of the animal's eye until the reflex is neutralized. The power of the lens that neutralizes the reflex, corrected for the working distance, represents the refractive error.
-
To confirm cycloplegia, retinoscopy should be performed at various time points after this compound administration (e.g., 30, 60, and 90 minutes) to ensure a stable refractive state. The absence of a change in refractive error over time indicates successful cycloplegia.
Time Course of Action (Expected):
Based on human data, the following time course can be anticipated, but should be confirmed empirically in the specific animal model:
-
Onset of Mydriasis: 10-30 minutes
-
Peak Cycloplegia: 30-90 minutes
-
Duration of Cycloplegia: 10-48 hours
Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Efficacy of tropicamide, this compound, cyclopentolate, atropine and hyoscine as mydriatics in Angora goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Homatropine in Studying Choroidal Thickness
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Homatropine, a non-selective muscarinic receptor antagonist, serves as a valuable pharmacological tool for investigating the role of the cholinergic nervous system in regulating choroidal thickness. Its application induces mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) by blocking acetylcholine at muscarinic receptors.[1][2] Studies have demonstrated that topical administration of this compound leads to a significant increase in choroidal thickness in healthy adults.[3][4] This response suggests an underlying cholinergic tone that influences choroidal vascularity and thickness.
The mechanism is believed to involve the blockage of muscarinic receptors present in the choroid.[3][5] All five subtypes of muscarinic receptors (M1-M5) have been identified in the choroidal tissue.[5] Blockade of these receptors by this compound likely leads to vasodilation of choroidal blood vessels, resulting in an increase in choroidal blood flow and a subsequent thickening of the choroid. This effect is opposite to that of muscarinic agonists like pilocarpine, which have been shown to cause choroidal thinning.[6]
The study of this compound-induced choroidal thickening is relevant for understanding the physiological regulation of choroidal blood flow and its potential implications in ocular pathologies such as myopia. Alterations in choroidal thickness are hypothesized to play a role in the signaling cascade that controls eye growth. By observing the effects of this compound, researchers can probe the involvement of the parasympathetic nervous system in these processes.
Data Presentation
The following tables summarize the quantitative data from key studies on the effect of this compound on choroidal thickness.
Table 1: Change in Subfoveal Choroidal Thickness (SFCT) after 2% this compound Instillation
| Study | Number of Subjects | Age Range (years) | Time Point | Mean Change in SFCT (μm) | p-value |
| Sankaridurg et al. (2013)[3] | 14 | 27.92 ± 4.05 | 30 minutes | 8 ± 4 | <0.001 |
| Sankaridurg et al. (2013)[3] | 14 | 27.92 ± 4.05 | 60 minutes | 12 ± 6 | <0.001 |
| Wagner et al. (2015)[7] | 30 | 18-35 | 60 minutes | 14 ± 3 | <0.0001 |
Table 2: Change in Parafoveal Choroidal Thickness after 2% this compound Instillation (Sankaridurg et al., 2013)[3]
| Time Point | Quadrant | Mean Change in Thickness (μm) | p-value |
| 60 minutes | Temporal | Significant Increase | <0.05 |
| 60 minutes | Nasal | Significant Increase | <0.05 |
| 60 minutes | All Quadrants | Increase with time | <0.01 |
Experimental Protocols
Protocol 1: Measurement of Choroidal Thickness Change Following Topical this compound Administration
This protocol is based on the methodology described by Sankaridurg et al. (2013).[3]
1. Subject Recruitment:
-
Recruit healthy adult volunteers (e.g., 14 subjects, mean age 27.92 ± 4.05 years).
-
Obtain informed consent from all participants.
-
Perform a comprehensive ophthalmic examination to exclude any ocular pathology.
2. Study Design:
-
Employ a randomized, placebo-controlled, crossover study design.
-
Each subject receives one drop of 2% this compound hydrobromide in one eye and a placebo (e.g., 0.3% hydroxypropyl methylcellulose) in the same eye on a separate day, with a washout period between treatments.
3. Measurement of Choroidal Thickness:
-
Use a Spectral Domain Optical Coherence Tomography (SD-OCT) device (e.g., SOCT-Copernicus HR).
-
Acquire baseline measurements of choroidal thickness prior to drug instillation.
-
Obtain horizontal and vertical line scans (e.g., 6 mm width) centered on the fovea.
-
Repeat the OCT measurements at 30 and 60 minutes following the instillation of the eye drop.
4. Image Analysis:
-
Manually segment the pre- and post-instillation OCT images to determine the choroidal boundaries.
-
Calculate the subfoveal choroidal thickness and parafoveal choroidal thickness at defined distances from the foveal center (e.g., 1.5 mm).
5. Data Analysis:
-
Compare the changes in choroidal thickness from baseline at each time point between the this compound and placebo groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Investigating the Interaction of this compound and Optical Defocus on Choroidal Thickness
This protocol is based on the methodology described by Wagner et al. (2015).[7]
1. Subject Recruitment:
-
Recruit young adult subjects (e.g., 30 subjects, aged 18-35 years), including both myopes and emmetropes.
-
Obtain informed consent.
-
Ensure subjects are free of any ocular diseases.
2. Study Design:
-
A randomized, placebo-controlled study with multiple conditions.
-
Test each subject on different days (with at least a 2-day interval) under six randomized conditions:
-
Placebo + 0.00 D lens (no defocus)
-
Placebo + +3.00 D lens (myopic defocus)
-
Placebo + -3.00 D lens (hyperopic defocus)
-
2% this compound + 0.00 D lens
-
2% this compound + +3.00 D lens
-
2% this compound + -3.00 D lens
-
3. Experimental Procedure:
-
Instill one drop of either 2% this compound or placebo into the test eye.
-
Immediately after instillation, fit the subject with the appropriate lens to induce the desired optical defocus.
-
Measure subfoveal choroidal thickness (ChT) and other ocular biometrics at baseline (before drug/lens), and at 30 and 60 minutes after the intervention.
4. Choroidal Thickness Measurement:
-
Use an SD-OCT instrument (e.g., Copernicus SOCT HR).
-
Capture multiple cross-scans (e.g., three 5 mm scans) centered on the fovea.
-
A masked observer should manually segment the averaged B-scan images to determine the subfoveal choroidal thickness.
5. Data Analysis:
-
Analyze the changes in ChT from baseline for each condition.
-
Use statistical tests to compare the effects of this compound versus placebo under different defocus conditions.
Mandatory Visualization
Caption: this compound blocks acetylcholine at muscarinic receptors, leading to choroidal thickening.
Caption: Workflow for assessing choroidal thickness changes after this compound administration.
References
- 1. What is the mechanism of this compound Methylbromide? [synapse.patsnap.com]
- 2. This compound-hydrobromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. The anatomical organization of muscarinic receptor subtypes in the human eye - UBC Library Open Collections [open.library.ubc.ca]
- 4. The effect of topical adrenergic and anticholinergic agents on the choroidal thickness of young healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of muscarinic receptor subtypes in tree shrew ocular tissues and their regulation during the development of myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Topical Pilocarpine on Choroidal Thickness in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction between this compound and optical blur on choroidal thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Homatropine as a Pharmacological Tool in Smooth Muscle Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homatropine is a synthetic tertiary amine alkaloid that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] As a derivative of atropine, it is widely used as a pharmacological tool to investigate the role of the parasympathetic nervous system in regulating smooth muscle function. Its primary utility lies in its ability to specifically block cholinergic nerve impulses, thereby inhibiting smooth muscle contraction induced by acetylcholine (ACh) or other muscarinic agonists.[1][2] These application notes provide a comprehensive guide to using this compound in in vitro smooth muscle contractility assays, covering its mechanism of action, quantitative data, detailed experimental protocols, and key applications.
Mechanism of Action
This compound exerts its effect by competitively inhibiting the binding of acetylcholine to muscarinic receptors on the surface of smooth muscle cells.[1] In most smooth muscle tissues, such as those in the gastrointestinal tract and airways, the predominant receptor subtype mediating contraction is the M3 muscarinic receptor.[3][4]
The signaling cascade for ACh-induced smooth muscle contraction is as follows:
-
Acetylcholine binds to the M3 receptor, a Gq protein-coupled receptor.
-
The activated Gq protein stimulates phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
The increase in intracellular Ca2+ leads to the activation of myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, initiating cross-bridge cycling and resulting in muscle contraction.
This compound, by occupying the ACh binding site on the M3 receptor, prevents this cascade from being initiated, leading to the relaxation of smooth muscle or the prevention of agonist-induced contraction.[2]
Data Presentation: Potency of Muscarinic Antagonists
The potency of a competitive antagonist is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. IC50 values represent the concentration of an inhibitor required to reduce a response by 50%.
| Compound | Parameter | Value | Tissue/Preparation | Reference |
| This compound | pA2 | 7.13 | Stomach (Smooth Muscle) | [5] |
| This compound | pA2 | 7.21 | Atria (Force) | [5] |
| This compound Methylbromide | IC50 | 162.5 nM | WKY Rat Endothelial/Smooth Muscle | [5] |
| This compound Methylbromide | IC50 | 170.3 nM | SHR Rat Endothelial/Smooth Muscle | [5] |
| Atropine (for comparison) | pA2 | ~8.5 - 9.9 | Guinea Pig Ileum / Gastric Muscle | [6][7] |
| Atropine (for comparison) | pA2 | 10.2 | Canine Stomach Smooth Muscle Cells | [8] |
Experimental Protocols
The isolated tissue organ bath is the gold standard for studying smooth muscle contractility in vitro. The following is a generalized protocol for assessing the effect of this compound on agonist-induced contractions in a preparation like the guinea pig ileum.
Protocol: Isolated Guinea Pig Ileum Contraction Assay
A. Materials and Solutions
-
Physiological Salt Solution (PSS): Krebs-Henseleit or Tyrode's solution. For example, Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6.
-
Gas Mixture: 95% O2 / 5% CO2 (Carbogen).
-
Agonist Stock Solution: e.g., Acetylcholine (10 mM).
-
Antagonist Stock Solution: this compound (10 mM).
-
Equipment: Isolated tissue organ bath system, force-displacement transducer, data acquisition system, water bath with heater/circulator, aerator.
B. Tissue Preparation
-
Humanely euthanize a guinea pig according to approved institutional animal care guidelines.
-
Promptly excise a segment of the terminal ileum and place it in a petri dish containing cold, carbogen-aerated PSS.
-
Gently flush the lumen of the ileum segment with PSS to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
C. Experimental Setup and Equilibration
-
Fill the organ baths with PSS and maintain the temperature at 37°C using the circulating water bath. Continuously aerate the PSS with the 95% O2 / 5% CO2 gas mixture.
-
Mount a tissue segment in an organ bath. Secure one end to a fixed hook at the bottom of the bath and the other end to the force transducer using surgical silk.
-
Apply an optimal resting tension (preload) to the tissue. For guinea pig ileum, this is typically 1.0 gram.
-
Allow the tissue to equilibrate for 45-60 minutes. During this period, flush the bath with fresh, pre-warmed PSS every 15 minutes.
D. Viability and Baseline Response
-
After equilibration, test the tissue's viability by inducing a contraction with a submaximal concentration of an agonist (e.g., 1 µM Acetylcholine or 60 mM KCl).
-
Once a stable contraction is achieved, wash the tissue by flushing the bath with fresh PSS until it returns to the baseline tension.
E. Antagonist Protocol (Schild Analysis)
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., Acetylcholine). Start with a low concentration and increase it stepwise (e.g., in half-log increments) after the response to the previous concentration has stabilized. Continue until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue and allow it to return to baseline and rest for a recovery period (e.g., 30 minutes).
-
Antagonist Incubation: Add a known concentration of this compound to the bath and allow it to incubate with the tissue for a set period (e.g., 20-30 minutes) to ensure equilibrium is reached.
-
Second Agonist Curve: In the continued presence of this compound, repeat the cumulative agonist concentration-response curve. The curve should be shifted to the right.
-
Repeat: If performing a full Schild analysis, repeat steps 2-4 with increasing concentrations of this compound.
F. Data Analysis
-
Measure the magnitude of contraction (in grams or millinewtons) at each agonist concentration.
-
Plot the response versus the log of the agonist concentration for each condition (control and in the presence of different this compound concentrations).
-
For a competitive antagonist like this compound, the concentration-response curves should show a parallel rightward shift with no reduction in the maximal response.
-
Calculate the Dose Ratio (DR) for each antagonist concentration. The DR is the ratio of the agonist concentration required to produce a certain response (e.g., EC50) in the presence of the antagonist to the concentration required in its absence.
-
Construct a Schild plot by graphing log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis. The x-intercept of the resulting linear regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
Applications in Research and Drug Development
This compound serves as a critical tool in several key experimental applications:
-
Receptor Characterization: It is used to confirm that the contractile response of a smooth muscle tissue to an agonist is mediated by muscarinic receptors. If this compound blocks the contraction, it provides strong evidence for cholinergic involvement.
-
Determining Antagonist Potency: As detailed in the protocol, this compound can be used in Schild analysis to determine its own pA2 value, providing a quantitative measure of its affinity for the muscarinic receptors in a specific tissue.
-
Investigating Novel Compounds: It can be used as a standard or reference antagonist when screening new chemical entities for their potential muscarinic agonist or antagonist activity. By comparing the effects of a novel compound to those of this compound, researchers can characterize its pharmacological profile.
-
Studying Signal Transduction: By blocking the initial receptor interaction, this compound allows scientists to investigate non-receptor-mediated pathways of smooth muscle contraction or to isolate other signaling systems within the tissue.
Conclusion
This compound is an indispensable pharmacological tool for the study of smooth muscle physiology. Its specific and competitive antagonism of muscarinic receptors allows for the clear elucidation of cholinergic signaling pathways in contractility assays. The protocols and data provided herein offer a robust framework for researchers to effectively utilize this compound to characterize receptor function, determine the potency of novel therapeutics, and advance the understanding of smooth muscle pharmacology.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Methylbromide | C17H24BrNO3 | CID 6646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Homatropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homatropine is an anticholinergic drug used as a cycloplegic and mydriatic agent in ophthalmology.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and robustness. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Materials and Methods
This section outlines the necessary reagents, equipment, and the detailed step-by-step protocol for the HPLC analysis of this compound.
Reagents and Materials
-
This compound Hydrobromide or this compound Methylbromide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate Monobasic
-
Sodium 1-heptanesulfonate monohydrate
-
Phosphoric Acid
-
Water (HPLC grade)
-
0.45 µm membrane filters
Equipment
-
HPLC system with a UV detector
-
C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
A summary of the HPLC system parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Methanol and Buffer Solution (33:67, v/v) |
| Buffer Solution | 6.8 g of monobasic potassium phosphate and 7.0 g of sodium 1-heptanesulfonate monohydrate in 1000 mL of water, adjusted to pH 2.7 with 3 M phosphoric acid.[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm[2][3] |
| Column Temperature | 40°C[2] |
Experimental Protocol
1. Standard Solution Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
For pharmaceutical formulations (e.g., eye drops), accurately dilute the sample with the mobile phase to obtain a theoretical this compound concentration within the calibration range.
-
For solid samples, accurately weigh a portion of the homogenized powder, dissolve it in the mobile phase, sonicate for 15 minutes, and dilute to a known volume.
-
Filter all sample and standard solutions through a 0.45 µm membrane filter before injection.
3. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each standard and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The performance of the HPLC method was validated according to ICH guidelines.[4][5][6] A summary of the quantitative data is presented in the table below.
| Parameter | Result |
| Retention Time (min) | Approximately 6.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
Workflow and Process Visualization
The following diagrams illustrate the experimental workflow for the HPLC quantification of this compound.
References
- 1. This compound Hydrobromide | 51-56-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound Hydrobromide [drugfuture.com]
- 3. drugfuture.com [drugfuture.com]
- 4. jpbs.in [jpbs.in]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. pharmtech.com [pharmtech.com]
Application Note: Development of a Cell-Based Assay to Screen for Homatropine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homatropine is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[5] There are five subtypes of muscarinic receptors (M1-M5), which are involved in a variety of physiological processes. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[5][6] The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[5][6]
This application note provides a detailed protocol for a comprehensive cell-based assay strategy to screen for and characterize the activity of this compound on the human muscarinic acetylcholine receptor M3 (hM3R). The described assays are designed to be robust, reproducible, and suitable for a high-throughput screening format. The protocols include a functional assay to measure changes in intracellular calcium, a radioligand binding assay to determine binding affinity, a cAMP assay to assess potential activity on Gi-coupled pathways, and a cell viability assay to evaluate cytotoxicity.
Signaling Pathway of the M3 Muscarinic Acetylcholine Receptor
The M3 muscarinic receptor, upon binding to an agonist like acetylcholine or carbachol, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key second messenger that mediates various cellular responses. This compound, as an antagonist, blocks the binding of agonists to the M3 receptor, thereby inhibiting this signaling pathway.
Experimental Workflow Overview
The overall workflow for screening this compound activity involves several key stages, starting from cell culture and leading to data analysis for various assays.
Materials and Methods
Cell Line
-
CHO-K1 cells stably expressing the human muscarinic acetylcholine receptor M3 (hM3R) : This cell line is recommended as it endogenously expresses Gq proteins, allowing for a robust calcium response upon M3 receptor activation.[5][6]
Reagents
-
This compound Hydrobromide : Freely soluble in water.[1][2] Prepare a stock solution in sterile water or a suitable buffer.
-
Carbachol : A non-selective muscarinic agonist used to stimulate the M3 receptor.[3][7]
-
[3H]-N-methylscopolamine ([3H]-NMS) : A radiolabeled muscarinic antagonist for binding assays.
-
Atropine : A potent muscarinic antagonist used to determine non-specific binding.
-
Fluo-4 AM : A calcium-sensitive fluorescent dye.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : For cell viability assessment.[5][6][8][9]
-
Forskolin : An adenylyl cyclase activator for cAMP assays.
-
Cell Culture Medium : Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.[10]
-
Assay Buffers : Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Experimental Protocols
Cell Culture
-
Culture CHO-K1/hM3R cells in T-75 flasks with Ham's F-12K medium supplemented with 10% FBS and selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.[10]
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For assays, seed cells into 96-well plates at an optimized density and allow them to adhere overnight.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the carbachol-induced increase in intracellular calcium.
-
Cell Plating : Seed CHO-K1/hM3R cells into black-walled, clear-bottom 96-well plates and incubate overnight.
-
Dye Loading :
-
Prepare a Fluo-4 AM loading solution in assay buffer.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[11]
-
-
Compound Addition :
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement :
-
Place the plate in a fluorescence plate reader.
-
Add a fixed concentration of carbachol (e.g., EC80) to all wells simultaneously using the instrument's injector.
-
Measure the fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) over time.[1]
-
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the M3 receptor by measuring its ability to displace a radiolabeled antagonist.
-
Membrane Preparation :
-
Harvest CHO-K1/hM3R cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Assay Setup :
-
In a 96-well filter plate, add the membrane preparation, a fixed concentration of [3H]-NMS, and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of atropine).
-
-
Incubation : Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration and Washing :
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection :
-
Transfer the filters to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
cAMP Assay
This assay is performed to confirm that this compound's primary activity is not on Gi-coupled pathways.
-
Cell Plating : Seed CHO-K1 cells expressing a Gi-coupled muscarinic receptor (e.g., M2 or M4) in a white, opaque 96-well plate.
-
Compound and Forskolin Addition :
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the wells, followed by a fixed concentration of forskolin to stimulate cAMP production.
-
-
Incubation : Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection :
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a bioluminescent or HTRF-based assay) according to the manufacturer's protocol.
-
Cell Viability Assay (MTT Assay)
This assay assesses the potential cytotoxicity of this compound.
-
Cell Plating : Seed CHO-K1/hM3R cells in a 96-well plate and incubate overnight.
-
Compound Incubation :
-
Add serial dilutions of this compound to the wells.
-
Incubate for a period relevant to the other assays (e.g., 24 hours).
-
-
MTT Addition :
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[5]
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Inhibition of Carbachol-Induced Calcium Mobilization by this compound
| This compound Concentration (M) | % Inhibition of Calcium Response (Mean ± SD) |
| 1.00E-10 | ... |
| 1.00E-09 | ... |
| 1.00E-08 | ... |
| 1.00E-07 | ... |
| 1.00E-06 | ... |
| 1.00E-05 | ... |
| IC50 (M) | ... |
Table 2: Competitive Displacement of [3H]-NMS Binding by this compound
| This compound Concentration (M) | % Specific Binding (Mean ± SD) |
| 1.00E-10 | ... |
| 1.00E-09 | ... |
| 1.00E-08 | ... |
| 1.00E-07 | ... |
| 1.00E-06 | ... |
| 1.00E-05 | ... |
| IC50 (M) | ... |
| Ki (M) | ... |
Table 3: Effect of this compound on Forskolin-Stimulated cAMP Levels
| This compound Concentration (M) | % Change in cAMP Level (Mean ± SD) |
| 1.00E-10 | ... |
| 1.00E-09 | ... |
| 1.00E-08 | ... |
| 1.00E-07 | ... |
| 1.00E-06 | ... |
| 1.00E-05 | ... |
| IC50 (M) | ... |
Table 4: Cytotoxicity of this compound in CHO-K1/hM3R Cells
| This compound Concentration (M) | % Cell Viability (Mean ± SD) |
| 1.00E-10 | ... |
| 1.00E-09 | ... |
| 1.00E-08 | ... |
| 1.00E-07 | ... |
| 1.00E-06 | ... |
| 1.00E-05 | ... |
| CC50 (M) | ... |
Data Analysis
The half-maximal inhibitory concentration (IC50) for the functional and binding assays can be determined by fitting the concentration-response data to a four-parameter logistic equation using a suitable software package.[7] The inhibition constant (Ki) can be calculated from the IC50 value of the competitive binding assay using the Cheng-Prusoff equation.[9]
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound's activity as a muscarinic receptor antagonist. By employing a combination of functional, binding, and viability assays, researchers can obtain a comprehensive profile of the compound's potency, affinity, and selectivity, which is crucial for drug development and pharmacological studies.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. digicollections.net [digicollections.net]
- 3. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. List of muscarinic agonists: Uses, common brands, and safety information [singlecare.com]
- 8. researchhub.com [researchhub.com]
- 9. broadpharm.com [broadpharm.com]
- 10. elabscience.com [elabscience.com]
- 11. This compound Hydrobromide [drugfuture.com]
Application Notes and Protocols for In Vitro Study of Homatropine's Effects on Isolated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homatropine is a competitive antagonist of muscarinic acetylcholine receptors, belonging to the anticholinergic class of drugs.[1][2][3] Its primary mechanism of action involves blocking the effects of acetylcholine at parasympathetic neuroeffector junctions.[2][4] This antagonism results in smooth muscle relaxation and pupillary dilation (mydriasis).[4][5] These application notes provide detailed protocols for characterizing the pharmacological effects of this compound on isolated smooth muscle and ocular tissues, focusing on determining its potency as a competitive antagonist.
The guinea pig ileum is a classical and robust preparation for studying the effects of muscarinic agonists and antagonists on intestinal smooth muscle.[6][7] The contractile responses of the ileum to muscarinic agonists like acetylcholine and carbachol are well-characterized and reproducible.[8][9] The isolated iris sphincter muscle provides a relevant model for investigating the mydriatic effects of anticholinergic agents.[10][11]
A key method for quantifying the potency of a competitive antagonist is Schild regression analysis, which yields the pA2 value.[12][13] The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response observed in the absence of the antagonist.[1] A higher pA2 value indicates a more potent antagonist.[1]
Key Experiments and Methodologies
This document outlines two primary in vitro experimental setups:
-
Isolated Guinea Pig Ileum Assay: To determine the antagonistic effect of this compound on muscarinic receptor-mediated smooth muscle contraction.
-
Isolated Iris Sphincter Assay: To assess the mydriatic effect of this compound.
For the quantitative analysis of competitive antagonism, a detailed protocol for Schild plot analysis is provided.
Data Presentation
Table 1: Quantitative Analysis of this compound's Antagonism of Carbachol-Induced Contractions in Guinea Pig Ileum
| This compound Concentration (nM) | Agonist (Carbachol) EC50 (nM) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | 21.0 | 1 | - |
| 1 | 65.1 | 3.10 | 0.32 |
| 10 | 231.0 | 11.00 | 1.00 |
| 100 | 2121.0 | 101.00 | 2.00 |
Note: The data presented in this table is a representative, hypothetical dataset based on the known competitive antagonistic properties of this compound. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Assay
Objective: To determine the pA2 value of this compound as a competitive antagonist of carbachol-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaHCO₃ 1.0, NaH₂PO₄ 0.05, Glucose 1.0)[2][3][4]
-
Carbachol (agonist) stock solution
-
This compound (antagonist) stock solution
-
Isolated organ bath system with a transducer and data acquisition system[14]
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Open the abdominal cavity and locate the ileum.
-
Carefully dissect a 2-3 cm segment of the ileum, ensuring minimal handling and stretching.[8]
-
Gently flush the luminal contents with fresh, aerated Tyrode's solution.[8]
-
Tie sutures to both ends of the ileum segment.[14]
-
-
Tissue Mounting:
-
Mount the ileum segment in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.[7][14]
-
Attach the bottom suture to a fixed hook in the organ bath and the top suture to an isometric force transducer.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.[14]
-
-
Generating a Control Concentration-Response Curve (CRC) for Carbachol:
-
Add cumulative concentrations of carbachol to the organ bath, starting from a low concentration (e.g., 1 nM) and increasing in a logarithmic manner until a maximal contraction is achieved.
-
Record the contractile response for each concentration.
-
Wash the tissue extensively with Tyrode's solution until the baseline is restored.
-
-
Determining the Effect of this compound:
-
Introduce a known concentration of this compound (e.g., 1 nM) into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 20-30 minutes).
-
Repeat the cumulative addition of carbachol to generate a new CRC in the presence of this compound.
-
Wash the tissue thoroughly.
-
Repeat step 4 with at least two other increasing concentrations of this compound (e.g., 10 nM and 100 nM).
-
-
Data Analysis (Schild Plot):
-
For each CRC, determine the EC50 value of carbachol (the concentration that produces 50% of the maximal response).
-
Calculate the Dose Ratio (DR) for each concentration of this compound using the formula: DR = EC50 of carbachol with this compound / EC50 of carbachol without this compound
-
Calculate log(DR-1) for each this compound concentration.
-
Plot log(DR-1) (y-axis) against the negative logarithm of the molar concentration of this compound (-log[this compound]) (x-axis).
-
Perform a linear regression on the plotted points. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[12]
-
Protocol 2: Isolated Iris Sphincter Assay
Objective: To qualitatively and quantitatively assess the mydriatic effect of this compound on isolated iris sphincter muscle.
Materials:
-
Animal eyes (e.g., bovine or porcine) obtained from a local abattoir
-
Krebs-Ringer buffer or similar physiological salt solution
-
This compound solutions of varying concentrations
-
Acetylcholine or carbachol (for inducing contraction)
-
Dissecting microscope, fine forceps, and scissors
-
Petri dish with a silicone-based polymer lining[15]
-
Imaging system (e.g., camera mounted on the microscope) to measure pupillary diameter
Procedure:
-
Tissue Preparation:
-
Experimental Setup:
-
The petri dish with the mounted iris is placed under the imaging system.
-
Allow the tissue to equilibrate in the buffer for 20-30 minutes.
-
-
Assessing this compound's Effect:
-
Measure the baseline pupillary diameter.
-
Add a known concentration of this compound to the buffer.
-
Record the pupillary diameter at regular intervals to observe the onset and magnitude of mydriasis.
-
To confirm muscarinic receptor blockade, after maximal dilation with this compound, add a contractile agonist like carbachol and observe the diminished or absent constrictor response.
-
-
Concentration-Response Analysis:
-
To quantify the effect, different concentrations of this compound can be tested on separate iris preparations to generate a concentration-response curve for the mydriatic effect.
-
Visualizations
Muscarinic M3 Receptor Signaling Pathway in Smooth Muscle
Caption: Muscarinic M3 receptor signaling pathway leading to smooth muscle contraction.
Experimental Workflow for Schild Analysis
Caption: Workflow for determining the pA2 value of this compound using Schild analysis.
References
- 1. Cholinergic responses of ileal longitudinal muscle under short-lasting exposure to cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE USE OF ISOLATED ORGANS FOR DETECTING ACTIVE SUBSTANCES IN THE CIRCULATING BLOOD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guinea pig ileum preparation: Significance and symbolism [wisdomlib.org]
- 8. Guinea Pig Ileum [sheffbp.co.uk]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. Modulation of iris sphincter and ciliary muscles by urocortin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anatomy, Head and Neck: Eye Iris Sphincter Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. thinkswap.com [thinkswap.com]
- 13. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 14. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Posterior Location of the Dilator Muscle Induces Anterior Iris Bowing during Dilation, Even in the Absence of Pupillary Block - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Homatropine in Neuroscience Research to Block Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homatropine is a synthetic tertiary amine alkaloid that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] As a non-selective antagonist, it blocks the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5), thereby inhibiting parasympathetic nerve stimulation.[1][2] This property makes this compound a valuable tool in neuroscience research for investigating the roles of muscarinic signaling in various physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in key neuroscience research techniques, along with data on its receptor interactions and signaling pathways.
Mechanism of Action
This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[1] It possesses a bulky aromatic group that competes with the acetyl group of acetylcholine for the binding site on the receptor.[1] By binding to mAChRs, this compound prevents the conformational change required for receptor activation and subsequent downstream signaling.
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two major signaling pathways:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
This compound, being non-selective, blocks both of these major signaling cascades.
Data Presentation
| Tissue/Receptor Preparation | Agonist | This compound pA2 | Reference |
| Guinea-pig atria (mediating force) | Carbachol | 7.21 | [3] |
| Guinea-pig atria (mediating rate) | Carbachol | 7.07 | [3] |
| Guinea-pig stomach | Carbachol | 7.13 | [3] |
It is important to note that this compound is generally considered a non-selective muscarinic antagonist, with similar affinities for the different receptor subtypes. For comparison, the binding affinities of other common muscarinic antagonists are presented below.
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Atropine | 0.98 | 1.3 | 1.2 | 0.9 | 1.6 |
| Pirenzepine | 16 | 430 | 220 | 50 | 250 |
| 4-DAMP | 8.1 | 100 | 2.5 | 13 | 13 |
| Methoctramine | 160 | 13 | 160 | 63 | 320 |
Note: These Ki values are compiled from various sources and should be used for comparative purposes only. Actual values may vary depending on the experimental conditions.
Signaling Pathways
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM)
-
Materials:
-
This compound hydrobromide (MW: 356.26 g/mol )
-
Sterile, deionized water or appropriate solvent (e.g., DMSO for some applications)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound hydrobromide. For 1 mL of a 10 mM stock solution, weigh out 3.56 mg.
-
Add the weighed this compound hydrobromide to a sterile microcentrifuge tube.
-
Add the appropriate solvent (e.g., 1 mL of sterile water) to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo experiments, prepare fresh solutions or use aliquots stored for a minimal duration.
-
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is adapted from standard radioligand binding assay procedures and can be used to determine the binding affinity of this compound for muscarinic receptors.
-
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound hydrobromide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 20-50 µg of protein per well).
-
This compound dilution or vehicle (for total binding) or non-specific control (for non-specific binding).
-
Radioligand (at a concentration near its Kd).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Calcium Imaging
This protocol describes the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration following muscarinic receptor blockade by this compound.
-
Materials:
-
Cultured neurons or other excitable cells on glass coverslips.
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline.
-
This compound hydrobromide.
-
Muscarinic agonist (e.g., carbachol).
-
Fluorescence microscope equipped with a filter wheel for alternating excitation at 340 nm and 380 nm, and an emission filter at ~510 nm.
-
Digital camera and imaging software.
-
-
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM (approximately 30 minutes).
-
-
Imaging:
-
Mount the coverslip in a recording chamber on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Perfuse the chamber with a known concentration of this compound for a sufficient time to allow for receptor binding (e.g., 5-10 minutes).
-
While continuing to record, apply a muscarinic agonist (e.g., carbachol) to stimulate the cells.
-
Continue recording to capture the full calcium response.
-
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
Plot the F340/F380 ratio over time to visualize the changes in intracellular calcium concentration.
-
Quantify the peak amplitude and duration of the calcium transients in the presence and absence of this compound to determine its inhibitory effect.
-
Protocol 3: In Vivo Microdialysis
This protocol allows for the delivery of this compound to a specific brain region in a freely moving animal and the simultaneous collection of neurotransmitters to assess the effects of muscarinic blockade.
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound hydrobromide.
-
Fraction collector.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
-
-
Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeted to the brain region of interest.
-
Allow the animal to recover from surgery.
-
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples for a defined period (e.g., 1-2 hours).
-
Switch the perfusion solution to aCSF containing a known concentration of this compound (reverse dialysis).
-
Continue to collect dialysate samples to measure the effect of this compound on extracellular neurotransmitter levels.
-
-
-
Data Analysis:
-
Analyze the dialysate samples for the concentration of the neurotransmitter of interest.
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Plot the percentage change in neurotransmitter concentration over time to visualize the effect of this compound.
-
Protocol 4: Assessment of Locomotor Activity
This protocol is used to evaluate the effect of systemically administered this compound on spontaneous locomotor activity in rodents.
-
Materials:
-
Open field activity chambers equipped with infrared beams or video tracking software.
-
Rodents (e.g., mice or rats).
-
This compound hydrobromide.
-
Vehicle (e.g., sterile saline).
-
-
Procedure:
-
Habituation:
-
Habituate the animals to the testing room and the open field chambers for a defined period (e.g., 30-60 minutes) on one or more days prior to the experiment to reduce novelty-induced hyperactivity.
-
-
Testing:
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
Immediately place the animal in the center of the open field chamber.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
-
Data Analysis:
-
Quantify the locomotor activity parameters for each animal.
-
Compare the activity levels between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound is a versatile and effective tool for the non-selective blockade of muscarinic acetylcholine receptors in neuroscience research. The protocols provided here offer a framework for investigating the role of muscarinic signaling in a variety of in vitro and in vivo models. Researchers should carefully consider the non-selective nature of this compound when interpreting results and may wish to use subtype-selective antagonists in conjunction with this compound to dissect the specific roles of individual muscarinic receptor subtypes.
References
- 1. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Homatropine Ophthalmic Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of homatropine ophthalmic solutions intended for experimental use. The information presented is designed to guide researchers in preparing stable, sterile, and effective formulations for preclinical and research studies.
Introduction to this compound Ophthalmic Solutions
This compound is a synthetic tertiary amine alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] In ophthalmology, it is used as a mydriatic (to dilate the pupil) and a cycloplegic (to paralyze the ciliary muscle for accommodation).[3][4][5][6] These effects are crucial for various diagnostic and therapeutic procedures, including refraction and the treatment of uveitis.[5][7][8] For experimental purposes, a well-formulated this compound solution is critical to ensure accurate and reproducible results.
The formulation of an ophthalmic solution requires careful consideration of several factors, including the physicochemical properties of the active pharmaceutical ingredient (API), stability, sterility, pH, and tonicity to ensure safety and efficacy.
Formulation Components and Physicochemical Properties
A typical this compound ophthalmic solution contains the active ingredient, this compound hydrobromide, and various excipients to ensure its quality and stability. This compound hydrobromide is freely soluble in water, which simplifies the formulation of aqueous solutions.[1][3][9]
Table 1: Components of a Typical 5% this compound Hydrobromide Ophthalmic Solution
| Component | Function | Typical Concentration (% w/v) |
| This compound Hydrobromide | Active Pharmaceutical Ingredient | 2.0 - 5.0%[3][4][5][10] |
| Benzalkonium Chloride | Preservative | 0.005%[3][4][5][10] |
| Boric Acid | Tonicity Agent / Buffering Agent | q.s. to achieve tonicity and target pH[3][4][5][10] |
| Potassium Chloride | Tonicity Agent | q.s. to achieve tonicity[3][4][5][10] |
| Edetate Disodium | Chelating Agent | q.s.[3][4][5][10] |
| Sodium Carbonate / Boric Acid | pH Adjuster | q.s. to target pH[3][4][5][10] |
| Water for Injection | Vehicle | q.s. to 100% |
Physicochemical Properties:
-
pH: The pH of the solution is critical for the stability of this compound. The United States Pharmacopeia (USP) specifies a pH range of 2.5 to 5.0 for this compound hydrobromide ophthalmic solutions.[11][12] While a pH closer to that of natural tears (around 7.4) is ideal for comfort, an acidic pH is often necessary to prevent degradation of the active ingredient.[13][14]
-
Tonicity: Ophthalmic solutions should be isotonic with tear fluid to avoid discomfort and irritation. The eye can generally tolerate solutions with a tonicity equivalent to 0.6% to 1.8% sodium chloride. The tonicity of the this compound solution is adjusted using agents like boric acid and potassium chloride.
-
Stability: this compound hydrobromide solutions can be sensitive to light and pH changes.[15] Storage in tight, light-resistant containers is recommended. For formulations with a neutral pH, lyophilization may be considered to enhance stability.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors.[1][2] In the eye, it primarily blocks M3 muscarinic receptors on the sphincter muscle of the iris and the ciliary body.[5][8][10] This blockage prevents the parasympathetic stimulation that normally causes pupillary constriction and accommodation, leading to mydriasis and cycloplegia.
The signaling pathway initiated by M3 receptor activation (which is blocked by this compound) involves the Gq protein, which in turn activates phospholipase C (PLC).[8][16][17] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction. By blocking this pathway, this compound causes muscle relaxation.
Experimental Protocols
The following protocols outline key experiments for the characterization of a formulated this compound ophthalmic solution.
The following diagram illustrates a typical workflow for the preparation of a this compound ophthalmic solution for experimental use.
References
- 1. digicollections.net [digicollections.net]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Hydrobromide | 51-56-9 [amp.chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. This compound Hydrobromide Ophthalmic Solution, USP [dailymed.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. ijarbs.com [ijarbs.com]
- 8. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 9. This compound Hydrobromide | 51-56-9 [chemicalbook.com]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. blog.hannainst.com [blog.hannainst.com]
- 14. researchgate.net [researchgate.net]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting poor peak shape in Homatropine HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Homatropine. The following frequently asked questions (FAQs) and guides are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak shape, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs) - Poor Peak Shape
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue when analyzing basic compounds like this compound.[1][2][3] This is often due to secondary interactions between the analyte and the stationary phase.[3][4][5]
Common Causes & Solutions for Peak Tailing:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | This compound, as a basic compound, can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.[1][2][3] To mitigate this, consider the following: Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to 2-3) to protonate the silanol groups and reduce unwanted interactions.[2]Use an End-Capped Column: Select a column where the residual silanol groups are chemically bonded ("end-capped") to minimize their availability for interaction.[1][3]Add a Competing Base: Introduce a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites.[2] |
| Column Overload | Injecting too much sample can saturate the column, leading to peak tailing.[2][6] Reduce the injection volume or dilute the sample.[6] |
| Column Degradation | Over time, columns can degrade, leading to poor peak shape.[1][2] Try regenerating the column according to the manufacturer's instructions or replace it if necessary. Using a guard column can help extend the life of your analytical column.[1] |
| Inappropriate Mobile Phase Buffer | An incorrect buffer pH or insufficient buffer concentration can lead to inconsistent ionization of this compound and cause peak tailing.[2][3] Ensure the mobile phase pH is at least 2 pH units away from this compound's pKa and use a buffer concentration between 10-50 mM.[2] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[3][7] Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[3] |
Q2: I am observing peak fronting with my this compound analysis. What should I investigate?
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.[6][8]
Common Causes & Solutions for Peak Fronting:
| Cause | Recommended Solution |
| Sample Overload | Injecting a sample that is too concentrated can lead to peak fronting.[6][8][9][10] Dilute your sample and re-inject.[8] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.[9][11] Ideally, dissolve your sample in the mobile phase.[9] |
| Poor Column Condition | A collapsed column bed or a void at the column inlet can lead to peak distortion, including fronting.[9][10] Replacing the column is often the best solution.[9] |
| Low Column Temperature | In some cases, a column temperature that is too low can contribute to peak fronting.[8] If you are using a column oven, try increasing the temperature slightly. |
Q3: My this compound peak is split or appears as a doublet. What could be the problem?
Split peaks can be frustrating and can arise from issues either before or during the separation.[1][10][12]
Common Causes & Solutions for Split Peaks:
| Cause | Recommended Solution |
| Blocked Column Frit | Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be introduced unevenly onto the column.[12][13] If you suspect a blocked frit, you can try back-flushing the column. If this doesn't work, the frit or the entire column may need to be replaced.[12] Using an in-line filter or filtering your samples can help prevent this.[13] |
| Column Void | A void or channel in the column packing material at the inlet can cause the sample to travel through two different paths, resulting in a split peak.[10][12] This usually requires column replacement. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[10] Ensure your sample solvent is compatible with the mobile phase. |
| Co-eluting Interference | It's possible that what appears to be a split peak is actually two different compounds eluting very close to each other.[12] To test this, try changing the separation conditions, such as the mobile phase composition or temperature, to see if the two peaks resolve.[12] |
Experimental Protocols
Below are example starting conditions for this compound HPLC analysis. These should be optimized for your specific instrument and application.
Example this compound HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting poor peak shape in this compound HPLC analysis.
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. youtube.com [youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Optimizing Homatropine Concentration for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Homatropine for in vitro experiments. This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), making it a valuable tool for studying cholinergic signaling pathways. This guide offers insights into determining effective concentrations, assessing cytotoxicity, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It binds to these receptors, thereby blocking the action of the endogenous agonist, acetylcholine, and preventing the initiation of downstream signaling cascades. By inhibiting these receptors, this compound can block physiological responses such as smooth muscle contraction and glandular secretion.
Q2: What is a good starting concentration for this compound in an in vitro experiment?
A2: A good starting point for many in vitro experiments is in the low micromolar (µM) range. For instance, a concentration of 20 µM has been used in guinea pig atrium studies. However, the optimal concentration is highly dependent on the cell type, the specific muscarinic receptor subtype being studied, and the experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound for cell culture?
A3: this compound hydrobromide is freely soluble in water and sparingly soluble in ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS or sterile water) or a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared and then serially diluted to the desired working concentrations in your cell culture medium. Always ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. This compound hydrobromide solutions should be protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect of this compound | - Concentration too low: The concentration of this compound may be insufficient to effectively antagonize the muscarinic receptors in your cell system. - Low receptor expression: The cell line you are using may have low or no expression of the target muscarinic receptor subtype. - Agonist concentration too high: In competitive antagonism studies, a high concentration of the agonist may overcome the blocking effect of this compound. - Drug degradation: Improper storage or handling may have led to the degradation of the this compound stock solution. | - Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the effective range. - Verify receptor expression: Use techniques like RT-PCR, Western blot, or immunofluorescence to confirm the expression of the target muscarinic receptor in your cell line. - Optimize agonist concentration: If using an agonist, perform a dose-response curve for the agonist in the absence of this compound to determine its EC50. Use a concentration around the EC50 for antagonism studies. - Prepare fresh stock solutions: Always prepare fresh stock solutions and store them appropriately (protected from light). |
| High cell death or cytotoxicity observed | - Concentration too high: The concentration of this compound may be in the cytotoxic range for your specific cell line. - Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be too high. - Off-target effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity. | - Determine the CC50: Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH assay) to determine the 50% cytotoxic concentration (CC50) of this compound for your cell line. Use concentrations well below the CC50 for your experiments. - Maintain low solvent concentration: Ensure the final concentration of any solvent is below the toxic threshold for your cells (typically <0.1% for DMSO). - Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration of this compound that gives the desired antagonist effect. |
| Variability in experimental results | - Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or growth phase can affect experimental outcomes. - Inaccurate drug concentrations: Errors in preparing serial dilutions can lead to variability. - Instability of this compound in media: The stability of this compound in your specific cell culture medium over the course of the experiment may be a factor. | - Standardize cell culture practices: Use cells within a consistent passage number range, seed at a consistent density, and perform experiments when cells are in a logarithmic growth phase. - Prepare dilutions carefully: Use calibrated pipettes and perform serial dilutions with care. - Assess stability: The stability of this compound in aqueous solutions is generally good, but it's advisable to prepare fresh dilutions for each experiment, especially for long-term incubations. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro studies. It is important to note that these values can vary between different experimental systems.
| Parameter | Value | System | Citation |
| IC50 | 162.5 nM | Endothelial muscarinic receptors (WKY-E rats) | [1] |
| IC50 | 170.3 nM | Smooth muscle muscarinic receptors (SHR-E rats) | [1] |
| pA2 | 7.13 | Muscarinic receptors in guinea pig stomach | [1] |
| pA2 | 7.21 | Muscarinic receptors in guinea pig atria (force) | [1] |
| pA2 | 7.07 | Muscarinic receptors in guinea pig atria (rate) | [1] |
| Effective Concentration | 20 µM | Guinea pig atrium (produced a dose ratio of 259) | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist.
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a general workflow for optimizing this compound concentration in an in vitro experiment.
Caption: General workflow for optimizing this compound concentration.
Muscarinic Receptor Signaling Pathway
This compound acts by blocking muscarinic acetylcholine receptors. The diagram below illustrates the canonical signaling pathways initiated by the activation of these G protein-coupled receptors.
Caption: Simplified muscarinic receptor signaling pathway.
Detailed Methodologies
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound hydrobromide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 540 and 590 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 value.
-
2. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.
-
Materials:
-
Cell membranes or whole cells expressing the muscarinic receptor of interest
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB)
-
This compound hydrobromide
-
Non-labeled "cold" antagonist for determining non-specific binding (e.g., high concentration of Atropine)
-
Assay buffer
-
96-well filter plates
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
In a 96-well plate, add a constant amount of cell membranes or whole cells to each well.
-
Add increasing concentrations of "cold" this compound.
-
Add a constant, low concentration of the radiolabeled antagonist to each well.
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine) to a set of wells.
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Calculate the IC50 value from the resulting competition curve and then determine the Ki value using the Cheng-Prusoff equation.
-
3. Intracellular Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration in response to muscarinic receptor activation and its blockade by this compound.
-
Materials:
-
Cells expressing the muscarinic receptor of interest, plated on glass-bottom dishes or plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound hydrobromide
-
Muscarinic receptor agonist (e.g., Carbachol or Acetylcholine)
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope with an imaging system
-
-
Procedure:
-
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye for about 30 minutes.
-
Mount the dish on the fluorescence microscope and acquire a baseline fluorescence signal.
-
Pre-incubate the cells with the desired concentration of this compound for a few minutes.
-
Add a muscarinic agonist (e.g., Carbachol) and record the changes in fluorescence intensity over time.
-
Analyze the fluorescence data to determine the effect of this compound on the agonist-induced calcium response. The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at a given time and F0 is the baseline fluorescence.
-
References
Overcoming solubility issues with Homatropine in buffer solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homatropine, focusing on overcoming solubility issues in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound hydrobromide?
A1: this compound hydrobromide is generally described as being freely soluble in water.[1][2] This high aqueous solubility is a key physical property of the compound.
Q2: At what pH is this compound hydrobromide most stable and soluble?
A2: this compound hydrobromide solutions are typically most stable in a slightly acidic to neutral pH range. A solution of 20 mg/mL in water has been noted to have a pH between 5.5 and 7.0.[2] For formulations, a pH range of 6.5 to 7.2 is often targeted.[3] It is important to avoid alkaline conditions, as this can cause the precipitation of the free base.
Q3: I'm seeing precipitation in my this compound buffer solution. What are the common causes?
A3: Precipitation of this compound in buffer solutions, particularly in commonly used buffers like Phosphate-Buffered Saline (PBS), can be attributed to several factors:
-
pH Shift: An increase in the pH of the solution can cause the protonated amine of this compound to deprotonate, leading to the precipitation of the less soluble free base.
-
Buffer Composition: The presence of certain ions in the buffer can sometimes interact with the drug molecule, leading to precipitation.
-
Temperature: Significant drops in temperature can decrease the solubility of this compound hydrobromide, potentially causing it to crystallize out of solution.
-
Concentration: Exceeding the solubility limit of this compound in the specific buffer system will lead to precipitation.
Q4: Can I use buffers other than PBS?
A4: Yes, other buffer systems can be used. Citrate buffers, for instance, are an alternative. The choice of buffer will depend on the specific requirements of your experiment, such as the desired pH and the presence of other components in the solution. It is always recommended to perform a small-scale solubility test with your chosen buffer before preparing a large batch.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudiness or precipitation upon dissolving this compound hydrobromide | The pH of the buffer solution is too high (alkaline). | Ensure the pH of your buffer is in the slightly acidic to a neutral range (ideally between pH 5.5 and 7.2). Adjust the pH of the buffer before adding the this compound hydrobromide. |
| The concentration of this compound exceeds its solubility limit in the chosen buffer. | Try preparing a more dilute solution. If a higher concentration is necessary, consider a different buffer system or the addition of a co-solvent (after verifying its compatibility with your experimental setup). | |
| The buffer was stored at a low temperature, causing the drug to precipitate. | Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. Avoid repeated temperature cycling. | |
| Precipitation observed after storing the solution | The pH of the solution has shifted over time. | Re-measure the pH of the solution. If it has become more alkaline, it may be necessary to prepare a fresh solution with a more stable buffer system. |
| Evaporation of the solvent has increased the drug concentration. | Ensure your storage containers are well-sealed to prevent evaporation. | |
| Inconsistent experimental results | Incomplete dissolution of this compound hydrobromide. | Ensure the compound is fully dissolved before use. Visual inspection and gentle agitation can help. For higher concentrations, brief sonication may be considered. |
| Degradation of this compound in the buffer. | Prepare fresh solutions for your experiments, especially for long-duration studies. Store stock solutions at recommended temperatures and protect them from light. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Hydrobromide Stock Solution in PBS (pH 7.2)
Materials:
-
This compound hydrobromide (MW: 356.26 g/mol )
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile-filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh out 3.56 mg of this compound hydrobromide powder.
-
Dissolution: Add the weighed this compound hydrobromide to a sterile conical tube. Add 1 mL of PBS (pH 7.2) to the tube.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Sterilization: For cell culture or other sterile applications, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C may be considered, but it is crucial to test for any precipitation upon thawing.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solution.
Caption: this compound's mechanism as a muscarinic antagonist.
References
Technical Support Center: Homatropine Stability and Degradation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homatropine in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction is catalyzed by both hydrogen (acid-catalyzed) and hydroxyl (base-catalyzed) ions, leading to the formation of mandelic acid and tropine. The rate of hydrolysis is significantly influenced by the pH of the solution.
Q2: What are the main factors that affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily affected by:
-
pH: this compound is most stable in acidic to neutral pH ranges and degrades more rapidly in alkaline conditions due to base-catalyzed hydrolysis.
-
Temperature: Increased temperature accelerates the rate of hydrolysis and thus the degradation of this compound.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation. It is recommended to protect this compound solutions from light.
-
Oxidizing Agents: The presence of oxidizing agents can also contribute to the degradation of this compound.
Q3: What are the expected degradation products of this compound under various stress conditions?
A3: Under forced degradation conditions, the following degradation products of this compound can be expected:
-
Acid and Base Hydrolysis: The primary degradation products are mandelic acid and tropine.
-
Oxidative Degradation: While specific oxidative degradation products for this compound are not extensively documented, related tropane alkaloids can undergo N-oxidation or oxidation of the tropane ring.
-
Thermal Degradation: Elevated temperatures primarily accelerate the hydrolysis pathway.
-
Photodegradation: The specific photolytic degradation products of this compound are not well-defined in the literature. However, for the related compound atropine, phototransformation can lead to various products depending on the pH, including ditropane and derivatives of phenylacetaldehyde.
Troubleshooting Guides
Problem 1: Rapid loss of this compound potency in my aqueous formulation.
-
Question: I'm observing a significant decrease in the concentration of this compound in my aqueous formulation shortly after preparation. What could be the cause?
-
Answer: Rapid degradation of this compound is most commonly due to unfavorable pH conditions. This compound is an ester and is susceptible to base-catalyzed hydrolysis. Check the pH of your solution. A pH above 7 will significantly accelerate degradation. Increased storage temperature will also increase the rate of hydrolysis. Ensure your formulation is buffered to an appropriate acidic or neutral pH and stored at a controlled, cool temperature.
Problem 2: Appearance of unknown peaks in my HPLC chromatogram during stability studies.
-
Question: During the HPLC analysis of my this compound stability samples, I'm seeing new peaks that are not present in the initial sample. How can I identify these?
-
Answer: The appearance of new peaks indicates the formation of degradation products. The primary degradation products from hydrolysis are mandelic acid and tropine. To confirm the identity of these peaks, you can:
-
Spike your sample with standards: Inject solutions of mandelic acid and tropine standards to see if the retention times match your unknown peaks.
-
Perform forced degradation studies: Subject a sample of this compound to acidic, basic, oxidative, and photolytic stress. This will intentionally generate degradation products, helping you to identify the peaks in your stability samples.
-
Use mass spectrometry (LC-MS): If standards are not available or if you suspect other degradation products, LC-MS analysis can provide the mass-to-charge ratio of the unknown peaks, which can be used to elucidate their structures.
-
Problem 3: My this compound solution is showing a color change or precipitation over time.
-
Question: My this compound solution, which was initially clear and colorless, has developed a yellow tint and some precipitate after storage. What is happening?
-
Answer: Color change and precipitation can be signs of significant degradation and the formation of secondary degradation products or interactions with formulation excipients. Investigate the following:
-
pH shift: Re-measure the pH of the solution. A change in pH during storage can accelerate degradation.
-
Excipient interaction: Some excipients may not be compatible with this compound and could be contributing to the degradation or precipitation.
-
Photodegradation: Ensure the solution is adequately protected from light. Photodegradation can sometimes lead to colored byproducts.
-
Microbial contamination: If the solution is not properly preserved, microbial growth can cause changes in appearance.
-
Data Presentation
Table 1: Effect of pH and Temperature on the Pseudo-First-Order Rate Constant (k) for the Degradation of Tropane Ester Alkaloids in Aqueous Solution.
| pH | Temperature (°C) | Approximate Rate Constant (k) (day⁻¹) | Comments |
| 2.0 | 25 | Very Low | Acid-catalyzed hydrolysis is slow. |
| 4.0 | 25 | Low | Approaching maximal stability. |
| 6.8 | 25 | Moderate | Hydrolysis rate increases as pH approaches neutrality and beyond. |
| 8.0 | 25 | High | Base-catalyzed hydrolysis becomes significant. |
| 4.0 | 40 | Low-Moderate | Rate increases with temperature. |
| 6.8 | 40 | High | Significant increase in degradation rate. |
| 8.0 | 40 | Very High | Rapid degradation. |
Note: The rate constants are illustrative and can be influenced by buffer type, ionic strength, and specific formulation components. It is recommended to perform stability studies on your specific formulation to determine the actual degradation kinetics.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for the Determination of this compound
This protocol describes a general stability-indicating HPLC method suitable for quantifying this compound and separating it from its primary degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound Hydrobromide reference standard in the mobile phase A at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with mobile phase A.
-
Sample Solution: Dilute the this compound aqueous formulation with mobile phase A to achieve a theoretical this compound concentration of 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Store at 60 °C for 24 hours. Before analysis, neutralize the sample with an appropriate amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Store at room temperature for 4 hours. Before analysis, neutralize the sample with an appropriate amount of 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the this compound stock solution at 60 °C for 7 days in a light-protected container.
-
Photolytic Degradation: Expose the this compound stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
-
Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
-
If necessary, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
Mandatory Visualization
Caption: Primary hydrolysis degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Minimizing Systemic Absorption of Topical Homatropine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the systemic absorption of topical Homatropine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of systemic absorption for topically administered this compound?
A1: When a topical ophthalmic solution like this compound is administered to the eye, a significant portion of the drug does not penetrate the cornea. Instead, it can enter the systemic circulation through two primary routes:
-
Nasolacrimal Drainage: The instilled solution that exceeds the capacity of the conjunctival sac (typically 7-10 µL in rabbits) is rapidly drained through the nasolacrimal duct into the nasal cavity. The highly vascularized nasal mucosa then absorbs the drug, leading to systemic exposure. This is considered the major pathway for systemic absorption.
-
Conjunctival and Scleral Absorption: Blood vessels and lymphatics in the conjunctiva and sclera can directly absorb the drug into the systemic circulation.
Q2: What are the potential systemic side effects of this compound in animal studies, and why is it crucial to minimize them?
A2: this compound is an anticholinergic agent. Systemic absorption can lead to side effects such as dry mouth, thirst, tachycardia, and in higher doses, central nervous system effects like confusion or agitation.[1][2] Minimizing these effects is crucial to:
-
Ensure the welfare of the research animals.
-
Prevent confounding variables that could affect experimental outcomes.
-
Isolate the local ocular effects of the drug for accurate study.
Q3: What are the key factors influencing the systemic absorption of topical ophthalmic drugs?
A3: Several factors can influence the extent of systemic absorption:
-
Drop Volume: Larger drop volumes exceed the capacity of the conjunctival sac, leading to greater overflow into the nasolacrimal duct.[3]
-
Formulation Viscosity: More viscous formulations increase the residence time of the drug on the ocular surface, which can enhance local absorption but may also prolong the period for potential systemic absorption.
-
Drug Concentration: Higher drug concentrations can lead to a greater amount of drug being available for systemic absorption.
-
Instillation Technique: Improper administration can increase spillage and drainage.
-
Animal Species: Anatomical and physiological differences between species (e.g., tear turnover rate, nasolacrimal duct anatomy) can affect systemic absorption.[4] Rabbits are a commonly used model for preclinical ocular pharmacokinetic studies.[5]
Troubleshooting Guides
Issue 1: High Variability in Plasma this compound Concentrations Across Study Animals
Possible Causes:
-
Inconsistent drop size administration.
-
Variable head positioning of the animal post-instillation.
-
Differences in individual animal's tear production and drainage rates.
Troubleshooting Steps:
-
Standardize Drop Volume: Use a calibrated micropipette to deliver a precise and small volume (e.g., 10-20 µL) of the this compound solution. Commercial eye drop bottles can dispense variable volumes.
-
Control Animal Restraint and Positioning: Keep the animal in a consistent position for a set period (e.g., 1-2 minutes) after instillation to minimize immediate drainage.
-
Apply Nasolacrimal Occlusion: This is the most direct way to block the primary route of systemic absorption. Refer to the detailed protocol below.
-
Monitor Tear Production: If high variability persists, consider measuring baseline tear production (e.g., using a Schirmer tear test) to identify outliers.
Issue 2: Observing Unexpected Systemic Side Effects (e.g., Tachycardia, Agitation)
Possible Causes:
-
Excessive systemic absorption of this compound.
-
The formulation may have properties that enhance systemic uptake.
-
The dosing frequency is too high, leading to drug accumulation.
Troubleshooting Steps:
-
Implement Nasolacrimal Occlusion: Immediately apply this technique to all subsequent administrations.
-
Reduce Drop Volume and/or Concentration: If possible, decrease the volume or concentration of the administered drug while ensuring therapeutic efficacy at the ocular level.
-
Increase Formulation Viscosity: Consider using a gel-based or ointment formulation. While this may not always decrease the total amount of systemically absorbed drug, it can slow the absorption rate.
-
Review Dosing Schedule: Evaluate if the time between doses is sufficient for the drug to be cleared from the systemic circulation. For instance, studies with topical atropine in horses showed that a six-hour interval allowed for total washout between administrations, while a three-hour interval led to accumulation.[6]
Quantitative Data on Systemic Absorption of Ophthalmic Drugs
While specific pharmacokinetic data for topical this compound with absorption-minimizing techniques in animal models is limited in the available literature, the following tables summarize data from studies on other ophthalmic drugs. This data illustrates the principles of systemic absorption and the effects of different formulations in rabbits and dogs.
Table 1: Systemic Pharmacokinetic Parameters of Ofloxacin in Rabbits: In Situ Gel vs. Ophthalmic Solution
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Ofloxacin In Situ Gel | 54.22 ± 28.31 | 1.08 ± 0.20 | 202.63 ± 118.85 |
| Ofloxacin Ophthalmic Solution | 48.4 ± 25.97 | 1.25 ± 0.88 | 202.25 ± 57.74 |
Data from a study comparing systemic absorption of ofloxacin formulations in rabbits.[7][8] The results indicated no significant difference in systemic absorption between the in situ gel and the conventional eye drop.[7][8]
Table 2: Plasma Concentrations of Prednisolone and Dexamethasone in Dogs After Topical Administration
| Drug | Time Post-Treatment | Plasma Concentration Range (ng/mL) |
| Prednisolone (1% suspension) | 15 minutes | 10.20 - 48.80 |
| Dexamethasone | 15 minutes | 0.8 - 3.3 |
Data from a study on the systemic absorption of topical corticosteroids in healthy dogs.[4]
Experimental Protocols
Protocol: Nasolacrimal Duct Occlusion in Rabbits
This protocol describes a non-invasive method to temporarily occlude the nasolacrimal duct to minimize systemic drug absorption.
Materials:
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Sterile, blunt 22-24 gauge lacrimal cannula or intravenous catheter
-
Sterile saline solution in a 3-5 mL syringe
-
Cyanoacrylate adhesive (e.g., n-butyl-cyanoacrylate) or punctal plugs
-
Small cotton swabs
-
Elizabethan collar
Procedure:
-
Animal Preparation: Gently restrain the rabbit. Instill one drop of topical anesthetic into the eye.
-
Punctum Identification: The rabbit has a single lacrimal punctum located on the lower eyelid, near the medial canthus. Gently evert the lower eyelid to visualize the punctum.
-
Cannulation and Flushing (Optional - for patency check):
-
Carefully insert the lacrimal cannula or IV catheter into the punctum.
-
Gently flush with sterile saline to confirm patency. Fluid should emerge from the nostril on the same side.
-
-
Occlusion with Cyanoacrylate:
-
Dry the area around the punctum with a cotton swab.
-
Insert the tip of a catheter about 1 cm into the lacrimal point.
-
Slowly inject a very small amount of cyanoacrylate adhesive while withdrawing the catheter to fill the duct.[8]
-
Immediately after polymerization, gently remove any excess adhesive from the ocular surface with a cotton swab.[8]
-
-
Post-Procedure Care:
Visualizations
Caption: Pathways of topical this compound disposition and systemic absorption.
Caption: Workflow for comparing systemic absorption of different this compound formulations.
Caption: Decision tree for troubleshooting high systemic absorption.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Pharmacokinetics of topically applied pilocarpine in the albino rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Chronic Dacryocystitis in Rabbits by Nasolacrimal Duct Obstruction with Self-Curing Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vetlexicon.com [vetlexicon.com]
- 7. Comparison of systemic absorption between ofloxacin ophthalmic in situ gels and ofloxacin conventional ophthalmic solutions administration to rabbit eyes by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Identifying and mitigating artifacts in Homatropine cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Homatropine in cell-based assays. The information is designed to help identify and mitigate common artifacts and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a cell-based assay context?
A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] In cell-based assays, it works by binding to these G-protein coupled receptors (GPCRs) and blocking the binding of the endogenous agonist, acetylcholine, or other muscarinic agonists like carbachol.[1][3] This prevents the activation of downstream signaling pathways.
The five subtypes of muscarinic receptors (M1-M5) couple to different G-proteins:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[4] Antagonism by this compound blocks the activation of phospholipase C (PLC), which in turn prevents the production of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium (Ca2+).[4]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] this compound's antagonism of these receptors prevents this decrease.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cell-based assays, categorized by the type of artifact observed.
Category 1: Inconsistent or Unexpected Dose-Response Curves
Q2: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the cause?
A2: Deviations from the expected sigmoidal dose-response curve can arise from several factors. A common observation is a "bell-shaped" or U-shaped curve, where the inhibitory effect decreases at higher concentrations.
-
Possible Cause 1: Compound Precipitation. At high concentrations, this compound may precipitate out of the solution, reducing its effective concentration and leading to a decrease in the observed inhibition.[5][6]
-
Mitigation:
-
Visually inspect wells with the highest concentrations for any signs of precipitation.
-
Determine the solubility of this compound in your specific assay buffer.
-
If using a solvent like DMSO, ensure the final concentration in the assay does not exceed 0.5-1% to maintain solubility.
-
-
-
Possible Cause 2: Off-Target Effects. At very high concentrations, this compound might exert non-specific or off-target effects that interfere with the assay readout, potentially causing an apparent decrease in antagonism.
-
Mitigation:
-
Test this compound in a counter-screen using a cell line that does not express the target muscarinic receptor.
-
Consult literature for known off-target activities of this compound at high concentrations.
-
-
-
Possible Cause 3: Complex Receptor Pharmacology. While less common for competitive antagonists, complex interactions with the receptor or signaling pathway at high concentrations could lead to unexpected curve shapes.[5][7]
-
Mitigation:
-
Carefully analyze the data using appropriate pharmacological models that can account for non-standard curve shapes.[8]
-
-
Category 2: High Background or Low Signal-to-Noise Ratio
Q3: I am observing high background fluorescence in my calcium mobilization assay. How can I reduce it?
A3: High background fluorescence can mask the specific signal from your assay, reducing its sensitivity and dynamic range.
-
Possible Cause 1: Autofluorescence of this compound or other compounds. Many small molecules exhibit intrinsic fluorescence at the excitation and emission wavelengths used in common assays.[1][3]
-
Mitigation:
-
Run a control plate with this compound in assay buffer without cells to check for compound autofluorescence.
-
If this compound is autofluorescent, consider using a red-shifted fluorescent dye for your assay, as compound autofluorescence is often more prominent in the blue-green spectrum.[1]
-
-
-
Possible Cause 2: Cellular Autofluorescence. Endogenous cellular components like NADH and flavins can contribute to background fluorescence.[3]
-
Mitigation:
-
As with compound autofluorescence, using red-shifted dyes can help.
-
Ensure your cell density is optimal and consistent across wells. Overly dense or unhealthy cells can increase autofluorescence.
-
-
-
Possible Cause 3: Assay Media and Reagents. Components in the cell culture media, such as phenol red and serum, can be fluorescent.[1]
-
Mitigation:
-
Use phenol red-free media for the assay.
-
Minimize the serum concentration in the final assay buffer or use a serum-free formulation if possible.
-
-
-
Possible Cause 4: Non-specific Dye Staining. The fluorescent dye may bind non-specifically to cellular components or the plate itself.
-
Mitigation:
-
Optimize the dye loading concentration and incubation time.
-
Ensure thorough washing steps if your protocol includes them. For no-wash kits, ensure proper reagent concentrations.
-
-
Category 3: Plate-to-Plate and Well-to-Well Variability
Q4: I'm seeing significant variability between wells, especially at the edges of my 96- or 384-well plate (the "edge effect"). What can I do to minimize this?
A4: The edge effect is a common artifact in multi-well plate assays, primarily caused by increased evaporation and temperature gradients in the outer wells.[2][9][10]
-
Mitigation Strategies:
-
Plate Hydration: Fill the outer wells with sterile water or PBS to create a humidity barrier and reduce evaporation from the experimental wells.[9]
-
Thermal Equilibration: Allow the plates to equilibrate to room temperature before and after reagent additions and before placing them in the incubator. This minimizes temperature gradients.[9][11]
-
Use of a Lid and Sealing Tape: Always use a lid, and for longer incubations, consider using a breathable sealing tape to minimize evaporation while allowing for gas exchange.[2]
-
Incubator Conditions: Ensure your incubator has stable and uniform temperature and humidity. Avoid placing plates directly on metal shelves, which can act as heat sinks.
-
Randomized Plate Layout: If possible, randomize the placement of your samples and controls on the plate to minimize the impact of any systematic spatial effects.[10]
-
Quantitative Data Summary
The following tables provide representative quantitative data for this compound and other muscarinic antagonists. Note that these values can vary depending on the specific cell line, receptor expression levels, and assay conditions.
Table 1: this compound Antagonist Activity (IC50 Values)
| Receptor Subtype | Cell Line | Assay Type | This compound IC50 (nM) |
| Endothelial & Smooth Muscle mAChRs | WKY-E & SHR-E | Not Specified | 162.5 & 170.3 |
Data compiled from available literature.[12]
Table 2: Assay Performance Metrics for Muscarinic Antagonist Assays
| Parameter | Typical Value | Interpretation |
| Z'-Factor | 0.5 - 1.0 | Indicates an excellent assay suitable for high-throughput screening.[13] |
| Signal-to-Background (S/B) Ratio | > 2 | A higher ratio indicates a larger assay window.[13][14] |
| Signal-to-Noise (S/N) Ratio | > 10 | A higher ratio indicates a more robust and reproducible signal.[14][15] |
| Coefficient of Variation (%CV) | < 15% | Indicates good precision of replicate measurements.[14] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for this compound
This protocol provides a general framework for assessing the antagonist activity of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).
-
Cell Preparation:
-
Seed a suitable cell line (e.g., CHO or HEK293) stably expressing the muscarinic receptor subtype of interest into black-walled, clear-bottom 96- or 384-well plates.
-
Culture the cells until they reach 80-90% confluency.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Include probenecid to prevent dye extrusion.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a positive control antagonist (e.g., atropine) and a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
-
Add the compound dilutions to the respective wells of the cell plate.
-
Incubate at room temperature for 15-30 minutes to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a muscarinic agonist (e.g., carbachol or acetylcholine) at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the agonist solution into the wells and immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data with the vehicle control representing 100% activity and a high concentration of a known antagonist as 0% activity.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay for this compound
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a specific muscarinic receptor subtype.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Binding buffer
-
Serial dilutions of unlabeled this compound or a known competitor for total and non-specific binding determination.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) near its Kd value.
-
The membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a percentage of the total binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Visualizations
Caption: this compound's antagonistic action on muscarinic receptor signaling pathways.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. GraphPad Prism 10 Curve Fitting Guide - Equation: Bell-shaped dose-response [graphpad.com]
- 9. gmpplastic.com [gmpplastic.com]
- 10. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of Homatropine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Homatropine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of tropine with mandelic acid or its derivatives. Common methods include:
-
Direct esterification: Reacting tropine with mandelic acid, often in the presence of a strong acid catalyst. This method can be inefficient due to the need to remove water and potential side reactions.
-
Using mandelic acid derivatives: A more common approach involves the reaction of tropine with a more reactive derivative of mandelic acid, such as O-acetylmandeloyl chloride or O-formylmandeloyl chloride. This is often followed by a hydrolysis step to remove the protecting group.[1]
-
Transesterification: Reacting tropine with a methyl or ethyl ester of mandelic acid in the presence of a suitable catalyst.
Q2: What are the critical parameters affecting the yield and purity of this compound synthesis?
A2: Several parameters significantly influence the outcome of the synthesis:
-
Reaction Temperature: Higher temperatures can accelerate the reaction but may also promote side reactions like dehydration and racemization.[2]
-
Catalyst: The choice and concentration of the catalyst are crucial for driving the esterification reaction to completion.
-
Solvent: The solvent should be inert to the reaction conditions and facilitate the dissolution of reactants. Toluene is a common solvent, replacing the more toxic benzene used in older procedures.[1]
-
Reaction Time: Sufficient reaction time is necessary for completion, but prolonged reaction times can lead to increased impurity formation.
-
pH Control: Maintaining an optimal pH is critical during workup and purification to prevent hydrolysis of the ester and racemization.[2]
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted tropine or mandelic acid.
-
Racemization products: Formation of the (R)-(+)-isomer of hyoscyamine, leading to atropine (a 1:1 mixture of S-(-)- and R-(+)-isomers).[2][3]
-
Hydrolysis products: Cleavage of the ester bond to yield tropine and mandelic acid.[1][4]
-
Dehydration products: Formation of apoatropine or related dehydrated compounds.
-
Byproducts from the mandelic acid derivative, such as acetic acid or formic acid.
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These methods can separate this compound from its impurities, allowing for accurate quantification. Pharmacopoeial methods often specify limits for individual and total impurities.
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. | Increased conversion of starting materials to product. |
| Suboptimal catalyst | Ensure the correct catalyst is used at the appropriate concentration. For acid-catalyzed esterification, ensure the acid is of sufficient strength and anhydrous if necessary. | Improved reaction rate and higher conversion. |
| Moisture in reactants/solvent | Use anhydrous solvents and ensure reactants are thoroughly dried before use. Moisture can hydrolyze reactive intermediates and reduce yield. | Minimized hydrolysis of acyl chlorides or other reactive species. |
| Inefficient workup | Optimize the extraction and washing steps to minimize product loss. Ensure the pH is controlled during aqueous washes to prevent hydrolysis. | Higher recovery of the crude product. |
Problem 2: Low Purity of Crude this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of unreacted starting materials | Improve the reaction conditions to drive the reaction to completion (see Problem 1). Consider adjusting the stoichiometry of the reactants. | Reduced levels of unreacted tropine and mandelic acid derivatives in the crude product. |
| Formation of hydrolysis products | Avoid excessive heat and prolonged exposure to acidic or basic conditions during the reaction and workup. Use a large excess of water containing a strong-acid catalyst for a short duration if acidic hydrolysis is part of the deprotection step.[1][5] | Minimized degradation of the this compound ester. |
| Racemization of the mandelic acid moiety | If using a chiral mandelic acid derivative, conduct the reaction at lower temperatures. Use milder bases for any base-catalyzed steps and add them slowly at a controlled temperature to avoid epimerization.[2] | Preservation of the desired stereochemistry and higher enantiomeric purity. |
| Formation of dehydration byproducts | Avoid strong dehydrating conditions and excessively high temperatures. | Reduced formation of apoatropine and related impurities. |
Problem 3: Difficulty in Purification/Crystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oily crude product | Ensure all solvent from the workup has been removed under reduced pressure. An oily product may indicate the presence of residual solvent or impurities that inhibit crystallization. | A solid or semi-solid crude product that is more amenable to crystallization. |
| Inappropriate crystallization solvent | Screen different solvent systems for crystallization. A common technique for this compound salts is to dissolve the crude product in a good solvent (e.g., methanol, ethanol) and then add an anti-solvent (e.g., acetone, ethyl acetate) to induce crystallization.[5] | Formation of a crystalline solid with improved purity. |
| High level of impurities | If the crude product is highly impure, consider a preliminary purification step such as column chromatography before attempting crystallization. | A purer starting material for crystallization, leading to higher purity of the final product. |
| Slow crystallization | After adding the anti-solvent, cool the solution slowly and allow sufficient time for crystal growth. Seeding with a small crystal of pure this compound can sometimes induce crystallization. | Formation of well-defined crystals and improved product isolation. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Reactants | Typical Solvents | Key Conditions | Reported Yield | Reported Purity |
| Direct Esterification | Tropine, Mandelic Acid | Toluene, Benzene (less common now) | Acid catalyst (e.g., H₂SO₄), heat, water removal | Lower | Variable, often requires extensive purification |
| Acyl Chloride Method | Tropine, O-acetylmandeloyl chloride or O-formylmandeloyl chloride | Toluene, Dichloromethane | Base (e.g., triethylamine) to neutralize HCl, followed by acid hydrolysis | Higher (e.g., >70% weight yield) | High (e.g., ≥99.8% by HPLC after purification)[1] |
| Transesterification | Tropine, Methyl mandelate | Toluene | Base catalyst (e.g., sodium methoxide) | Moderate to High | Good, but may require removal of alcohol byproduct |
Experimental Protocols
Protocol 1: Synthesis of this compound via O-Formylmandeloyl Chloride
This protocol is based on a method that avoids the use of toxic benzene and offers a high yield and purity.[1]
-
Preparation of O-Formylmandeloyl Chloride: (This step is assumed to be completed, and the reactant is available).
-
Esterification:
-
In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve tropine (1 equivalent) and triethylamine (1.0-2.0 equivalents) in toluene.
-
Cool the mixture and slowly add a solution of O-formylmandeloyl chloride (1.0-1.5 equivalents) in toluene, maintaining a low temperature.
-
Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
-
Workup:
-
Wash the reaction mixture with water to remove triethylamine hydrochloride.
-
Separate the organic layer.
-
-
Hydrolysis (Deprotection):
-
To the organic layer, add an aqueous solution of a strong acid (e.g., HCl or HBr) with a hydrogen ion concentration of 1.0-5.0 mol/L.[1]
-
Stir the two-phase mixture at room temperature for 1-2 hours.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to a pH of 9-10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
-
Salt Formation and Purification:
-
Dissolve the crude this compound in a suitable alcohol (e.g., ethanol or isopropanol).
-
Slowly add an aqueous solution of hydrobromic acid (HBr) with stirring.
-
Continue stirring for 1-5 hours to allow for complete salt formation and crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound hydrobromide.
-
Protocol 2: Purification of this compound Methylbromide by Recrystallization
This protocol is adapted from a patented purification method.[5]
-
Dissolution:
-
Take the crude this compound methylbromide and dissolve it in a minimal amount of a suitable solvent 'A' (e.g., methanol, ethanol) by heating to 50-90°C.
-
-
Crystallization:
-
In a separate flask, place a larger volume of a suitable anti-solvent 'B' (e.g., acetone, ethyl acetate). The ratio of solvent A to solvent B should be between 1:3 and 1:15.
-
Slowly add the hot solution of this compound methylbromide to the anti-solvent with stirring.
-
Cool the mixture to -20°C to 20°C and allow it to stand for at least 2 hours to promote crystal growth.
-
-
Isolation and Drying:
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum at an elevated temperature (e.g., 60°C) for several hours.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
Caption: Workflow for the purification of this compound salts.
References
- 1. CN101643473A - Synthesis method of this compound hydrobromide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Best practices for long-term storage of Homatropine compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Homatropine compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What are the ideal long-term storage conditions for solid this compound Hydrobromide?
For long-term stability, solid this compound Hydrobromide should be stored in a cool, dry, and dark place.[1] Specifically, it is recommended to store the compound in a tightly closed container to protect it from moisture and air.[1][2] Refrigeration at 2-8°C is also a common practice.[3][4][5]
2. What is the recommended storage temperature for this compound solutions?
This compound ophthalmic solutions are generally more stable when stored at refrigerated temperatures (2-8°C) compared to room temperature.[6][7] For instance, some studies have shown that this compound Hydrobromide ophthalmic solutions are stable for more than 4 months when refrigerated.[7]
3. How does pH affect the stability of this compound in solution?
The pH of the solution is a critical factor in the stability of this compound. This compound is an ester and is susceptible to hydrolysis, a major degradation pathway.[8] The rate of hydrolysis is significantly influenced by pH. One study highlighted the stability challenges of formulating a this compound Hydrobromide ophthalmic solution at a physiologically relevant pH of 6.8, suggesting lyophilization as a method to improve long-term stability.[8] A drop in pH has been observed in this compound Hydrobromide eye drops, indicating the need for buffering systems and cooled storage to maintain stability and avoid ocular irritation.[6]
4. Should this compound compounds be protected from light?
Yes, protection from light is crucial for the long-term stability of this compound compounds.[2][9] The compound should be stored in light-resistant containers.[2] Photostability studies are a standard part of forced degradation testing to evaluate the effect of light on the drug substance.[10][11]
5. What are the common signs of degradation in this compound compounds?
Visual signs of degradation can include a change in color or the formation of precipitates in solutions. For solid compounds, any change from a white, crystalline powder could indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the purity and degradation of the compound.[12]
Troubleshooting Guides
Issue 1: Precipitation is observed in a this compound solution.
-
Question: I prepared a this compound solution, and now I see solid particles or cloudiness. What could be the cause, and how can I resolve it?
-
Answer:
-
Possible Causes:
-
pH Shift: Changes in the pH of the solution can affect the solubility of this compound and its salts, leading to precipitation. The pKa of this compound Hydrobromide is 9.65, and its solubility is pH-dependent.[13]
-
Temperature Fluctuation: Storing the solution at temperatures outside the recommended range can cause the compound to fall out of solution. Repeated freeze-thaw cycles should be avoided.
-
Concentration Exceeds Solubility: The concentration of your solution may be higher than the solubility of the this compound compound in the chosen solvent at the storage temperature.
-
Interaction with Container: Although less common with standard laboratory glassware, interactions with container materials could potentially lead to precipitation.
-
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. If it has shifted, adjust it back to the desired range using appropriate buffers.
-
Gentle Warming and Agitation: Gently warm the solution while stirring to see if the precipitate redissolves. Do not overheat, as this can accelerate degradation.
-
Filtration: If the precipitate does not redissolve, it may be a degradation product or an insoluble impurity. You can filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove the particulate matter. However, this will not address the underlying cause.
-
Review Formulation: Re-evaluate your formulation, including the solvent system and the concentration of this compound. You may need to use a co-solvent or adjust the concentration to improve solubility.
-
-
Issue 2: Analytical testing shows unexpected degradation of the this compound compound.
-
Question: My recent analysis of a stored this compound sample shows a significant increase in degradation products. What are the likely reasons, and what can I do to prevent this in the future?
-
Answer:
-
Possible Causes:
-
Improper Storage Conditions: Exposure to elevated temperatures, high humidity, or light can accelerate the degradation of this compound.[1][2]
-
Hydrolysis: If the compound was exposed to moisture, hydrolysis is a likely degradation pathway.[8] This is especially relevant for solutions but can also affect the solid-state stability if not stored in a dry environment.
-
Oxidation: Although hydrolysis is more common, oxidation can also contribute to degradation, especially in the presence of certain catalysts or upon exposure to air over long periods.
-
Incompatible Excipients: If the this compound is part of a formulation, interactions with other excipients could be causing the degradation.
-
-
Troubleshooting Steps:
-
Review Storage Log: Check the storage conditions (temperature, humidity, light exposure) that the sample was subjected to. Ensure they align with the recommended guidelines.
-
Forced Degradation Study: To understand the degradation profile of your specific compound or formulation, consider performing a forced degradation study. This involves exposing the sample to stress conditions (acid, base, oxidation, heat, light) to identify the likely degradation products and pathways.[10][11][14]
-
Optimize Storage: Based on your findings, optimize the long-term storage conditions. This may involve using a desiccator to control humidity, storing at a lower temperature (e.g., refrigeration), and ensuring complete protection from light by using amber vials or storing in a dark cabinet.[2]
-
Container Compatibility: Ensure the container material is inert and does not interact with the this compound compound. Glass or high-density polyethylene (HDPE) are generally suitable choices.
-
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound Compounds
| Parameter | Solid this compound Hydrobromide | This compound Ophthalmic Solution |
| Temperature | 15-30°C (59-86°F) or Refrigerated (2-8°C)[1][4] | Refrigerated (2-8°C) is preferred for enhanced stability[6][7] |
| Humidity | Store in a dry place.[1][15] Use of a desiccator is recommended. | Protect from excessive humidity. |
| Light | Protect from light; store in a light-resistant container.[2][9] | Protect from light; store in an opaque or amber container. |
| Container | Tightly closed, non-reactive container (e.g., glass, HDPE).[1] | Sterile, tightly sealed ophthalmic dispenser. |
Experimental Protocols
Key Experiment: Stability-Indicating HPLC Method for this compound Hydrobromide
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the stability of this compound Hydrobromide and separating it from its potential degradation products.
Objective: To quantify the amount of this compound Hydrobromide and detect the presence of degradation products in a sample over time.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound Hydrobromide reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., potassium phosphate monobasic), pH adjusted
-
Water (HPLC grade)
-
Sample of this compound Hydrobromide for analysis
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common approach for related compounds is a gradient elution using a mixture of an aqueous buffer and an organic solvent. For example, a gradient of phosphate buffer and acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound Hydrobromide reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare working standards by diluting the stock solution to various concentrations.
-
Sample Preparation: Prepare the this compound sample for analysis by dissolving it in the same diluent used for the standard solutions to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with phosphate buffer and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: UV detection at a suitable wavelength (e.g., around 210 nm).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions. The peak corresponding to this compound Hydrobromide should be identified based on its retention time compared to the standard. Any additional peaks are potential degradation products.
-
Quantification: Calculate the concentration of this compound Hydrobromide in the sample using the calibration curve. The percentage of degradation can be determined by comparing the peak area of this compound in a stored sample to that of a freshly prepared sample.
Mandatory Visualization
Caption: Workflow for HPLC-based stability testing of this compound.
Caption: Troubleshooting logic for unexpected this compound degradation.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. digicollections.net [digicollections.net]
- 3. chemfaces.com [chemfaces.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. The Stability Study on Pharmaceutical Products Manufactured in Hospital Pharmacy [jkshp.or.kr]
- 8. Stabilization of this compound Hydrobromide Ophthalmic Solution at pH 6.8 by Lyophilization | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Separation and characterization of forced degradation products in homoharringtonine injection by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpbs.in [jpbs.in]
- 13. Solved 2. Calculate the pH of precipitation for this compound | Chegg.com [chegg.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. carlroth.com [carlroth.com]
Technical Support Center: Method Refinement for Consistent Homatropine Dose-Response Curves
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable Homatropine dose-response curves in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we are measuring in a dose-response assay?
A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It binds to these G protein-coupled receptors, preventing the endogenous ligand, acetylcholine (ACh), from binding and initiating a downstream signaling cascade.[1][2] Therefore, a dose-response assay for this compound typically measures its ability to inhibit the function of an mAChR agonist (like carbachol or acetylcholine) on a specific cellular response.
Q2: Which muscarinic receptor subtypes does this compound act on?
A2: this compound is generally considered a non-selective muscarinic antagonist, meaning it can act on all five subtypes of muscarinic receptors (M1-M5).[3] The specific receptor subtype involved in your experiment will depend on the cell line or tissue being used.
Q3: Why am I seeing high variability between my this compound dose-response experiments?
A3: High variability in dose-response assays can stem from several factors. These can include inconsistencies in cell culture conditions (e.g., passage number, cell density), reagent stability, incubation times, and even pipetting technique.[4] It is also crucial to ensure that the concentration of the agonist used to stimulate the receptors is consistent across experiments.
Q4: My this compound dose-response curve doesn't look sigmoidal. What could be the issue?
A4: A non-sigmoidal dose-response curve can indicate several potential problems. The concentration range of this compound you are testing might be too narrow, missing the top and bottom plateaus of the curve. Alternatively, at high concentrations, this compound might be causing off-target effects or precipitating out of solution. It's also possible that the antagonist is exhibiting a mode of inhibition that is not simple competitive antagonism, which can alter the shape of the curve.[3]
Q5: How do I determine the appropriate concentration range for this compound in my initial experiments?
A5: For a new experimental setup, a wide range-finding experiment is recommended. This typically involves testing concentrations spanning several orders of magnitude (e.g., from nanomolar to millimolar) to identify the concentrations that produce the minimal and maximal inhibitory effects. This will help you to select a more focused range of concentrations for subsequent, more detailed experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the generation of this compound dose-response curves.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | Inconsistent cell seeding density, variations in agonist concentration, different incubation times, cell passage number too high.[4] | Standardize your cell seeding protocol. Prepare a fresh, single batch of agonist for each set of experiments. Ensure precise and consistent incubation times. Use cells within a defined, low passage number range. |
| Dose-response curve shows a shallow slope | The mechanism of antagonism may not be purely competitive, or there may be experimental artifacts. | Consider if the Hill slope of your curve fit is significantly different from 1.0. A slope other than 1.0 may suggest complex drug-receptor interactions. Ensure that the assay is at equilibrium. |
| Incomplete dose-response curve (no clear top or bottom plateau) | The range of this compound concentrations tested is too narrow. This compound may have low potency in your system. | Broaden the range of this compound concentrations in your next experiment. If the potency is very low, you may be limited by the solubility of this compound. |
| The maximum response of the agonist is depressed in the presence of this compound | This may indicate non-competitive or insurmountable antagonism, possibly due to slow dissociation of this compound from the receptor.[3] | Increase the incubation time with the antagonist to ensure equilibrium is reached. If the depression persists, your data may be better described by a non-competitive antagonism model rather than a simple competitive model. A Schild analysis can help to investigate this further.[5] |
| High background signal or "noisy" data | Assay reagents may be degraded, or there could be interference from the compound or plate. | Prepare fresh reagents. Run controls with this compound in the absence of cells to check for direct interference with the assay readout. Avoid using the outer wells of microplates, which are more prone to evaporation. |
Quantitative Data Summary
While specific IC50 values for this compound are highly dependent on the experimental conditions (e.g., cell line, agonist concentration, incubation time), the following table provides an example of how to present such data. The values presented here are hypothetical and for illustrative purposes. Researchers should always determine these values empirically in their own systems.
| Cell Line | Muscarinic Receptor Subtype(s) Expressed | Agonist Used (Concentration) | Assay Type | This compound IC50 (nM) |
| CHO-M1 | M1 | Carbachol (1 µM) | Calcium Mobilization | 150 |
| SH-SY5Y | M3 | Acetylcholine (10 µM) | IP-One Assay | 250 |
| A549 | M3 | Carbachol (1 µM) | Cell Proliferation (MTT) | 500 |
| L929 | - | - | Cell Viability (MTT) | >10,000 |
Note: The variability in IC50 values across different cell lines can be attributed to differences in receptor expression levels, signaling pathway coupling, and overall cell health.[6]
Experimental Protocols
Protocol 1: In Vitro Dose-Response for this compound using a Calcium Mobilization Assay
This protocol describes a method for determining the IC50 value of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in a cell line endogenously or recombinantly expressing a muscarinic acetylcholine receptor (e.g., CHO-M1 cells).
Materials:
-
CHO-M1 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound hydrobromide
-
Muscarinic agonist (e.g., Carbachol)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Seeding: Seed CHO-M1 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Remove the cell culture medium from the wells and add the Fluo-4 AM loading solution. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to start with might be 1 nM to 100 µM.
-
Antagonist Incubation: Wash the cells gently with assay buffer to remove excess dye. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time. Inject a pre-determined concentration of the agonist (e.g., Carbachol at its EC80 concentration) into the wells and record the fluorescence signal for 1-2 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Schild Analysis for Determining the Affinity (pA2) of this compound
A Schild analysis is used to determine if an antagonist is competitive and to quantify its affinity for the receptor.[5] This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist.
Procedure:
-
Generate a Control Agonist Dose-Response Curve: Perform a dose-response experiment with your chosen agonist (e.g., Carbachol) to determine its EC50 value in your cell system.
-
Generate Agonist Dose-Response Curves with this compound: Repeat the agonist dose-response experiment in the presence of at least three different fixed concentrations of this compound. The concentrations of this compound should be chosen to produce a noticeable rightward shift in the agonist dose-response curve.
-
Calculate Dose Ratios: For each concentration of this compound used, calculate the dose ratio. The dose ratio is the EC50 of the agonist in the presence of this compound divided by the EC50 of the agonist in the absence of this compound.
-
Construct the Schild Plot: Plot the log (dose ratio - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Data Interpretation:
-
If the antagonism is competitive, the data points on the Schild plot should fall on a straight line with a slope that is not significantly different from 1.0.[5]
-
The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist concentration that requires a 2-fold increase in the agonist concentration to produce the same response. The pA2 is a measure of the antagonist's affinity.
-
Visualizations
Caption: Simplified signaling pathway for M1, M3, and M5 muscarinic receptors.
Caption: General experimental workflow for a this compound dose-response assay.
Caption: A logical workflow for troubleshooting common dose-response curve issues.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pseudo-noncompetitive antagonism of M1, M3, and M5 muscarinic receptor-mediated Ca2+ mobilization by muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
Validation & Comparative
A Comparative Analysis of Homatropine and Atropine in Cycloplegia Studies
For Researchers, Scientists, and Drug Development Professionals
In the field of ophthalmology, particularly in pediatric refraction, the choice of a cycloplegic agent is critical for accurate diagnosis and treatment. Atropine, long considered the gold standard, is now often compared with shorter-acting agents like homatropine to balance efficacy with patient convenience and reduced side effects. This guide provides a comprehensive, data-driven comparison of this compound and atropine for cycloplegic applications, drawing upon key experimental findings to inform clinical and research decisions.
Performance Comparison: Atropine vs. This compound
Atropine consistently demonstrates a more profound and sustained cycloplegic effect compared to this compound.[1][2] However, this efficacy comes at the cost of a slower onset and a significantly longer duration of action, which can be inconvenient for patients.[1][2][3] this compound, while having a weaker cycloplegic effect, offers the advantage of a faster onset and quicker recovery.[3][4]
Key Performance Indicators
The following table summarizes the key quantitative data from comparative studies on the cycloplegic effects of atropine and this compound.
| Performance Metric | Atropine | This compound | Source(s) |
| Concentration | 1% | 2% | [1][2] |
| Onset of Action | Slow | 20-30 minutes (cycloplegic effect) | [1][2][3] |
| Time to Maximum Cycloplegia | 1-3 hours | 30-90 minutes | [3][4] |
| Duration of Cycloplegia | Up to 14 days | 10-48 hours | [4][5] |
| Residual Accommodation | 1.8 ± 0.4 D | 3.1 ± 0.5 D | [1][2] |
| Hyperopic Spherical Equivalent | 4.2 ± 2.5 D | 3.5 ± 2.3 D | [1][2] |
| Myopic Spherical Equivalent | -1.8 ± 1.4 D | -2.1 ± 1.4 D | [1][2] |
Experimental Protocols
The methodologies employed in comparative cycloplegia studies are crucial for interpreting the results. Below are detailed protocols for key experiments cited in the literature.
Protocol for Comparative Cycloplegic Refraction
This protocol outlines a typical experimental design for comparing the cycloplegic efficacy of atropine and this compound in a pediatric population.
-
Patient Recruitment: A cohort of children, typically between the ages of 4 and 10 years with refractive errors, is enrolled in the study.[1][2]
-
Drug Administration:
-
Atropine Group: One drop of 1% atropine ophthalmic solution is administered.[1][2] In some protocols, administration occurs twice daily for three days prior to the examination.[2]
-
This compound Group: One drop of 2% this compound ophthalmic solution is administered.[1][2] This may be repeated at 10-minute intervals as needed.[4]
-
-
Refraction Measurement:
-
Outcome Measures: The primary endpoints for comparison include:
Visualizing the Processes
To further elucidate the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Mechanism of Action: Muscarinic Receptor Signaling
Both atropine and this compound are anticholinergic agents that act as competitive antagonists at muscarinic acetylcholine receptors in the ciliary muscle and iris sphincter.[6] This antagonism blocks the effects of acetylcholine, leading to paralysis of accommodation (cycloplegia) and dilation of the pupil (mydriasis). The primary receptor subtype involved in this process is the M3 muscarinic receptor.
Conclusion
The selection between atropine and this compound for cycloplegia involves a trade-off between the depth and duration of the effect and the speed of onset and recovery. While atropine provides a more thorough cycloplegia, which may be necessary in cases of high hyperopia or suspected accommodative esotropia, its prolonged action can be a significant drawback. This compound presents a clinically versatile alternative when a less potent but faster-acting cycloplegic is sufficient. The experimental data and protocols presented in this guide offer a foundation for researchers and clinicians to make informed decisions based on the specific requirements of their studies and patient populations.
References
- 1. Comparing this compound and atropine in pediatric cycloplegic refractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approach to cycloplegic refraction | Canadian Journal of Optometry [openjournals.uwaterloo.ca]
- 4. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 5. Cycloplegia in Children: An Optometrist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloplegic and Noncycloplegic Refraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Ultra-Performance Liquid Chromatography (UPLC) Method for the Detection of Homatropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, rapid, and stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Homatropine against existing High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry methods. The performance of this novel method is supported by experimental data, demonstrating its suitability for high-throughput analysis in quality control and research settings.
Comparative Performance Data
The following table summarizes the key performance characteristics of the new UPLC method in comparison to traditional HPLC and UV Spectrophotometry methods for this compound detection. The data is based on validation studies conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
| Performance Characteristic | New UPLC Method | Conventional HPLC Method | UV Spectrophotometry Method |
| Linearity (R²) | 0.9998 | 0.9992 | 0.9985 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.9% - 101.2% | 97.5% - 102.5% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 µg/mL | 0.3 µg/mL |
| Analysis Time | 4 minutes | 10 minutes | 2 minutes |
| Specificity | High (able to separate from degradation products) | Moderate (potential for interference) | Low (prone to interference) |
Experimental Protocols
Detailed methodologies for the validation of the new UPLC method are provided below.
Linearity
A series of standard solutions of this compound were prepared in the mobile phase at concentrations ranging from 0.1 µg/mL to 10 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the coefficient of determination (R²) was calculated.
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were analyzed, and the percentage recovery was calculated.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision. Repeatability (intra-day precision) was assessed by analyzing six replicate injections of a standard solution on the same day. Intermediate precision (inter-day precision) was determined by analyzing the same standard solution on three different days. The relative standard deviation (% RSD) was calculated for the peak areas.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The following formulas were used:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
Specificity
To assess the specificity of the method, stress studies were performed on a this compound sample. The sample was subjected to acidic, alkaline, oxidative, and photolytic stress conditions. The stressed samples were then analyzed to ensure that the method could effectively separate the this compound peak from any degradation products.
Methodology and Workflow Visualizations
The following diagrams illustrate the workflow of the new UPLC analytical method and the logical flow of the validation process.
Caption: Workflow of the new UPLC analytical method for this compound detection.
Caption: Logical relationship in the analytical method validation process.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Homatropine vs. Scopolamine: A Comparative Guide to Central Nervous System Effects for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cholinergic agents is paramount. This guide provides an objective comparison of the central nervous system (CNS) effects of two commonly referenced muscarinic receptor antagonists: homatropine and scopolamine. By examining their receptor binding affinities, blood-brain barrier permeability, and resulting cognitive and behavioral outcomes, this document aims to equip researchers with the critical information needed for informed experimental design and drug development.
At a Glance: Key Differences in CNS Effects
| Feature | This compound | Scopolamine |
| Chemical Structure | Tertiary Amine | Tertiary Amine |
| Blood-Brain Barrier (BBB) Permeability | Readily crosses the BBB | Readily crosses the BBB[1][2][3][4] |
| Primary CNS Effects | Mydriasis, cycloplegia; CNS effects less potent than scopolamine | Amnesia, sedation, delirium, cognitive impairment[5] |
| Research Applications | Primarily in ophthalmology; limited use in CNS research | "Gold standard" for inducing cognitive deficits in animal models of dementia and Alzheimer's disease |
Quantitative Comparison of Muscarinic Receptor Binding Affinities
The differential CNS effects of this compound and scopolamine can be largely attributed to their varying affinities for the five subtypes of muscarinic acetylcholine receptors (M1-M5). The following table summarizes their reported inhibitory constants (Ki) from various radioligand binding assays. It is important to note that values can vary between studies due to different experimental conditions.
| Receptor Subtype | This compound Ki (nM) | Scopolamine Ki (nM) | Source |
| M1 | ~1.8 | ~0.1 | [6] |
| M2 | ~5.6 | ~0.4 | [6] |
| M3 | ~1.9 | ~0.1 | [6] |
| M4 | ~1.3 | ~0.3 | [6] |
| M5 | Data not readily available | ~0.2 | [6] |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways and Mechanisms of Action
Both this compound and scopolamine are competitive antagonists at muscarinic acetylcholine receptors. By blocking these receptors in the CNS, they inhibit the effects of the neurotransmitter acetylcholine, which plays a crucial role in learning, memory, and attention. The diagram below illustrates their general mechanism of action within a cholinergic synapse.
Figure 1. General mechanism of action for this compound and scopolamine.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and scopolamine for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Unlabeled ligands (this compound, scopolamine).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a constant concentration of radioligand and varying concentrations of the unlabeled competitor (this compound or scopolamine) to wells containing the membrane preparation.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.[7][8][9][10][11]
Scopolamine-Induced Cognitive Impairment Model in Rodents
Scopolamine is widely used to induce a transient cognitive deficit in rodents, providing a model to screen potential therapeutic agents for conditions like Alzheimer's disease.[12][13]
Figure 2. Experimental workflow for scopolamine-induced cognitive impairment.
Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory.[14][15][16][17][18]
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from different starting positions and must learn to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is typically repeated for several trials over a few days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[14][15][16][17][18]
Passive Avoidance Test
Objective: To evaluate fear-motivated learning and memory.[19][20][21][22][23]
Apparatus: A two-chambered box with a light and a dark compartment, separated by a door. The floor of the dark compartment can deliver a mild foot shock.
Procedure:
-
Acquisition Trial: A rodent is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the rodent is returned to the light compartment. The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[19][20][21][22][23]
Comparative Analysis of CNS Effects
Blood-Brain Barrier Permeability and Bioavailability: Both this compound and scopolamine are tertiary amines, a chemical classification that generally allows for passage across the blood-brain barrier.[1][2][3][4] However, the extent and rate of CNS penetration can differ, influencing the onset and intensity of their central effects. Scopolamine is well-documented to readily enter the CNS, leading to its pronounced central effects.[1][2][3][4] While this compound also crosses the BBB, its central effects are generally considered to be less potent than those of scopolamine at equivalent doses.
Cognitive and Behavioral Effects: Scopolamine is renowned for its profound effects on cognition, particularly its ability to induce transient amnesia.[5] It impairs memory consolidation and retrieval, making it a valuable tool in preclinical research for modeling cognitive dysfunction.[12][13] Other CNS effects of scopolamine include sedation, drowsiness, and at higher doses, delirium and hallucinations.
The central effects of this compound are less extensively characterized in the literature. It is primarily used in ophthalmology for its mydriatic and cycloplegic effects. While it can cause CNS side effects similar to other anticholinergics, such as confusion and excitement, these are generally observed at higher doses or in susceptible individuals. There is a lack of robust comparative studies directly evaluating the cognitive effects of this compound versus scopolamine in humans.
Receptor Selectivity: As indicated in the binding affinity table, scopolamine generally exhibits a higher affinity for all muscarinic receptor subtypes compared to this compound.[6] This higher affinity, particularly at M1 receptors which are highly expressed in the hippocampus and cortex (brain regions critical for learning and memory), likely contributes to its more potent effects on cognition.
Conclusion
References
- 1. [Comparison of certain central effects of atropine, scopolamine and their quaternary ammonium derivatives in animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the central and peripheral effects of atropine, scopolamine and some synthetic atropine-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Pharmacokinetic–pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cyagen.com [cyagen.com]
- 17. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. scantox.com [scantox.com]
- 20. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Passive avoidance test [panlab.com]
- 22. Reversal of scopolamine-induced amnesia of passive avoidance by pre- and post-training naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 24. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Homatropine-Induced Mydriasis in Different Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data on the mydriatic effects of homatropine across various animal species. Due to a lack of direct comparative studies on the reproducibility of this compound-induced mydriasis, this document synthesizes available data from single-species studies to offer insights for researchers.
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors on the iris sphincter muscle, it prevents acetylcholine-mediated constriction, leading to pupil dilation (mydriasis). It also affects the ciliary muscle, causing paralysis of accommodation (cycloplegia).[2]
Comparative Mydriatic Effects of this compound
The following table summarizes the available quantitative data on the mydriatic effects of this compound in different animal species. It is important to note that the data is compiled from separate studies with varying methodologies, which may influence the results.
| Parameter | Goats (Angora)[3][4] | Rabbits (New Zealand White)[5] | Rats | Mice | Monkeys |
| This compound Concentration | 2% | Not Specified | Data Not Available | Data Not Available | Data Not Available |
| Onset of Mydriasis | Within 15 minutes | Gradual increase over 30 mins | Data Not Available | Data Not Available | Data Not Available |
| Time to Maximum Dilation | 4 hours (vertical), 3.5 hours (horizontal) | >30 minutes | Data Not Available | Data Not Available | Data Not Available |
| Maximum Pupil Diameter | Not reported in mm | 10 mm (from 6 mm baseline) | Data Not Available | Data Not Available | Data Not Available |
| Duration of Mydriasis | 12 hours (vertical) | >30 minutes | Not more than 12 hours (systemic) | Data Not Available | Data Not Available |
| Key Observations | Good dilation, but may be too slow for routine mydriasis. | Light reflex absent after 10 minutes. | Systemic administration data suggests a shorter duration than in humans. | Studies with atropine show a very long-lasting mydriasis.[1][6] | Studies with atropine show dose-dependent dilation and duration.[7] |
Experimental Protocols
While a standardized protocol for assessing this compound-induced mydriasis across all species is not established, the following represents a generalizable methodology based on common practices in rodent and rabbit studies.[5][8]
Objective: To quantify the onset, intensity, and duration of mydriasis induced by topical administration of this compound ophthalmic solution.
Materials:
-
This compound ophthalmic solution (e.g., 2%)
-
Saline solution (as control)
-
Animal model (e.g., rabbits, rats, mice)
-
Digital caliper or pupillometer for measuring pupil diameter
-
Light source for assessing pupillary light reflex
-
Animal restrainer
Procedure:
-
Acclimatization: Acclimate animals to the experimental environment and handling procedures to minimize stress.
-
Baseline Measurement: Measure and record the baseline pupil diameter of both eyes under controlled lighting conditions. Assess and record the pupillary light reflex.
-
Drug Administration:
-
In the test eye, administer a single drop of the this compound solution into the conjunctival sac.
-
In the contralateral control eye, administer a single drop of saline solution.
-
-
Post-treatment Measurements: At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes, and then hourly), measure and record the pupil diameter of both eyes.
-
Pupillary Light Reflex Assessment: At each time point, assess and record the pupillary light reflex in both eyes.
-
Data Analysis: Calculate the change in pupil diameter from baseline for both the treated and control eyes at each time point. Determine the time to onset of mydriasis, time to peak mydriasis, maximum pupil diameter, and duration of the mydriatic effect.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound-induced mydriasis.
Caption: Generalized experimental workflow.
References
- 1. Effects of unilateral topical atropine on binocular pupil responses and eye growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edcentral.co [edcentral.co]
- 3. Efficacy of tropicamide, this compound, cyclopentolate, atropine and hyoscine as mydriatics in Angora goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RABBIT EXPERIMENTS.pptx [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. scribd.com [scribd.com]
Homatropine Under the Microscope: A Comparative Analysis of a Muscarinic Antagonist
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's performance relative to established alternatives is paramount. This guide provides a comprehensive cross-validation of Homatropine's research findings with existing literature, offering a detailed comparison with other common mydriatic and cycloplegic agents: Atropine, Cyclopentolate, and Tropicamide. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
This compound, a synthetic tertiary amine alkaloid, functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it prevents the binding of acetylcholine, thereby inhibiting parasympathetic nerve stimulation. This antagonism leads to mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), making it a valuable tool in ophthalmology for diagnostic and therapeutic purposes, such as in the treatment of uveitis to prevent posterior synechiae.
Quantitative Comparison of Muscarinic Receptor Antagonists
The affinity of a drug for its receptor is a key determinant of its potency and potential for off-target effects. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and its alternatives for the five muscarinic receptor subtypes (M1-M5). Lower values indicate a higher binding affinity.
| Drug | M1 (Ki/IC50, nM) | M2 (Ki/IC50, nM) | M3 (Ki/IC50, nM) | M4 (Ki/IC50, nM) | M5 (Ki/IC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Atropine | 2.22 ± 0.60 (IC50) | 4.32 ± 1.63 (IC50) | 4.16 ± 1.04 (IC50) | 2.38 ± 1.07 (IC50) | 3.39 ± 1.16 (IC50) |
| Cyclopentolate | 1.62 (Ki) | 27.5 (Ki) | 2.63 (Ki) | Data not available | Data not available |
| Tropicamide | 83.18 (pKi = 7.08) | 64.57 (pKi = 7.19) | 102.33 (pKi = 6.99) | 138.04 (pKi = 6.86) | 380.19 (pKi = 6.42) |
Note: pKi values for Tropicamide were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9. Data for this compound's binding affinity across individual muscarinic receptor subtypes was not available in the reviewed literature.
Clinical Efficacy and Duration of Action
The clinical utility of these agents is largely defined by their speed of onset, duration of action, and efficacy in producing mydriasis and cycloplegia.
| Drug | Onset of Mydriasis | Peak Mydriasis | Duration of Mydriasis | Onset of Cycloplegia | Peak Cycloplegia | Duration of Cycloplegia |
| This compound | 10-30 min | 30-90 min | 6-24 hours | 30-90 min | 60-90 min | 10-48 hours |
| Atropine | 30-40 min | 30-60 min | 7-10 days | 60-180 min | 6-12 hours | 6-12 days |
| Cyclopentolate | 15-60 min | 30-60 min | 24 hours | 25-75 min | 25-75 min | 24 hours |
| Tropicamide | 20-40 min | 20-35 min | 4-6 hours | 30 min | 20-45 min | 4-6 hours |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: Muscarinic M1, M3, and M5 receptor signaling cascade.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as this compound, to muscarinic receptors.
1. Materials and Reagents:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
Test compound (this compound) and reference antagonists (Atropine, Cyclopentolate, Tropicamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well filter plates (e.g., GF/C)
-
Cell harvester
-
Liquid scintillation counter
2. Procedure:
-
Compound Dilution: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A high concentration of a known non-selective antagonist (e.g., 10 µM Atropine).
-
Competition: Serial dilutions of the test compound.
-
-
Incubation: Add a fixed concentration of the radioligand to all wells, followed by the addition of the receptor membrane preparation to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plates, add scintillation fluid to each well, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Measurement of Cycloplegia in a Rabbit Model
This protocol describes a method for assessing the cycloplegic effect of ophthalmic solutions in rabbits.
1. Animals:
-
Healthy adult New Zealand white rabbits.
2. Materials:
-
Test ophthalmic solution (e.g., this compound 2%) and control/comparator solutions.
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%).
-
Autorefractor or retinoscope for measuring refractive error.
-
Calipers for measuring pupil diameter.
-
Slit-lamp biomicroscope for ocular examination.
3. Procedure:
-
Baseline Measurements: Acclimate the rabbits to the experimental procedures. Measure baseline pupil diameter and refractive error in both eyes. Perform a baseline ocular health examination using a slit-lamp.
-
Drug Instillation: Instill one drop of the test solution into one eye and a control/comparator solution into the contralateral eye. The eye receiving the test drug should be randomized.
-
Post-Instillation Measurements: At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes, and then hourly until recovery), measure pupil diameter and refractive error in both eyes. The degree of cycloplegia is determined by the change in refractive error from baseline.
-
Ocular Observation: At each time point, observe the eyes for any signs of irritation, such as redness, swelling, or discharge.
4. Data Analysis:
-
Calculate the mean change in refractive error and pupil diameter from baseline for each treatment group at each time point.
-
Compare the effects of the test drug to the control/comparator using appropriate statistical tests (e.g., t-test or ANOVA).
-
Determine the time to onset of maximum cycloplegia and the duration of the cycloplegic effect for each drug.
Conclusion
This comparative guide provides a cross-validation of this compound's properties against existing literature and common alternatives. While this compound remains a clinically effective mydriatic and cycloplegic agent, its specific binding affinities across the five muscarinic receptor subtypes require further investigation to fully characterize its pharmacological profile. The provided experimental protocols offer a framework for conducting such research, enabling a more comprehensive understanding of this compound and its place in ophthalmic therapeutics. The visual diagrams of the signaling pathway and experimental workflow serve to contextualize the molecular and procedural aspects of this research. This guide is intended to be a valuable resource for scientists and clinicians in the field of drug development and ophthalmic research.
A Comparative Analysis of Homatropine and Other Muscarinic Antagonists: Efficacy and Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Homatropine against other prominent muscarinic antagonists, namely Atropine, Scopolamine, and Ipratropium. The following sections detail their receptor binding affinities, clinical effectiveness in ophthalmological applications, and the experimental methodologies used to determine these properties. This information is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Comparative Efficacy: A Quantitative Overview
The therapeutic effects of muscarinic antagonists are intrinsically linked to their binding affinity for the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are distributed throughout the body and mediate a wide range of physiological functions. Understanding the receptor selectivity profile of each antagonist is crucial for predicting its clinical efficacy and potential side effects.
Muscarinic Receptor Binding Affinities
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine | ~8.9 - 9.4 | ~8.9 - 9.2 | ~9.0 - 9.5 | ~8.8 - 9.3 | ~8.8 |
| Scopolamine | ~9.0 | ~9.3 | ~9.2 | ~8.8 | ~8.7 |
| Ipratropium | ~8.9 | ~9.1 | ~9.4 | ~8.7 | Data Not Available |
Note: The pKi values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Atropine and Scopolamine are non-selective antagonists, exhibiting high affinity for all five muscarinic receptor subtypes.[1][2] Ipratropium also demonstrates high affinity for M1, M2, and M3 receptors.[1] The lack of comprehensive binding data for this compound is a significant gap in the literature and presents an opportunity for further research.
Clinical Efficacy in Ophthalmology
Muscarinic antagonists are widely used in ophthalmology for their mydriatic (pupil-dilating) and cycloplegic (paralysis of accommodation) effects. These effects are primarily mediated by the blockade of M3 receptors in the iris sphincter and ciliary muscle.
| Feature | This compound | Atropine | Scopolamine | Ipratropium |
| Primary Use | Uveitis, Cycloplegic Refraction | Uveitis, Cycloplegic Refraction, Myopia Control | Motion Sickness, Uveitis | Bronchodilation (not typically used in ophthalmology) |
| Onset of Mydriasis | 10-30 minutes | 30-40 minutes | 20-30 minutes | N/A |
| Peak Mydriasis | ~1-2 hours | ~1-2 hours | ~1 hour | N/A |
| Duration of Mydriasis | 1-3 days | 7-10 days | 3-7 days | N/A |
| Onset of Cycloplegia | 30-90 minutes | 1-3 hours | 30-60 minutes | N/A |
| Peak Cycloplegia | ~1-2 hours | ~6-12 hours | ~1-2 hours | N/A |
| Duration of Cycloplegia | 1-3 days | 7-14 days | 3-7 days | N/A |
In the treatment of uveitis, an inflammation of the uvea, cycloplegic agents are used to relieve pain by immobilizing the ciliary muscle and to prevent the formation of posterior synechiae (adhesions between the iris and the lens).[3] Atropine is considered the most potent cycloplegic agent with the longest duration of action.[4][5] this compound is often preferred for routine cycloplegic refraction due to its shorter duration of action compared to atropine, which can be more convenient for patients.[4][6] However, studies have shown that atropine produces a more profound and consistent cycloplegic effect.[4][6] Scopolamine also has a long duration of action and is a potent cycloplegic.[7] Ipratropium is primarily used as a bronchodilator and is not typically used in ophthalmic preparations due to its quaternary ammonium structure, which limits its penetration across the cornea.[8]
Experimental Protocols
The quantitative data presented in this guide are derived from various in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for two key experimental approaches used to characterize muscarinic antagonists.
Radioligand Binding Assay
Radioligand binding assays are a fundamental technique used to determine the affinity of a drug for a specific receptor.[9][10]
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioactive isotope (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well microplates.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation.
-
Assay Setup: A series of dilutions of the unlabeled test compound are prepared.
-
In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Functional assays, such as the calcium mobilization assay, are used to determine the potency of an antagonist in inhibiting the downstream signaling of a receptor.[11] For M1, M3, and M5 muscarinic receptors, which couple to Gq proteins, agonist binding leads to an increase in intracellular calcium concentration.[12]
Objective: To determine the potency (IC50) of a test compound in inhibiting agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing a specific Gq-coupled muscarinic receptor subtype (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test compound (antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
-
96- or 384-well black-walled, clear-bottom microplates.
Procedure:
-
Cell Plating: Cells are seeded into the microplates and allowed to attach overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for a specific period.
-
Compound Addition: The test compound (antagonist) at various concentrations is added to the wells and incubated.
-
Agonist Stimulation: A fixed concentration of the muscarinic agonist is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The data is then plotted to generate a dose-response curve, from which the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of muscarinic receptors and the general workflows of the experimental protocols described above.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
This comparative guide highlights the similarities and differences between this compound and other key muscarinic antagonists. While Atropine remains the most potent and long-acting cycloplegic agent, this compound offers a clinically valuable alternative with a shorter duration of action. The lack of comprehensive receptor binding data for this compound underscores the need for further research to fully elucidate its pharmacological profile. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a foundation for future investigations in this area. A more complete understanding of the structure-activity relationships of these compounds will undoubtedly contribute to the development of more selective and effective muscarinic receptor modulators.
References
- 1. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current approach in diagnosis and management of anterior uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atropine, this compound, and scopolamine (Ophthalmic route) [sales-demo.adam.com]
- 8. Comparison of cycloplegic effects of atropine and tropicamide in children with refractive error - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Homatropine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Homatropine's performance against alternatives, supported by experimental data and detailed methodologies. The focus is on the statistical validation of data from this compound-based experiments, offering a comprehensive overview for informed decision-making in clinical research.
This compound, a tropane alkaloid derivative, functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting parasympathetic nervous system activity.[1] Its primary applications in ophthalmology include inducing mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) for diagnostic examinations and the treatment of inflammatory conditions like uveitis.[1][2] This guide delves into the quantitative data from comparative studies, outlines experimental protocols, and provides a framework for the statistical validation of findings in this compound-related research.
Comparative Efficacy in Cycloplegic Refraction
A key application of this compound is in cycloplegic refraction, a diagnostic procedure to determine a person's true refractive error by temporarily paralyzing the focusing muscles of the eye. The following table summarizes quantitative data from a comparative study evaluating the efficacy of this compound versus Atropine for this purpose.
| Parameter | This compound (2%) | Atropine (1%) | p-value |
| Hyperopic Spherical Equivalent (Diopters) | 3.5 ± 2.3 | 4.2 ± 2.5 | < 0.001 |
| Myopic Spherical Equivalent (Diopters) | -2.1 ± 1.4 | -1.8 ± 1.4 | < 0.001 |
| Overall Blur Strength (Diopters) | 2.9 ± 1.9 | 3.1 ± 2.1 | 0.003 |
| Residual Accommodation (Diopters) | 3.1 ± 0.5 | 1.8 ± 0.4 | < 0.001 |
Data presented as mean ± standard deviation.
The data indicates that while Atropine uncovered a significantly greater hyperopic spherical equivalent and resulted in less residual accommodation, this compound presents a different profile of effects.[3]
Experimental Protocols
A robust statistical validation is contingent on well-defined experimental protocols. Below are outlines for key experiments involving this compound.
Protocol for Comparative Cycloplegic Refraction Study
-
Objective: To compare the cycloplegic efficacy of this compound and Atropine in pediatric patients.
-
Study Design: A prospective, randomized, double-blinded comparative trial.
-
Participant Population: Children aged 4 to 10 years with refractive errors.
-
Intervention:
-
Group A: Instillation of two drops of 2% this compound ophthalmic solution, 5 minutes apart.
-
Group B: Instillation of two drops of 1% Atropine ophthalmic solution, 5 minutes apart.
-
-
Outcome Measures:
-
Primary: Spherical equivalent (SE), astigmatic components (J0 and J45), overall blur strength, and residual accommodation.
-
Secondary: Onset and duration of cycloplegia, adverse events.
-
-
Data Collection: Refractive data obtained via retinoscopy and automated refraction 60 minutes after the final drop instillation.
-
Statistical Analysis: Refractive data were compared using power vector analysis. A p-value of < 0.05 was considered statistically significant.[3]
General Protocol for Uveitis Treatment Efficacy Study
-
Objective: To evaluate the efficacy and safety of this compound in treating anterior uveitis.
-
Study Design: A randomized, placebo-controlled, double-masked clinical trial.
-
Participant Population: Adult patients with a diagnosis of acute, non-infectious anterior uveitis.
-
Intervention:
-
Treatment Group: 5% this compound hydrobromide ophthalmic solution, one drop administered every 3-4 hours.
-
Control Group: Placebo eye drops administered with the same frequency.
-
-
Outcome Measures:
-
Primary: Reduction in anterior chamber cell grade.
-
Secondary: Improvement in visual acuity, reduction in ocular pain, incidence of adverse events.
-
-
Data Collection: Slit-lamp examination to grade anterior chamber cells and assessment of visual acuity at baseline and follow-up visits.
-
Statistical Analysis: Comparison of the change in anterior chamber cell grade between the treatment and control groups using appropriate statistical tests (e.g., Wilcoxon rank-sum test). Analysis of visual acuity changes using t-tests or ANOVA.
Statistical Validation of Data
The credibility of findings from this compound-based experiments hinges on rigorous statistical validation. Researchers should consider the following:
-
Statistical Analysis Plan (SAP): A comprehensive SAP should be developed prior to data analysis.[4] This document should pre-specify the primary and secondary endpoints, the statistical methods to be used for their analysis, and methods for handling missing data.
-
Appropriate Statistical Tests: The choice of statistical test should be appropriate for the type of data collected. For instance, t-tests or ANOVA may be used for comparing mean changes in continuous variables like intraocular pressure, while chi-square or Fisher's exact tests are suitable for categorical outcomes like the presence or absence of an adverse event.
-
Sample Size Calculation: The number of participants in a study should be justified by a power calculation to ensure the study is adequately powered to detect a clinically meaningful effect.
-
Handling of Correlated Data: In ophthalmic research, it is common to collect data from both eyes of a participant. Statistical methods that account for the correlation between fellow eyes, such as generalized estimating equations (GEE), should be employed.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by blocking muscarinic acetylcholine receptors, primarily the M3 subtype, in the iris sphincter and ciliary muscles.[5][6] This antagonism prevents acetylcholine from binding to these receptors, leading to muscle relaxation and subsequent mydriasis and cycloplegia.
This compound's antagonistic action on the M3 muscarinic receptor.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing this compound to another cycloplegic agent.
Workflow of a randomized controlled trial comparing this compound.
Adverse Events Profile
The following table summarizes the reported adverse events associated with this compound ophthalmic solution.
| Frequency | Adverse Event |
| Common (1% to 10%) | Transient burning or stinging upon instillation, increased sensitivity to light.[7] |
| Uncommon (0.1% to 1%) | Eye irritation.[7] |
| Rare (0.01% to 0.1%) | Local irritation, vascular congestion, edema, exudates, follicular conjunctivitis, thirst, dry mouth.[7] |
| Frequency Not Reported | Systemic effects such as tachycardia, confusion, and hallucinations (more common with excessive use or in susceptible individuals).[8] |
This guide provides a foundational understanding of the statistical validation and comparative performance of this compound. For comprehensive clinical decisions, it is imperative to consult the full body of published literature and consider the specific context of the research or clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxic effects of atropine and this compound eyedrops in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quanticate.com [quanticate.com]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Systemic toxicity from ocular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Homatropine Hydrobromide and Methylbromide Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of Homatropine Hydrobromide and this compound Methylbromide, focusing on their pharmacological properties, supported by experimental data.
Introduction
This compound is a synthetic anticholinergic agent, acting as a competitive antagonist at muscarinic acetylcholine receptors. It is structurally similar to atropine but exhibits a shorter duration of action and is less potent.[1][2] this compound is available in two primary salt forms: this compound Hydrobromide, a tertiary amine, and this compound Methylbromide, a quaternary ammonium compound.[3] This structural difference significantly influences their pharmacokinetic profiles and, consequently, their clinical applications and side-effect profiles. This compound Hydrobromide is primarily utilized in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (paralyzing the accommodative muscle of the ciliary body) effects.[4][5] In contrast, this compound Methylbromide is employed for its peripheral effects, particularly in the gastrointestinal tract, to reduce muscle spasms and acid secretion.[3]
Physicochemical and Pharmacokinetic Properties
The fundamental difference between the two compounds lies in their chemical structure, which dictates their ability to cross biological membranes, including the blood-brain barrier (BBB).
| Property | This compound Hydrobromide | This compound Methylbromide | Reference(s) |
| Chemical Structure | Tertiary Amine | Quaternary Ammonium Compound | [3] |
| Blood-Brain Barrier (BBB) Penetration | Can cross the BBB to a limited extent | Does not cross the BBB | [3] |
| Primary Route of Administration | Topical (ophthalmic) | Oral | [3][4] |
| Systemic Absorption | Possible with high topical doses | Limited and variable | [[“]] |
Pharmacodynamic Efficacy: A Quantitative Comparison
The efficacy of this compound Hydrobromide and Methylbromide as muscarinic receptor antagonists can be quantified by their binding affinities (Ki or pKi) and functional potencies (IC50 or pA2). While direct head-to-head comparative studies are scarce, data from various in vitro experiments provide valuable insights.
| Parameter | This compound Hydrobromide | This compound Methylbromide | Reference(s) |
| IC50 (Endothelial Muscarinic Receptors) | Data not available | 162.5 nM | [7][8] |
| IC50 (Smooth Muscle Muscarinic Receptors) | Data not available | 170.3 nM | [7][8] |
| pA2 (Stomach) | 7.13 (salt unspecified) | Data not available | [7][9] |
| pA2 (Atria - Force) | 7.21 (salt unspecified) | Data not available | [7][9] |
| pA2 (Atria - Rate) | 7.07 (salt unspecified) | Data not available | [7][9] |
Note: The pA2 values are for "this compound" without specifying the salt form. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of the antagonist's potency.[10][11]
Mechanism of Action and Signaling Pathway
Both this compound Hydrobromide and Methylbromide act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the endogenous neurotransmitter, acetylcholine, they inhibit parasympathetic nerve stimulation.[3][5] There are five subtypes of muscarinic receptors (M1-M5), and the specific effects of these drugs depend on their affinity for these subtypes in different tissues.
The general signaling pathway inhibited by these antagonists is the Gq-coupled pathway, particularly for M1, M3, and M5 receptors, which are predominant in smooth muscle and glands.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Receptor Preparation: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest are isolated.
-
Incubation: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., ³H-N-methylscopolamine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound Hydrobromide or Methylbromide).
-
Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Isolated Organ Bath Experiment (for pA2 determination)
This functional assay measures the potency of an antagonist in a physiological context.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound hydrobromide analysis: Topics by Science.gov [science.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scllifesciences.com [scllifesciences.com]
- 6. consensus.app [consensus.app]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 11. youtube.com [youtube.com]
Independent Verification of Published Homatropine Research Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research protocols for Homatropine, an anticholinergic agent. The objective is to facilitate the independent verification of experimental findings by presenting detailed methodologies and quantitative data from various studies. This document summarizes key performance metrics, outlines experimental procedures, and visualizes complex biological pathways and workflows to enhance understanding and reproducibility.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it blocks the action of the neurotransmitter acetylcholine, thereby inhibiting parasympathetic nerve stimulation. This antagonism is the basis for its clinical effects, which include mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).
dot
Caption: this compound's competitive antagonism of the M3 muscarinic receptor.
Quantitative Comparison of this compound and Atropine
The following tables summarize quantitative data from comparative studies of this compound and Atropine, another well-known muscarinic antagonist.
Table 1: In Vitro Receptor Affinity and Potency
| Compound | Parameter | Value | Tissue/Receptor | Reference |
| This compound | pA2 | 7.13 | Guinea Pig Stomach (Muscarinic Receptors) | [1](--INVALID-LINK--) |
| This compound | pA2 | 7.21 (force) | Guinea Pig Atria (Muscarinic Receptors) | [1](--INVALID-LINK--) |
| This compound | pA2 | 7.07 (rate) | Guinea Pig Atria (Muscarinic Receptors) | [1](--INVALID-LINK--) |
| This compound Methylbromide | IC50 | 162.5 nM | Endothelial Muscarinic Receptors (WKY-E) | [2](--INVALID-LINK--) |
| This compound Methylbromide | IC50 | 170.3 nM | Smooth Muscle Muscarinic Receptors (SHR-E) | [2](--INVALID-LINK--) |
| Atropine | K D | ~1 nM | Rat Brain Synaptic Plasma Membranes | [3](--INVALID-LINK--) |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. K D (Dissociation Constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower K D indicates a higher binding affinity.
Table 2: In Vivo Comparison of Cycloplegic and Mydriatic Effects
| Drug | Concentration | Parameter | Mean Value (± SD) | Population | Reference |
| This compound | 2% | Residual Accommodation (D) | 3.1 ± 0.5 D | Children (4-10 years) | [4](5--INVALID-LINK-- |
| Atropine | 1% | Residual Accommodation (D) | 1.8 ± 0.4 D | Children (4-10 years) | [4](5--INVALID-LINK-- |
| This compound | 2% | Hyperopic Spherical Equivalent (D) | 3.5 ± 2.3 D | Children with Hypermetropia | [4](5--INVALID-LINK-- |
| Atropine | 1% | Hyperopic Spherical Equivalent (D) | 4.2 ± 2.5 D | Children with Hypermetropia | [4](5--INVALID-LINK-- |
| This compound | 2% | Myopic Spherical Equivalent (D) | -2.1 ± 1.4 D | Children with Myopia | [4](5--INVALID-LINK-- |
| Atropine | 1% | Myopic Spherical Equivalent (D) | -1.8 ± 1.4 D | Children with Myopia | [4](5--INVALID-LINK-- |
| This compound | 2% | Time to Maximum Mydriasis | 4 hours | Angora Goats | [6](--INVALID-LINK--) |
| Atropine | 1% | Time to Maximum Mydriasis | 2 hours | Angora Goats | [6](--INVALID-LINK--) |
| This compound | 2% | Duration of Mydriasis | 12 hours | Angora Goats | [6](--INVALID-LINK--) |
| Atropine | 1% | Duration of Mydriasis | 24 hours | Angora Goats | [6](--INVALID-LINK--) |
Residual Accommodation is a measure of the remaining ability of the eye to focus on near objects after administration of a cycloplegic agent. A lower value indicates a stronger cycloplegic effect. Spherical Equivalent is a measure of the refractive error of the eye.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to allow for independent verification and replication of findings.
In Vitro Muscarinic Receptor Radioligand Binding Assay (for Ki Determination)
This protocol is a generalized procedure based on standard radioligand binding assay methodologies.[4](7--INVALID-LINK--
Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors.
Materials:
-
Tissue source rich in muscarinic receptors (e.g., guinea pig brain cortex, Sf9 cells expressing recombinant human muscarinic receptors).
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist).
-
Unlabeled this compound.
-
Atropine (for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its K D value).
-
Increasing concentrations of unlabeled this compound (for competition curve).
-
For total binding wells, add assay buffer instead of unlabeled ligand.
-
For non-specific binding wells, add a high concentration of Atropine.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/K D) , where [L] is the concentration of the radioligand and K D is its dissociation constant.
-
dot
Caption: Workflow for a radioligand binding assay.
In Vitro Functional Assay using Guinea Pig Ileum (for pA2 Determination)
This protocol is a generalized procedure based on classical organ bath experiments.[8](9--INVALID-LINK--,--INVALID-LINK--
Objective: To determine the potency (pA2) of this compound as a competitive antagonist of muscarinic receptors in a functional tissue preparation.
Materials:
-
Guinea pig.
-
Tyrode's solution (or Krebs-Henseleit solution).
-
Acetylcholine (agonist).
-
This compound (antagonist).
-
Organ bath with a force transducer and recording system.
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileum segment and remove the mesenteric attachment.
-
Cut a 2-3 cm piece of the ileum and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Attach one end of the tissue to a fixed point and the other to a force transducer to record isometric contractions.
-
Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 30-60 minutes.
-
-
Agonist Concentration-Response Curve:
-
Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions.
-
Wash the tissue with fresh Tyrode's solution and allow it to return to baseline.
-
-
Antagonist Incubation and Second Agonist Curve:
-
Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes).
-
In the presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue and repeat step 3 with at least two other concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis. This is the Schild plot.
-
The x-intercept of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
dot
Caption: Workflow for a guinea pig ileum functional assay.
In Vivo Mydriasis and Cycloplegia Assessment
This protocol is a generalized procedure based on clinical and preclinical studies of ophthalmic agents.[4](10--INVALID-LINK--
Objective: To compare the mydriatic and cycloplegic effects of this compound and a comparator drug (e.g., Atropine) in vivo.
Materials:
-
This compound ophthalmic solution (e.g., 2% or 5%).
-
Comparator drug ophthalmic solution (e.g., Atropine 1%).
-
Placebo (vehicle) ophthalmic solution.
-
Pupilometer or a ruler for measuring pupil diameter.
-
Autorefractor to measure refractive error and accommodation.
-
Slit-lamp biomicroscope.
Procedure:
-
Subject Selection and Baseline Measurements:
-
Recruit healthy volunteers or select appropriate animal models.
-
Perform a baseline ophthalmic examination, including measurement of pupil diameter in ambient light, and assessment of accommodation and refractive error using an autorefractor.
-
-
Drug Administration:
-
Randomly assign subjects to receive this compound, the comparator drug, or placebo in one or both eyes.
-
Instill one drop of the assigned solution into the conjunctival sac.
-
-
Post-instillation Measurements:
-
Measure pupil diameter and accommodation at regular intervals (e.g., 15, 30, 60, 90 minutes, and then hourly) for several hours to determine the onset and peak effect.
-
Continue measurements at less frequent intervals (e.g., daily) to determine the duration of action.
-
-
Data Analysis:
-
For each time point, calculate the mean change from baseline in pupil diameter and accommodation for each treatment group.
-
Compare the treatment groups using appropriate statistical tests (e.g., ANOVA, t-test) to determine significant differences in the magnitude and duration of mydriasis and cycloplegia.
-
dot
References
- 1. neuron.mefst.hr [neuron.mefst.hr]
- 2. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T2-weighted fast spin-echo magnetic resonance imaging of extraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Surface chemistry and polymer film thickness effects on endothelial cell adhesion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics of competitive antagonists on guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. T2-weighted fast spin-echo magnetic resonance imaging of extraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Homatropine: A Guide for Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of homatropine and its formulations, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid Contamination: Prevent this compound from entering drains, sewers, or waterways, as it can have adverse environmental effects.[1][2][3] Do not dispose of this compound in household trash unless it has been rendered non-retrievable and is confirmed to be non-hazardous.
-
Spill Management: In case of a spill, collect the material using appropriate methods to avoid dust formation.[1] Place the collected material in a suitable, sealed, and clearly labeled container for disposal.[1][4]
Step-by-Step this compound Disposal Protocol
The proper disposal route for this compound depends on its formulation and whether it is classified as a controlled substance or a hazardous waste. Follow these steps to ensure compliant disposal.
Step 1: Waste Identification and Characterization
-
Controlled Substance Determination:
-
This compound as a Single Agent: this compound as a sole active ingredient (e.g., in ophthalmic solutions) is not a federally controlled substance.
-
Combination Products: this compound is frequently combined with opioids like hydrocodone. These combination products (e.g., Hycodan, Hydromet) are DEA Schedule II or III controlled substances.[4][5]
-
Action: Segregate all waste containing this compound combined with a controlled substance. This waste must be managed according to DEA regulations.
-
-
Hazardous Waste Determination (RCRA):
-
As the waste generator, you are responsible for determining if the this compound waste is a hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound is not specifically listed as a P- or U-list hazardous waste. Therefore, the determination must be based on its characteristics:
-
Ignitability (D001): Does the waste have a flashpoint of <140°F (<60°C) or contain ≥24% alcohol?
-
Corrosivity (D002): Does the aqueous solution have a pH of ≤2 or ≥12.5?
-
Reactivity (D003): Is the material unstable, explosive, or does it generate toxic gases when mixed with water?
-
Toxicity (D004-D043): Does the waste contain contaminants (like mercury or cresol) at concentrations that exceed regulatory limits?
-
-
Action: If the waste exhibits any of these characteristics, it must be managed as RCRA hazardous waste. Use separate, clearly labeled containers for hazardous waste. Black containers are often used for RCRA hazardous pharmaceutical waste.
-
Step 2: Segregation and Storage of Waste
-
Non-Controlled, Non-Hazardous this compound Waste:
-
Place in a designated, securely sealed, and clearly labeled container for pharmaceutical waste. Blue or white containers are often used for non-RCRA pharmaceutical waste.
-
-
RCRA Hazardous this compound Waste:
-
Store in a designated hazardous waste accumulation area. The container must be sealed, properly labeled with "Hazardous Waste" and a description of the contents, and managed according to your institution's and EPA's guidelines.
-
-
DEA Controlled Substance (this compound Combination) Waste:
-
This waste must be stored securely to prevent diversion and disposed of in a manner that renders it "non-retrievable." Consult your institution's Environmental Health and Safety (EHS) office for specific DEA protocols.
-
Step 3: Final Disposal Procedures
The recommended method for the final destruction of this compound and other pharmaceutical waste is high-temperature incineration.[6][7] This method effectively destroys active pharmaceutical ingredients (APIs).
-
Engage a Licensed Waste Management Vendor:
-
Work with a certified vendor specializing in pharmaceutical or hazardous waste disposal. This vendor will provide the correct containers, labels, and transportation manifests.
-
-
Recommended Disposal Method - Incineration:
-
For Non-Hazardous and RCRA Hazardous Waste: The preferred method is controlled incineration at a licensed facility.[1] This process breaks down the chemical compounds, minimizing environmental impact.[6][8]
-
For DEA Controlled Substances: Disposal must comply with DEA regulations, which typically involves a registered reverse distributor or on-site destruction methods that meet the "non-retrievable" standard. Incineration is a common method used by these entities.
-
-
Alternative Methods (Use with Caution):
-
Landfilling: Disposal in a sanitary landfill is only an option for non-hazardous pharmaceutical waste and should be a last resort. The material should be rendered unusable first. Improper landfilling of pharmaceutical waste can lead to environmental contamination.[3]
-
Sewer Disposal: DO NOT discharge this compound waste to sewer systems.[1][3] The EPA's Subpart P rule explicitly forbids the sewering of hazardous waste pharmaceuticals.
-
Step 4: Packaging and Documentation
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, vials, and bench paper, should be disposed of along with the chemical waste itself.
-
Packaging: Ensure all containers are sealed and labeled correctly before being turned over to the waste vendor. Contaminated packaging can be triple-rinsed (with the rinsate collected as chemical waste) and then recycled or disposed of as solid waste.[1]
-
Record Keeping: Maintain detailed records of all disposed chemical waste, including the substance name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.
Data on Pharmaceutical Waste Incineration
High-temperature incineration is the most effective technology for the destruction of pharmaceutical waste.
| Parameter | Quantitative Data | Citation |
| Operating Temperature | 850°C to 1200°C | [6] |
| Secondary Chamber Temp. | 900°C to 1200°C (residence time >2 seconds) | [9] |
| Waste Volume Reduction | Up to 90% | [8][9] |
| Destruction Efficiency (DE) | 97.48% to 99.93% | [2] |
| Destruction & Removal Eff. (DRE) | >99.999% | [2] |
Note: Destruction Efficiency (DE) measures the ratio of the mass of a substance entering the system to the mass in all outputs (ash, water, stack gas). Destruction and Removal Efficiency (DRE) typically only measures the ratio of input to the stack gas output.
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the reviewed literature. The procedures outlined are based on regulatory guidelines and chemical safety data.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. waste-spectrum.com [waste-spectrum.com]
- 2. acpo.org.br [acpo.org.br]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. DailyMed - HYDROCODONE BITARTRATE AND this compound METHYLBROMIDE tablet [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Is Pharmaceutical Waste Incineration the Most Effective Solution for Medical Waste Management? [hrincinerator.com]
- 7. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 8. How Do Incinerators Impact the Pharmaceutical Industry? [hrincinerator.com]
- 9. pubs.aip.org [pubs.aip.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Homatropine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Homatropine, a compound requiring careful management. Adherence to these procedural steps will minimize risk and ensure responsible disposal.
Personal Protective Equipment (PPE) for this compound
The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE based on various safety data sheets.[1][2][3][4]
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles with Side Shields | Ensure a snug fit to protect against splashes and airborne particles.[1][3] |
| Hands | Chemically Impermeable Gloves | Nitrile, neoprene, or rubber gloves are recommended.[2][4] For handling hazardous drugs, double gloving is advised.[5][6] Gloves should be powder-free and changed every 30-60 minutes or immediately if contaminated or damaged.[7][8] |
| Body | Protective Clothing/Gown | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3][6] |
| Respiratory | N95/N100 Respirator or Chemical Cartridge Respirator | Generally required when there is a risk of inhaling dust or aerosols, such as during spill cleanup.[4][8] For large spills, a chemical cartridge-type respirator may be necessary.[8] |
Operational Plan for Safe Handling of this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is recommended, especially when working with the powdered form or creating solutions.
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Restricted Access: Designate a specific area for handling this compound and restrict access to authorized personnel only.
Handling Procedures
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the compound.[2] Avoid eating, drinking, or smoking in the laboratory area.[2]
-
Donning PPE: Before handling this compound, put on all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid form, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use a spatula or other appropriate tools to transfer the powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Spill Management
In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and contamination. The following workflow diagram illustrates the appropriate response.
Caption: Workflow for a safe and effective response to a this compound spill.
Disposal Plan for this compound Waste
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, gowns, bench paper, and cleaning materials, should be considered hazardous waste.[9]
-
Unused this compound: Unused or expired this compound must be disposed of as pharmaceutical waste.
Disposal Procedures
-
Healthcare Facilities: For research institutions and healthcare facilities, contracting with a licensed biomedical waste disposal company is the most common and recommended method for disposing of pharmaceutical waste.[9] The waste must be properly segregated from other types of waste before pickup.[9]
-
Small Quantities (if permitted by institutional policy and local regulations):
-
Remove the unused this compound from its original container.
-
Mix the medicine with an undesirable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[10][11]
-
Place the mixture in a sealed container, such as a sealable plastic bag.[10][11]
-
Dispose of the sealed container in the household trash.[11]
-
Scratch out all personal information on the original prescription label before disposing of the empty container.[11][12]
-
-
Drug Take-Back Programs: Where available, utilizing a drug take-back program is a safe and environmentally responsible disposal option.[11][13] These programs are often available at local police stations or pharmacies.[11]
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. Always prioritize institutional guidelines and regulatory requirements.
References
- 1. carlroth.com [carlroth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medline.com [medline.com]
- 5. pogo.ca [pogo.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. medprodisposal.com [medprodisposal.com]
- 10. fda.gov [fda.gov]
- 11. oncolink.org [oncolink.org]
- 12. dea.gov [dea.gov]
- 13. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
